DSTMS
Description
The exact mass of the compound this compound is 438.19771400 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;2,4,6-trimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N2.C9H12O3S/c1-17(2)16-8-6-14(7-9-16)4-5-15-10-12-18(3)13-11-15;1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-13H,1-3H3;4-5H,1-3H3,(H,10,11,12)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHLUINWIMHXTN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Potential: A Technical Guide to the Nonlinear Optical Properties of DSTMS Crystals
For Researchers, Scientists, and Drug Development Professionals
The organic crystal 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) has emerged as a highly promising material for nonlinear optics, particularly in the generation and detection of terahertz (THz) radiation. Its large nonlinear optical coefficients and electro-optic coefficients make it a superior choice for various photonic applications. This technical guide provides a comprehensive overview of the core nonlinear optical properties of this compound, detailed experimental protocols for its characterization, and a comparative analysis of its performance.
Core Nonlinear Optical and Electro-Optic Properties
This compound exhibits exceptional second-order nonlinear optical properties, which are fundamental to its utility in frequency conversion applications. The key quantitative parameters are summarized in the tables below, offering a clear comparison of its capabilities.
| Property | Value | Wavelength | Reference |
| Nonlinear Optical Coefficient (d₁₁) | 214 ± 20 pm/V | 1900 nm | [1][2] |
| Effective Nonlinear Coefficient (dₑff) | 230 pm/V | Not Specified | [3] |
| Electro-Optic Coefficient (r₁₁) | 37 pm/V | 1900 nm | [1][2] |
| Property | Value | Conditions | Reference |
| Optical to THz Conversion Efficiency | > 3% | Pumped by Cr:forsterite laser at 1.25 µm | [4] |
| Optical to THz Conversion Efficiency | 1-3% | Simple Collinear Scheme | [2] |
| Optical to THz Conversion Efficiency | 0.22% | Pumped by 1030 nm Yb-laser | [3] |
| Second Harmonic Generation (SHG) Efficiency | ~19.2% | Incident wavelength 1200-1550 nm | [5] |
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for replicating and building upon existing research. This section details the protocols for key experiments used to characterize the nonlinear optical properties of this compound.
Terahertz Generation via Optical Rectification
Optical rectification (OR) is a primary method for generating broadband THz pulses in this compound. The process involves the interaction of a high-intensity, ultrashort laser pulse with the crystal, leading to a second-order nonlinear polarization that radiates in the THz frequency range.
Experimental Workflow:
Caption: Experimental setup for THz generation and detection using this compound.
Methodology:
-
Laser Source: An ultrashort pulse laser, typically a Ti:sapphire or a Yb-doped laser, provides the fundamental beam. An Optical Parametric Amplifier (OPA) is often used to tune the pump wavelength to the optimal range for this compound, which is typically between 1.2 µm and 1.6 µm to achieve good phase matching between the optical and THz waves.[4][6]
-
Beam Splitting: The laser output is split into a high-power pump beam and a lower-power probe beam.
-
Pumping: The pump beam is focused onto the this compound crystal. The polarization of the pump beam is aligned with the crystallographic axis of this compound that has the largest nonlinear coefficient.
-
THz Generation: Through optical rectification, a broadband THz pulse is generated and co-propagates with the pump beam.
-
Filtering: A filter, such as a silicon wafer or a high-resistivity float-zone silicon filter, is used to block the residual pump beam while transmitting the THz radiation.
-
Detection (Electro-Optic Sampling): The THz pulse is focused onto an electro-optic (EO) crystal (e.g., ZnTe or GaP) collinearly with the time-delayed probe beam. The electric field of the THz pulse induces a birefringence in the EO crystal, which alters the polarization of the probe beam. This polarization change is measured using a Wollaston prism and a balanced photodetector. By varying the time delay between the pump and probe pulses, the temporal waveform of the THz electric field can be mapped.
Second Harmonic Generation (SHG) Characterization
The Maker fringe technique is a common method to determine the second-order nonlinear optical coefficients of a material. It involves measuring the intensity of the second harmonic light generated as a function of the angle of incidence of the fundamental beam on the crystal.
Logical Flow of Maker Fringe Measurement:
Caption: Logical workflow for Maker fringe measurements.
Methodology:
-
Light Source: A pulsed laser with a long coherence length, such as a Q-switched Nd:YAG laser operating at a fundamental wavelength where the crystal is transparent (e.g., 1900 nm), is used.
-
Polarization Control: A polarizer is used to set the polarization of the input fundamental beam.
-
Sample Mounting: The this compound crystal is mounted on a rotation stage that allows for precise control of the angle of incidence.
-
Focusing: The laser beam is focused onto the crystal.
-
SHG Generation: As the crystal is rotated, the intensity of the generated second harmonic light (at half the fundamental wavelength) will vary, creating an interference pattern known as Maker fringes.
-
Filtering and Detection: A spectral filter is placed after the crystal to block the fundamental wavelength and transmit only the second harmonic light. An analyzer (another polarizer) may be used to select a specific polarization of the SHG signal. The intensity is then measured by a photodetector.
-
Data Analysis: The measured SHG intensity as a function of the incidence angle is fitted to the theoretical Maker fringe equation. By comparing the fringe amplitude to that of a reference material with a known nonlinear coefficient (e.g., quartz), the components of the second-order nonlinear susceptibility tensor (dᵢⱼ) of this compound can be determined.
Conclusion
This compound crystals stand out as a premier material for nonlinear optics, offering high efficiency in both terahertz generation and second harmonic generation. The data and experimental protocols presented in this guide provide a solid foundation for researchers and scientists to explore and harness the remarkable properties of this compound in advanced photonic devices and applications, including high-speed modulators and sources for THz spectroscopy and imaging. The continued investigation into its properties and optimization of experimental conditions will undoubtedly unlock further innovations in these fields.
References
Unveiling the Crystal Structure of DSTMS: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the crystal structure and crystallographic axes of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS), a prominent organic nonlinear optical (NLO) crystal, is presented for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the crystallographic data and the experimental methodologies for its characterization.
Core Crystallographic Data
The crystal structure of this compound has been determined through single-crystal X-ray diffraction. It crystallizes in the monoclinic system with the non-centrosymmetric space group Cc, which is essential for its second-order nonlinear optical properties.[1] The unit cell contains four this compound formula units.
A summary of the key crystallographic parameters for this compound is provided in the table below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | Cc |
| Point Group | m |
| a | 10.266 Å[1] |
| b | 12.279 Å[1] |
| c | 10.266 Å[1] |
| α | 90°[1] |
| β | 90°[1] |
| γ | 93.04°[1] |
| Z | 4 |
Relationship Between Crystallographic and Dielectric Axes
The orientation of the crystallographic axes relative to the principal dielectric axes is crucial for understanding and utilizing the anisotropic optical properties of this compound. The relationship is as follows:
-
The dielectric x2 axis is parallel to the crystallographic b axis.[1][2]
-
The dielectric x1 axis is nearly parallel to the crystallographic a axis, with a small inclination angle of 3.6 ± 0.3 degrees.[1][2]
This specific orientation dictates the phase-matching conditions for efficient frequency conversion processes, such as terahertz (THz) wave generation.
Below is a diagram illustrating the relationship between the crystallographic and dielectric axes of this compound.
Experimental Protocols
Synthesis of this compound Raw Material
The precursor material for this compound crystal growth is synthesized using a condensation method.[3] This typically involves the reaction of appropriate starting materials under the catalysis of an agent like piperidine to form the stilbazolium salt.
Crystal Growth
High-quality single crystals of this compound are typically grown from a supersaturated methanol solution.[1][4] Two common methods are employed:
-
Slow Solvent Evaporation: The solvent is allowed to evaporate slowly from the solution at a constant temperature, leading to a gradual increase in supersaturation and subsequent crystal nucleation and growth.[4]
-
Temperature Lowering Method: The saturated solution is slowly cooled, which decreases the solubility of this compound and induces crystallization.[1]
A general workflow for the crystal growth of this compound is depicted below.
Crystal Structure Determination
The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction (XRD). While specific instrumental parameters from the literature are limited, a general methodology for such an analysis includes the following steps:
-
Crystal Mounting: A suitable single crystal of this compound is mounted on a goniometer head.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected using a detector. This is typically performed at a controlled temperature.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined and refined to obtain the final crystal structure.
Powder X-ray diffraction (PXRD) is also utilized to confirm the crystalline nature and phase purity of the grown this compound crystals.[4][5]
References
- 1. Optica Publishing Group [opg.optica.org]
- 2. researchgate.net [researchgate.net]
- 3. Growth, electrical and optical studies, and terahertz wave generation of organic NLO crystals: this compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Growth of High-Quality this compound Single Crystals with Enhanced Optical Properties for Photonic Applications - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
Terahertz Generation in DSTMS: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The organic nonlinear crystal 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) has emerged as a cornerstone material for the efficient generation of high-power, broadband terahertz (THz) radiation. Its large second-order nonlinear susceptibility, favorable phase-matching conditions, and relatively low absorption in the THz and near-infrared spectral regions make it a superior choice for various applications, including advanced spectroscopy, imaging, and material characterization. This guide provides a comprehensive overview of the fundamental mechanism of THz generation in this compound, detailed experimental protocols for its implementation, and a compilation of quantitative data from various studies.
Core Mechanism: Optical Rectification
The primary mechanism for THz generation in this compound is optical rectification (OR) , a second-order nonlinear optical process.[1][2] In essence, when an intense, ultrashort laser pulse propagates through the this compound crystal, it induces a nonlinear polarization that follows the envelope of the pulse's intensity. This time-varying polarization acts as a source of electromagnetic radiation, emitting a single-cycle pulse in the terahertz frequency range. The generated THz waveform is intrinsically phase-stable and possesses a broad bandwidth.
Several factors influence the efficiency of this process:
-
High Nonlinear Susceptibility: this compound boasts a large effective nonlinear coefficient (deff ≈ 230 pm/V), which is crucial for a strong nonlinear response and efficient THz generation.[2]
-
Phase Matching: For efficient energy transfer from the optical pump to the THz wave, the group velocity of the pump pulse must match the phase velocity of the generated THz wave. This condition, known as phase matching, is critical for maximizing the interaction length within the crystal and, consequently, the THz output power.[1] In this compound, favorable phase-matching conditions are typically met for pump wavelengths in the 1.2 µm to 1.5 µm range.[3]
-
Low Absorption: this compound exhibits low absorption for both the near-infrared pump wavelengths and the generated THz frequencies, minimizing energy loss during the generation and propagation process.[2][3]
Factors Limiting THz Generation Efficiency
While this compound is highly efficient, several nonlinear effects can limit the conversion efficiency at high pump fluences:
-
Cascaded Optical Rectification: This is a process where a pump photon, after emitting a THz photon, is red-shifted and can then generate another THz photon.[4] While this can enhance efficiency at lower pump fluences, at higher intensities, the significant spectral broadening of the pump pulse can lead to a phase mismatch, ultimately limiting the generation process.[4][5]
-
Three-Photon Absorption (3PA): At high pump intensities, the this compound crystal can absorb three pump photons simultaneously. This process depletes the pump pulse energy that would otherwise be available for THz generation and can lead to thermal effects within the crystal.
Experimental Protocols
The generation and detection of THz radiation from a this compound crystal typically involve a pump-probe setup utilizing electro-optic sampling for detection.
Crystal Preparation and Handling
This compound crystals are typically grown from a supersaturated methanol solution using a spontaneous nucleation method.[6] The raw materials are synthesized via a condensation reaction.[6] For optimal performance, the crystal should be of high optical quality with minimal defects. The crystal is typically cut and polished to the desired thickness, and its crystallographic axes are oriented for maximum nonlinear interaction with the polarized pump beam.
Terahertz Generation and Detection Workflow
The experimental setup for THz generation and detection can be broken down into the following key stages:
-
Laser Source and Beam Splitting: An ultrashort pulse laser (e.g., Ti:sapphire amplifier, Yb-doped laser, or an Optical Parametric Amplifier - OPA) provides the high-intensity pump pulses, typically with durations in the femtosecond range. The laser output is split into two beams: a high-power pump beam for THz generation and a low-power probe beam for detection.[2] A variable delay stage is introduced into the path of either the pump or probe beam to precisely control the relative timing between them.[7]
-
Terahertz Generation: The pump beam is focused onto the this compound crystal. The polarization of the pump beam is aligned with the appropriate crystallographic axis of the this compound crystal to maximize the effective nonlinear coefficient. As the pump pulse traverses the crystal, it generates a co-propagating THz pulse through optical rectification.
-
Filtering and Focusing: After the this compound crystal, a filter (e.g., a Teflon or high-density polyethylene sheet) is used to block the residual pump beam while allowing the generated THz pulse to pass.[8] A series of off-axis parabolic mirrors are then used to collimate and focus the THz beam onto the detection crystal.
-
Electro-Optic (EO) Sampling for Detection: The focused THz pulse and the time-delayed probe pulse are collinearly combined and focused onto an electro-optic crystal, typically a <110>-cut Zinc Telluride (ZnTe) crystal.[7][9] The electric field of the THz pulse induces a transient birefringence in the ZnTe crystal (the Pockels effect). This birefringence causes a change in the polarization of the probe pulse that is proportional to the instantaneous electric field of the THz pulse.[9]
-
Signal Readout: The polarization change of the probe beam is analyzed using a quarter-wave plate, a Wollaston prism (which splits the beam into two orthogonal polarizations), and a balanced photodetector.[7][9] The difference in the signals from the two photodiodes is proportional to the THz electric field at a specific point in time, determined by the delay between the pump and probe pulses. By scanning the delay stage and recording the differential signal at each step, the full time-domain waveform of the THz electric field can be reconstructed.[7]
Quantitative Data Presentation
The following tables summarize key performance parameters for THz generation in this compound using different pump laser sources.
| Pump Laser | Wavelength (nm) | Crystal Thickness (mm) | Pump Pulse Energy (mJ) | Pump Fluence (mJ/cm²) | THz Output Energy (µJ) | Conversion Efficiency (%) | Peak Electric Field (MV/cm) | Reference |
| Cr:forsterite | 1250 | Not Specified | 30 | ~2 | 62 | >3 | >10 | [1][10] |
| OPCPA | Not Specified | 0.42 | 10 | Not Specified | 175 | Not Specified | 17 | [3][11] |
| Yb-laser | 1030 | 0.42 | Not Specified | Not Specified | 0.4 | 0.22 | 0.236 | [2] |
| Ti:sapphire | 800 | 0.2 | Not Specified | 14 | 0.05 | Not Specified | Not Specified | [8] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Optica Publishing Group [opg.optica.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Optica Publishing Group [opg.optica.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. bk.tsukuba.ac.jp [bk.tsukuba.ac.jp]
- 6. Growth, electrical and optical studies, and terahertz wave generation of organic NLO crystals: this compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Optica Publishing Group [opg.optica.org]
- 9. Oxford Terahertz Photonics Group [www-thz.physics.ox.ac.uk]
- 10. High efficiency THz generation in this compound, DAST and OH1 pumped by Cr:forsterite laser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Linear Optical Properties of 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) is an organic salt crystal that has garnered significant interest within the scientific community for its exceptional nonlinear optical (NLO) properties. A derivative of the well-known DAST (4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate), this compound exhibits a high electro-optic coefficient and is a promising material for various applications, including terahertz (THz) wave generation and electro-optic modulation. This technical guide provides a comprehensive overview of the linear optical properties of this compound, which are fundamental to understanding and optimizing its performance in these applications.
Crystal Structure and Synthesis
This compound crystals are typically grown from a methanol solution using the slow solvent evaporation technique. The synthesis involves a condensation reaction. The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system. The specific arrangement of the stilbazolium cation, which is the core chromophore, and the 2,4,6-trimethylbenzenesulfonate anion dictates the macroscopic optical properties of the crystal. The crystallographic axes are crucial for defining the directions of light propagation and polarization for optical measurements.
Linear Optical Properties
The linear optical properties of a material describe its response to an applied optical field at low light intensities. These properties are fundamental to understanding how light propagates through the material and are essential for designing and predicting the performance of optical devices.
The absorption of light in this compound is characterized by a strong charge-transfer band. In a methanol solution, the peak absorption is observed around 475 nm.[1] In the crystalline form, the absorption is highly anisotropic, meaning it depends on the polarization of the incident light relative to the crystal's dielectric axes.
The absorption spectra of this compound thin films show a prominent peak, which is considered a fingerprint of the acentric crystal structure necessary for second-order nonlinear properties.[2] This absorption peak is typically observed around 550 nm.[2] The lower absorption cut-off wavelength is a critical parameter that defines the transparency window of the crystal.
Table 1: UV-Vis Absorption Data for this compound and Related Compounds
| Compound/Form | Peak Absorption Wavelength (λmax) | Cut-off Wavelength | Optical Band Gap (Eg) | Reference |
| DAST in methanol | 475 nm | - | - | [1] |
| DAST film | 506 nm | - | - | [3] |
| This compound crystal | - | ~600 nm | 2.28 eV | [4][5] |
| DAST crystal | - | 388 nm | - | [6] |
The refractive index (n) is a measure of how much the speed of light is reduced in a material. In anisotropic crystals like this compound, the refractive index is a tensor, with different values along the principal dielectric axes (n₁, n₂, and n₃). These principal refractive indices have been determined over a broad wavelength range from 0.6 to 1.6 μm.[5] The refractive index is a critical parameter for phase-matching in nonlinear optical processes.
Table 2: Refractive Indices of this compound at Different Wavelengths
| Wavelength (μm) | n₁ | n₂ | n₃ | Reference |
| 0.6 - 1.6 | Wavelength dependent | Wavelength dependent | Wavelength dependent | [5] |
Note: The reference indicates that the principal refractive indices were determined over this range, but does not provide a tabulated list of specific values at discrete wavelengths in the abstract.
Experimental Protocols
A general procedure for the synthesis and growth of this compound crystals is as follows:
-
Synthesis: The raw material of this compound is synthesized via a condensation method.
-
Purification: The synthesized material is purified, often by recrystallization, to ensure high optical quality of the final crystals.
-
Crystal Growth: High-quality single crystals are grown by the slow solvent evaporation technique from a saturated methanol solution. The temperature is carefully controlled to promote slow and uniform growth.
The absorption spectrum of this compound can be measured using a standard UV-Vis spectrophotometer.
-
Sample Preparation: For solution-state measurements, this compound is dissolved in a suitable solvent like methanol. For solid-state measurements, thin films can be prepared or a polished single crystal is used.
-
Baseline Correction: A baseline spectrum is recorded using the pure solvent or an empty sample holder to account for any background absorption.
-
Measurement: The absorption spectrum of the sample is recorded over a specific wavelength range, typically from the ultraviolet to the near-infrared region. For single crystals, polarized light is used, and the crystal is oriented to measure the absorption along each dielectric axis.
SXRD is used to determine the crystal structure and unit cell parameters.
-
Crystal Selection: A small, high-quality single crystal is selected and mounted on a goniometer.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding information about atomic positions, bond lengths, and bond angles.
The refractive indices of an anisotropic crystal can be measured using various techniques, such as the prism coupling method or by analyzing the interference fringes in the transmission spectrum of a thin, parallel-sided crystal.
Visualizations
Caption: Workflow for this compound synthesis and characterization.
Caption: Anisotropic absorption measurement setup.
Conclusion
The linear optical properties of 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate are crucial for its development and application in nonlinear optics and terahertz technology. A thorough understanding of its crystal structure, absorption characteristics, and refractive indices is essential for designing efficient optical devices. The experimental protocols outlined in this guide provide a framework for the characterization of this compound and similar organic optical materials. The anisotropic nature of its optical properties is a key feature that must be considered in any application. Further research to precisely tabulate the refractive index at various wavelengths would be highly beneficial for the accurate modeling and prediction of its device performance.
References
- 1. Structural, optical, and electrical properties of the organic molecular crystal 4-N,N- dimethylamino-4′-N′-methyl stilbazolium tosylate [opg.optica.org]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Molecular Structure and Properties of DSTMS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS), a prominent organic nonlinear optical (NLO) crystal. This document details its molecular and crystalline structure, chemical formula, and key physical and optical properties. Detailed methodologies for its synthesis, crystal growth, and characterization are presented, supported by quantitative data organized for clarity and comparative analysis. Visual diagrams generated using the DOT language illustrate the molecular structure and a general experimental workflow, offering a complete resource for researchers in materials science and photonics.
Core Molecular and Crystalline Structure
This compound is an organic salt renowned for its significant second-order NLO properties, making it a material of interest for applications in terahertz (THz) wave generation and electro-optic modulation.[1]
Molecular Formula: C₂₅H₃₀N₂O₃S[2]
Molecular Weight: 438.59 g/mol [2]
The molecular structure of this compound consists of a positively charged stilbazolium cation and a negatively charged 2,4,6-trimethylbenzenesulfonate anion. The stilbazolium chromophore is the active component responsible for the material's high NLO response.
Below is a diagram illustrating the molecular structure of the this compound cation and anion.
This compound crystallizes in the monoclinic space group Cc, which is non-centrosymmetric, a prerequisite for second-order NLO effects. The crystal lattice parameters are crucial for understanding its anisotropic optical properties.
Quantitative Data Summary
The physical and optical properties of this compound have been extensively characterized. The following tables summarize key quantitative data for easy reference and comparison.
Table 1: Physical and Crystallographic Properties
| Property | Value |
| Molecular Formula | C₂₅H₃₀N₂O₃S |
| Molecular Weight | 438.59 g/mol |
| Crystal System | Monoclinic |
| Space Group | Cc |
| Melting Point | 258 °C |
Table 2: Nonlinear Optical (NLO) and Electro-Optic (EO) Properties
| Coefficient | Wavelength | Value |
| Nonlinear Optical Coefficients | ||
| d₁₁ | 1900 nm | 214 ± 20 pm/V |
| d₁₂ | 1900 nm | 18 ± 2 pm/V |
| d₂₆ | 1900 nm | 25 ± 3 pm/V |
| Electro-Optic Coefficients | ||
| r₁₁ | 1900 nm | 37 ± 3 pm/V |
Table 3: Refractive Indices and Absorption Coefficients
| Wavelength | n₁ | n₂ | n₃ | α₁ (cm⁻¹) | α₂ (cm⁻¹) | α₃ (cm⁻¹) |
| 800 nm | 2.25 | 1.75 | 1.65 | - | - | - |
| 1064 nm | 2.15 | 1.70 | 1.60 | < 1 | < 1 | < 1 |
| 1550 nm | 2.05 | 1.65 | 1.55 | < 0.7 | < 0.7 | < 0.7 |
Experimental Protocols
A generalized workflow for the synthesis, crystal growth, and characterization of this compound is depicted below.
Synthesis of this compound Raw Material
The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction.[3]
Materials:
-
4-methyl-N-methylpyridinium salt
-
4-(dimethylamino)benzaldehyde
-
2,4,6-trimethylbenzenesulfonic acid
-
Piperidine (catalyst)
-
Methanol (solvent)
Procedure:
-
Dissolve equimolar amounts of the 4-methyl-N-methylpyridinium salt and 4-(dimethylamino)benzaldehyde in methanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the solution to room temperature.
-
Add an equimolar amount of 2,4,6-trimethylbenzenesulfonic acid dissolved in methanol to the reaction mixture to facilitate the precipitation of the this compound salt.
-
The crude this compound product is then purified by recrystallization from methanol to obtain a high-purity powder suitable for crystal growth.
Single Crystal Growth
High-quality single crystals of this compound are essential for its application in optical devices. The slow solvent evaporation and slow cooling methods are commonly employed.[3]
Materials:
-
Purified this compound powder
-
Methanol (spectroscopic grade)
Procedure (Slow Solvent Evaporation):
-
Prepare a saturated solution of this compound in methanol at a constant temperature (e.g., 25 °C).
-
Filter the solution through a micropore filter to remove any undissolved particles.
-
Transfer the solution to a crystallizing dish and cover it with a perforated lid to allow for slow evaporation of the solvent.
-
Place the crystallizing dish in a temperature-controlled environment to maintain a stable temperature and minimize thermal fluctuations.
-
Monitor the solution over several days to weeks for the formation of single crystals.
Procedure (Slow Cooling with Seeding):
-
Prepare a saturated solution of this compound in methanol at an elevated temperature (e.g., 40 °C).
-
Introduce a small, high-quality seed crystal of this compound into the solution.
-
Slowly cool the solution at a controlled rate (e.g., 0.1-0.5 °C per day).
-
The seed crystal will act as a nucleation site, promoting the growth of a larger single crystal.
-
Once the desired crystal size is achieved, carefully remove it from the solution.
Characterization Techniques
Objective: To confirm the crystalline phase and determine the lattice parameters of the grown this compound crystals.
Procedure:
-
A small amount of the this compound crystal is finely ground into a powder.
-
The powder is mounted on a sample holder.
-
The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected as a function of the scattering angle (2θ).
-
The resulting diffraction pattern is compared with known patterns or analyzed to determine the crystal structure and lattice parameters.
Objective: To identify the functional groups present in the this compound molecule and confirm its molecular structure.
Procedure:
-
A small amount of the this compound powder is mixed with potassium bromide (KBr) and pressed into a pellet.
-
Alternatively, a thin film of the material can be cast on an infrared-transparent substrate.
-
The sample is placed in the beam path of an FTIR spectrometer.
-
The transmitted infrared radiation is measured as a function of wavenumber to obtain the FTIR spectrum.
Objective: To determine the optical transmission window and the absorption cutoff wavelength of the this compound crystal.
Procedure:
-
A thin, polished crystal of this compound is mounted in a spectrophotometer.
-
The transmission of light through the crystal is measured over the ultraviolet, visible, and near-infrared wavelength ranges.
-
The resulting spectrum reveals the transparency range of the material, which is crucial for optical applications.
Objective: To measure the second-order nonlinear optical coefficients (d_ij) of the this compound crystal.
Procedure:
-
A high-quality, polished this compound crystal is mounted on a rotation stage.
-
A pulsed laser beam of a specific wavelength (e.g., 1900 nm) is focused onto the crystal.
-
The intensity of the second-harmonic generated light is measured as a function of the angle of incidence of the fundamental beam.
-
The resulting interference pattern (Maker fringes) is analyzed to determine the d_ij coefficients by fitting the data to theoretical models.
Objective: To measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of the this compound crystal.[4][5]
Procedure:
-
A this compound crystal is translated along the axis of a focused laser beam.[4]
-
The transmittance of the sample is measured with and without an aperture in the far field.[4]
-
The "closed-aperture" Z-scan (with the aperture) is sensitive to nonlinear refraction, while the "open-aperture" Z-scan (without the aperture) is sensitive to nonlinear absorption.[4]
-
Analysis of the Z-scan traces provides the values of n₂ and β.[5]
Signaling Pathways and Mechanism of Action
In the context of this compound, "signaling pathways" do not refer to biological pathways but rather to the physical mechanisms underlying its nonlinear optical response. The primary mechanism is the interaction of intense laser light with the highly polarizable π-electron system of the stilbazolium chromophore.
The process of terahertz (THz) generation in this compound, a key application, occurs through optical rectification. In this second-order nonlinear process, a femtosecond laser pulse with a broad optical bandwidth passes through the this compound crystal. The different frequency components of the pulse mix within the crystal, generating a difference frequency signal in the THz range. The efficiency of this process is directly related to the magnitude of the second-order nonlinear optical susceptibility of this compound.
Conclusion
This compound stands out as a highly efficient organic nonlinear optical crystal with a well-characterized molecular and crystalline structure. The synthesis and crystal growth methods, while requiring careful control, are accessible and reproducible. Its impressive nonlinear optical and electro-optic coefficients make it a compelling material for advanced photonic applications, particularly in the generation and detection of terahertz radiation. This guide provides a foundational resource for researchers and professionals seeking to understand and utilize the properties of this compound in their work.
References
- 1. eksmaoptics.com [eksmaoptics.com]
- 2. Optica Publishing Group [opg.optica.org]
- 3. Growth, electrical and optical studies, and terahertz wave generation of organic NLO crystals: this compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Optical Kerr nonlinearity and multiphoton absorption of this compound measured by the Z-scan method [opg.optica.org]
- 5. hzdr.de [hzdr.de]
Unlocking the Terahertz Spectrum: The Core Advantages of DSTMS in Spectroscopy
For researchers, scientists, and professionals in drug development, the terahertz (THz) region of the electromagnetic spectrum offers a wealth of information for characterizing molecular structures and dynamics. The organic crystal 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) has emerged as a superior material for THz generation and detection, enabling significant advancements in THz spectroscopy. This technical guide delves into the key advantages of this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to illustrate its capabilities.
This compound distinguishes itself through its large nonlinear optical susceptibilities and electro-optic coefficients, which lead to highly efficient THz wave generation.[1] It consistently outperforms traditional inorganic crystals like Zinc Telluride (ZnTe) and Lithium Niobate (LiNbO₃), particularly when pumped by common Ti:Sapphire lasers operating around 800 nm.[2] Furthermore, its favorable properties facilitate the generation of ultra-broadband THz pulses, making it a versatile tool for a wide range of spectroscopic applications.[3]
Comparative Performance Metrics of THz Emitter Crystals
The selection of a nonlinear crystal is critical for the performance of a THz spectroscopy system. This compound, alongside its sister crystal DAST (4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate) and other organic crystals, offers significant advantages over conventional inorganic materials. The following tables summarize key performance indicators from various studies.
| Crystal | Pump Wavelength (nm) | Max. THz Energy (µJ) | Peak E-Field (MV/cm) | Conversion Efficiency (%) | Spectral Range (THz) |
| This compound | 1030 (Yb-laser) | 0.4 | 0.236 | 0.22 | 0.1 - 6 |
| This compound | OPCPA (unspecified λ) | 175 | 17 | Not Specified | 0.1 - 4.5 |
| This compound | 800 (Ti:Sapphire) | Not Specified | >0.1 (hundreds of kV/cm) | Not Specified | 0.5 - 26 |
| DAST | 800 (Ti:Sapphire) | 0.1 | Not Specified | 0.006 | 1 - 5 |
Table 1: Performance of this compound and DAST crystals under different pumping conditions. Data compiled from multiple sources.[3][4][5][6]
| Property | This compound | DAST | ZnTe & GaP | Lithium Niobate (LN) |
| Nonlinear Coefficient | High (d₁₁ ≈ 214 pm/V) | High (d₁₁₁ ≈ 210 pm/V) | Lower | Moderate |
| THz Absorption | Lower than DAST | Higher than this compound, with a strong absorption peak at 1.1 THz | Reststrahlen bands limit bandwidth (e.g., 4-6 THz for ZnTe) | High, requires cryogenic cooling for high efficiency |
| Damage Threshold | Lower than DAST | Higher than this compound | High | High |
| Phase Matching | Easily satisfied between 720 nm and 1650 nm | Similar to this compound | More restrictive | Requires techniques like tilted-pulse-front |
| Typical Applications | Broadband THz generation, high-field THz spectroscopy | Broadband THz generation | THz detection and generation at lower frequencies | High-energy THz pulse generation |
Table 2: Qualitative comparison of key properties for various THz emitter crystals.[1][2][4][7]
Experimental Protocols for THz Generation and Detection with this compound
The generation of THz radiation using this compound is typically achieved through optical rectification (OR) of a femtosecond laser pulse. The detection can be performed using electro-optic (EO) sampling with another synchronized optical pulse.
Protocol 1: Broadband THz Generation via Optical Rectification
Objective: To generate a broad spectrum of THz radiation using a this compound crystal.
Materials and Equipment:
-
Femtosecond laser system (e.g., Ti:Sapphire amplifier, Yb-laser, or an Optical Parametric Chirped Pulse Amplifier - OPCPA).
-
This compound crystal of appropriate thickness (e.g., 0.2 mm to 0.86 mm).[6]
-
Optical components: mirrors, lenses, polarizers.
-
High-density polyethylene (HDPE) or Teflon filter to block the residual pump beam.[4][6]
-
THz detector (e.g., another electro-optic crystal like ZnTe or GaP for EO sampling, or a bolometer for power measurement).
Methodology:
-
Pump Beam Preparation: The output of the femtosecond laser is directed and focused onto the this compound crystal. The polarization of the pump beam is aligned with the crystallographic axis of the this compound crystal that has the highest nonlinear coefficient.
-
Optical Rectification: As the intense, ultrashort optical pulse propagates through the this compound crystal, it induces a time-varying nonlinear polarization. This polarization acts as a source of electromagnetic radiation, emitting a single-cycle or few-cycle pulse of THz radiation in the forward direction. This process is known as optical rectification.
-
Filtering: The THz beam, which co-propagates with the residual pump beam, is passed through an HDPE or Teflon filter. This filter is opaque to the near-infrared pump light but transparent to THz radiation, effectively isolating the generated THz pulse.[4]
-
Collimation and Focusing: The divergent THz beam is then collimated and focused onto the sample or the detector using off-axis parabolic mirrors to avoid chromatic dispersion.
Protocol 2: Coherent THz Detection via Electro-Optic Sampling
Objective: To measure the time-domain electric field of the THz pulse with high fidelity.
Materials and Equipment:
-
Generated THz pulse from Protocol 1.
-
A weak, time-delayed probe pulse from the same femtosecond laser.
-
An electro-optic crystal (e.g., ZnTe, GaP, or another this compound crystal).
-
A quarter-wave plate, a Wollaston prism, and a pair of balanced photodiodes.
-
A delay stage to vary the arrival time of the probe pulse relative to the THz pulse.
Methodology:
-
Beam Combination: The focused THz beam and the time-delayed optical probe beam are collinearly combined and focused onto the electro-optic detection crystal.
-
Pockels Effect: The electric field of the THz pulse induces a temporary birefringence in the detection crystal (Pockels effect). This birefringence alters the polarization of the probe pulse that passes through it.
-
Polarization Analysis: The change in the probe pulse's polarization is proportional to the instantaneous electric field of the THz pulse at that point in time. This polarization change is converted into an intensity difference by passing the probe beam through a quarter-wave plate and a Wollaston prism, which splits the beam into two orthogonal polarizations.
-
Signal Detection: The two orthogonally polarized components are directed to a balanced photodiode detector. The differential signal from the photodiodes is proportional to the THz electric field.
-
Time-Domain Reconstruction: By systematically varying the time delay between the THz pulse and the probe pulse using a delay stage and recording the differential photodiode signal at each step, the entire time-domain waveform of the THz electric field can be reconstructed. A Fourier transform of this waveform yields the frequency spectrum.
Visualizing Workflows and Advantages
To better understand the experimental processes and the position of this compound in the landscape of THz materials, the following diagrams provide a visual representation.
Caption: Experimental workflow for THz generation and detection using a this compound crystal.
Caption: Logical diagram of the core advantages of this compound for THz spectroscopy.
References
- 1. Electro-Optic this compound Crystals – Rainbow Photonics [rainbowphotonics.com]
- 2. swissterahertz.com [swissterahertz.com]
- 3. Ultra-broadband terahertz pulses generated in the organic crystal this compound [opg.optica.org]
- 4. Optica Publishing Group [opg.optica.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Terahertz-frequency upconversion detection with organic crystal this compound [opg.optica.org]
DSTMS: A Technical Guide to its Absorption Spectrum and Transparency Range
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) is an organic nonlinear optical (NLO) crystal that has garnered significant attention for its exceptional properties, particularly in the field of terahertz (THz) wave generation and electro-optics. A thorough understanding of its absorption spectrum and transparency range is crucial for its application in various optical and photonic devices. This technical guide provides an in-depth overview of the core optical characteristics of this compound, detailing its absorption properties across the electromagnetic spectrum and the experimental protocols used for their determination.
Data Presentation: Absorption and Transparency of this compound
The optical transparency of this compound is a key factor for its use in nonlinear optical applications. The material exhibits a broad transparency window extending from the visible to the near-infrared (NIR) region, with specific absorption features in the terahertz range.
Visible and Near-Infrared (Vis-NIR) Region
This compound is largely transparent in the Vis-NIR spectrum, a critical characteristic for applications involving optical pumping in this range. However, some weak absorption bands are present. The absorption coefficient is notably low in the telecommunication wavelengths.
| Wavelength Range | Absorption Coefficient (α) | Notes |
| 600 nm - 2000 nm | Generally low | Main transparency window for optical applications. |
| 800 nm - 1600 nm | < 1 cm⁻¹[1] | Low absorption in this range is beneficial for infrared pump sources. |
| ~1.55 µm (Telecommunication) | < 0.7 cm⁻¹[2] | Very low absorption, making it suitable for high-speed photonic devices. |
| ~1.15 µm, 1.4 µm, 1.7 µm | Weak absorption bands | Corresponding to overtones of molecular stretching vibrations.[2] |
Terahertz (THz) Region
In the THz frequency range, this compound exhibits characteristic absorption peaks which are attributed to transverse optical (TO) phonon resonances. Understanding these absorption features is vital for optimizing THz generation and detection schemes.
| Frequency Range | Key Absorption Features | Notes |
| 0.1 - 6 THz | Absorption peak near 1 THz[3] | This is a typical phonon absorption feature in this compound. |
| > 5 THz | Strong absorption with features at 5.1, 6.0, 6.8, and 8.3 THz[3] | Higher frequency range shows significant absorption. |
Experimental Protocols
The characterization of the absorption spectrum and transparency range of this compound crystals is primarily performed using UV-Vis-NIR spectroscopy and Terahertz Time-Domain Spectroscopy (THz-TDS).
UV-Vis-NIR Spectroscopy
This technique is employed to measure the absorption, transmission, and reflection of light in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum.
Methodology:
-
Sample Preparation: A thin, optically polished single crystal of this compound with a known thickness is prepared. The crystal is mounted on a sample holder that allows for precise alignment with the incident light beam.
-
Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer is typically used. The instrument is equipped with a light source (e.g., deuterium and tungsten-halogen lamps), a monochromator to select the wavelength of light, a sample compartment, and a detector (e.g., a photomultiplier tube or a semiconductor detector).
-
Measurement Procedure:
-
A baseline spectrum is first recorded without the sample in the beam path to account for the absorption of the instrument and the ambient environment.
-
The this compound crystal is then placed in the sample beam path.
-
The transmission spectrum is recorded by measuring the intensity of light passing through the crystal over the desired wavelength range (e.g., 300 nm to 2500 nm).
-
For anisotropic crystals like this compound, the transmission is measured for light polarized along the principal dielectric axes to determine the polarization-dependent absorption coefficients.[2]
-
-
Data Analysis: The absorption coefficient (α) is calculated from the transmission data using the Beer-Lambert law, taking into account the reflection losses at the crystal surfaces.
Terahertz Time-Domain Spectroscopy (THz-TDS)
THz-TDS is a powerful technique for characterizing the optical properties of materials in the terahertz frequency range.
Methodology:
-
Sample Preparation: A this compound crystal of known thickness is placed in the path of the THz beam. The setup is often enclosed and purged with dry nitrogen to minimize absorption by atmospheric water vapor.
-
Instrumentation: A typical THz-TDS setup consists of a femtosecond laser, a THz emitter (e.g., a photoconductive antenna or another nonlinear crystal), optics to collimate and focus the THz beam, a sample holder, and a THz detector.
-
Measurement Procedure:
-
A reference THz pulse is first measured without the sample in the beam path.
-
The this compound sample is then inserted into the THz beam path, and the transmitted THz pulse is measured.
-
The time-domain waveforms of both the reference and sample pulses are recorded.
-
-
Data Analysis:
-
The time-domain data is Fourier transformed to obtain the frequency-dependent amplitude and phase of the THz electric field.
-
By comparing the spectra of the sample and the reference pulses, the frequency-dependent absorption coefficient and refractive index of the this compound crystal can be determined.
-
Mandatory Visualization
Experimental Workflow for Optical Characterization of this compound
Caption: Experimental workflow for determining the absorption spectrum of this compound.
Relationship between this compound Structure and Optical Properties
Caption: this compound structure-property relationship.
References
In-depth Technical Guide to the Electro-optic Coefficients of DSTMS Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The organic crystal 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) has emerged as a highly promising material for applications in nonlinear optics and terahertz (THz) wave generation. Its large electro-optic coefficients, coupled with a high nonlinear optical susceptibility, make it a subject of intense research and development. This technical guide provides a comprehensive overview of the electro-optic properties of this compound, with a focus on its electro-optic coefficients, the experimental methodologies used for their characterization, and the underlying physical principles.
Electro-optic Properties of this compound
The electro-optic effect in this compound, primarily the Pockels effect, describes the change in the refractive index of the crystal in response to an applied external electric field. This property is fundamental to the operation of electro-optic modulators and is closely related to the material's ability to efficiently generate THz radiation through optical rectification.
Quantitative Data on Electro-optic and Nonlinear Optical Coefficients
The electro-optic and nonlinear optical properties of this compound are intrinsically linked. The second-order nonlinear optical susceptibility, χ⁽²⁾, gives rise to both second-harmonic generation and the linear electro-optic (Pockels) effect. The electro-optic tensor, denoted by rijk, relates the change in the refractive index to the applied electric field.
Published data on the electro-optic coefficients of this compound is still emerging. However, key values for its nonlinear optical and electro-optic coefficients have been reported:
| Coefficient | Value | Wavelength | Measurement Technique |
| Nonlinear Optical Coefficient (d) | |||
| d₁₁₁ | 214 ± 20 pm/V[1] | 1900 nm[1] | Maker-fringe technique[1] |
| Electro-optic Coefficient (r) | |||
| r₁₁ | 37 pm/V[2] | 1900 nm[2] | Not specified in the available literature |
Note: The electro-optic coefficient r₁₁₁ is often approximated from the nonlinear optical coefficient d₁₁₁ due to the relationship between the two phenomena at optical frequencies.
Experimental Protocols for Characterization
The determination of the electro-optic coefficients of this compound crystals requires precise and sophisticated measurement techniques. The following sections detail the principles and generalized protocols for two common methods: the Teng-Man technique and Fabry-Pérot interferometry.
Teng-Man Technique (Reflection Method)
The Teng-Man technique is a widely used method for characterizing the electro-optic coefficients of thin films and crystals. It relies on measuring the change in polarization of a laser beam upon reflection from the sample to which a modulating electric field is applied.
Experimental Workflow:
Caption: Workflow of the Teng-Man reflection method.
Detailed Methodology:
-
Sample Preparation: A thin, optically polished this compound crystal is mounted on a transparent electrode (e.g., indium tin oxide - ITO). A second electrode is deposited on the top surface of the crystal.
-
Optical Setup: A linearly polarized laser beam, with its polarization set at 45° with respect to the principal axes of the crystal, is incident on the sample at an oblique angle.
-
Modulation: A sinusoidal AC voltage from a function generator is applied across the electrodes of the this compound crystal. This modulating electric field induces a change in the crystal's refractive index via the Pockels effect.
-
Detection: The reflected beam passes through an analyzer (a second polarizer) oriented to block the reflected light in the absence of the modulating field. The transmitted light intensity is detected by a photodiode.
-
Signal Analysis: The photodetector output contains a DC component and an AC component at the modulation frequency. A lock-in amplifier is used to selectively measure the amplitude of the AC signal, which is proportional to the electro-optic coefficient. By analyzing the relationship between the modulated signal, the DC signal, and the applied voltage, the electro-optic coefficients can be calculated.
Fabry-Pérot Interferometry
Fabry-Pérot interferometry is another powerful technique for determining electro-optic coefficients. This method involves placing the this compound crystal within a Fabry-Pérot cavity, which consists of two parallel, highly reflective mirrors. The transmission of the cavity is highly sensitive to changes in the optical path length, which is modulated by the applied electric field.
Experimental Workflow:
Caption: Workflow of the Fabry-Pérot interferometry method.
Detailed Methodology:
-
Sample Preparation: A this compound crystal with parallel, polished faces is placed between two highly reflective mirrors, forming a Fabry-Pérot etalon. Electrodes are applied to the crystal to allow for the application of an electric field.
-
Optical Setup: A narrow-linewidth, tunable laser is used to probe the transmission spectrum of the Fabry-Pérot cavity. The light transmitted through the cavity is detected by a photodiode.
-
Measurement of Transmission Spectrum: The laser wavelength is scanned, and the transmitted intensity is recorded as a function of wavelength to determine the resonance peaks of the cavity.
-
Modulation: A DC or low-frequency AC voltage is applied to the this compound crystal. This changes the refractive index of the crystal, which in turn shifts the resonance frequencies of the Fabry-Pérot cavity.
-
Analysis of Resonance Shift: The shift in the position of the transmission peaks is measured as a function of the applied voltage.
-
Calculation of Electro-optic Coefficient: The electro-optic coefficient is calculated from the magnitude of the resonance frequency shift, the applied voltage, the thickness of the crystal, and the refractive index of the material.
Conclusion
The electro-optic properties of this compound crystals are central to their utility in advanced photonic applications. While a complete characterization of its full electro-optic tensor over a broad wavelength range is an ongoing area of research, the available data indicates that this compound possesses a very large electro-optic response. The experimental techniques outlined in this guide, such as the Teng-Man method and Fabry-Pérot interferometry, provide robust frameworks for the precise determination of these crucial parameters. Further research to fully map the wavelength dispersion of all electro-optic coefficients will be critical for the design and optimization of next-generation electro-optic devices and efficient THz sources based on this remarkable organic crystal.
References
Second harmonic generation (SHG) efficiency in DSTMS
An In-depth Technical Guide to Second Harmonic Generation (SHG) Efficiency in DSTMS
For researchers, scientists, and professionals in drug development, understanding the nonlinear optical (NLO) properties of advanced materials is crucial for applications in imaging, sensing, and spectroscopy. The organic crystal 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (this compound) has emerged as a highly promising material due to its exceptional second-order nonlinear optical activity. This guide provides a comprehensive overview of the Second Harmonic Generation (SHG) efficiency in this compound, detailing its fundamental optical properties, experimental methodologies, and comparative performance.
Core Optical Properties of this compound
This compound is an organic salt crystal known for its large nonlinear optical coefficients and favorable properties for frequency conversion applications.[1] Its molecular structure, featuring a positively charged stilbazolium chromophore and a negatively charged trimethylbenzenesulfonate anion, is engineered to override the natural tendency for antiparallel alignment, resulting in a noncentrosymmetric crystal structure essential for second-order nonlinear effects like SHG.[1][2]
Linear Optical Properties
The linear optical characteristics of this compound, such as its refractive index and absorption profile, are fundamental to its performance in nonlinear applications. The crystal exhibits significant birefringence and low absorption in key wavelength ranges, which are advantageous for phase-matching.[1][2]
| Property | Value | Wavelength / Conditions |
| Principal Refractive Indices | n₁ = 2.026 ± 0.006 | Measured from 0.6 to 1.6 µm[2] |
| n₂ = 1.627 ± 0.004 | Measured from 0.6 to 1.6 µm[2] | |
| n₃ = 1.579 ± 0.005 | Measured from 0.6 to 1.6 µm[2] | |
| Birefringence (Δn) | ~0.5 | At 1.55 µm (between n₁ and n₂)[1][2] |
| Transparency Range | 600 nm to 2000 nm | [1][2] |
| Absorption Coefficient (α) | < 0.7 cm⁻¹ | In the telecommunication range (~1.55 µm)[1][2] |
| < 1 cm⁻¹ | Between 800 nm and 1600 nm[3] |
Nonlinear Optical (NLO) Properties
The NLO properties of this compound are among the highest reported for organic crystals, making it exceptionally efficient for SHG and other parametric processes like terahertz (THz) wave generation.[1][3] The dominant tensor element, d₁₁₁, is a direct result of the preferential alignment of the chromophores within the crystal lattice.[1]
| Property | Value (pm/V) | Wavelength / Conditions |
| NLO Coefficient (d₁₁₁) | 214 ± 20 | At a fundamental wavelength of 1.9 µm[1][2] |
| NLO Coefficient (d₁₂₂) | 32 ± 4 | At a fundamental wavelength of 1.9 µm[1] |
| NLO Coefficient (d₂₁₂) | 25 ± 3 | At a fundamental wavelength of 1.9 µm[1] |
| Effective NLO Coefficient (d_eff) | > 25 | For parametric oscillation from 1 to 2.2 µm[1] |
| ~230 | For THz generation[3] |
SHG Efficiency and Performance
This compound has demonstrated superior SHG efficiency compared to both other organic crystals and standard inorganic materials like Beta Barium Borate (BBO).[4] Its performance is particularly notable in the near-infrared (NIR) region.
| Fundamental Wavelength | Laser Fluence | Max SHG Efficiency | Comparison |
| 1200 - 1550 nm | 0.88 ± 0.02 mJ/cm² | ~19.2% | DAST (~12.1%), PNPA (~18.7%), BBO (~3.1%)[4] |
| 1450 nm | ~0.22 mJ/cm² | Efficiency saturates | [4] |
| 2000 nm | 0.66 ± 0.02 mJ/cm² | ~3.8% | DAST (~2.3%), PNPA (~3.0%), BBO (~1.9%)[4] |
| 1064 nm | Not specified | ~2x that of KDP | [5] |
| 1064 nm | Not specified | ~0.7x that of urea | [5] |
At higher laser fluences, the SHG efficiency in this compound can saturate, a phenomenon attributed to the increased prevalence of multiphoton absorption.[4] For a fundamental wavelength of 1450 nm, this saturation effect becomes consistent at incident fluences as low as ~0.22 mJ/cm².[4]
The Principle of Phase Matching
Efficient SHG requires the conservation of momentum, a condition known as phase matching.[6][7] This means the wave vector of the generated second harmonic wave (k₂ω) must be twice the wave vector of the fundamental wave (kω). When this condition (Δk = 0) is met, the fundamental and second harmonic waves travel at the same velocity, allowing for constructive interference and a continuous transfer of energy to the second harmonic wave along the length of the crystal.[6][8][9]
In birefringent crystals like this compound, the refractive index depends on the polarization and propagation direction of light.[6] This property allows for phase matching to be achieved by carefully selecting the crystal orientation and the polarization of the incident laser beam.[10]
Experimental Protocol for SHG Measurement
Measuring the SHG efficiency of a this compound crystal involves a precise optical setup. The Maker-fringe technique is a common method used to determine the nonlinear optical tensor elements.[1][2] A generalized experimental workflow is described below.
Methodology
-
Laser Source : A tunable pulsed laser, such as an Optical Parametric Amplifier (OPA), provides the fundamental beam at the desired wavelength (e.g., in the 1200-2000 nm range). The pulse duration is typically in the femtosecond or picosecond regime.
-
Beam Preparation : The laser output is passed through a half-wave plate (λ/2) to control the polarization of the light incident on the crystal. A polarizing beam splitter can be used to ensure pure linear polarization.
-
Focusing : A lens (L1) focuses the fundamental beam onto the this compound crystal. The focusing conditions must be carefully controlled to manage the laser fluence and avoid optical damage.[4]
-
Crystal Mounting : The this compound crystal is mounted on a rotation stage. This allows for precise angular adjustment to achieve the optimal phase-matching angle for a given wavelength.[11]
-
SHG Generation : As the fundamental beam passes through the crystal, a second harmonic wave is generated at half the wavelength (e.g., 600-1000 nm).
-
Beam Collection and Filtering : A second lens (L2) collimates the output beams. A dichroic mirror and a band-pass filter are used to separate the generated second harmonic signal from the residual fundamental beam.
-
Detection : The intensity of the isolated SHG signal is measured using a photodiode or a power meter.
-
Data Acquisition : The SHG power is recorded as a function of input power, wavelength, or crystal orientation angle to determine the conversion efficiency and nonlinear coefficients.
References
- 1. Optica Publishing Group [opg.optica.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Characterization of organic crystals for second-harmonic generation [opg.optica.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Methodological & Application
Growing High-Quality DSTMS Single Crystals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the growth of high-quality single crystals of 4-dimethylamino-N-methyl-4-stilbazolium tosylate (DSTMS), a promising organic nonlinear optical material. These guidelines are intended for researchers in materials science, chemistry, and drug development who require pristine crystalline samples for their studies.
Introduction
4-dimethylamino-N-methyl-4-stilbazolium tosylate (this compound) is an organic salt that exhibits excellent second-order nonlinear optical (NLO) properties, making it a valuable material for applications in photonics, including terahertz (THz) wave generation and electro-optic modulation. The quality of the single crystals is paramount for achieving optimal device performance. This guide outlines the synthesis, purification, and crystal growth procedures necessary to obtain large, high-quality this compound single crystals.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction.[1][2] This method involves the reaction of a pyridinium salt with an aromatic aldehyde in the presence of a basic catalyst.
Materials and Reagents
-
1,4-dimethyl pyridinium iodide
-
4-(dimethylamino)benzaldehyde
-
Piperidine
-
Methanol
-
Diethyl ether
Synthesis Protocol
A detailed protocol for a similar stilbazolium salt, 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS), provides a useful reference for the synthesis of this compound. In a typical reaction, 1,4-dimethyl pyridinium iodide (e.g., 2.35 g) and 4-(dimethylamino)benzaldehyde (e.g., 1.5 g) are dissolved in methanol in a round-bottom flask.[1] A few drops of piperidine are added to the solution to catalyze the condensation reaction.[1][2] The mixture is then refluxed for several hours. After the reaction is complete, the resulting purple precipitate is collected and washed with diethyl ether to remove any unreacted starting materials.[1] The purified product is then dried in an oven.
Note: The molar ratios and reaction conditions should be optimized to maximize the yield and purity of the this compound product.
Purification of this compound
The purity of the starting material is critical for the growth of high-quality single crystals. Recrystallization is an effective method for purifying the synthesized this compound powder.
Purification Protocol
-
Dissolve the crude this compound powder in a minimal amount of hot methanol.
-
Gravity filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal precipitation.
-
Collect the purified this compound crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven.
This process can be repeated until the desired purity is achieved. The purity of the this compound powder can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR).[3]
Crystal Growth Methodologies
Several solution-based crystal growth techniques can be employed to grow high-quality this compound single crystals. The choice of method will depend on the desired crystal size and quality. Methanol is the most commonly used solvent for growing this compound crystals.[1]
Solubility and Supersaturation
A crucial parameter for successful solution crystal growth is the control of supersaturation. The solubility of this compound in methanol increases with temperature.[1] Therefore, a supersaturated solution can be achieved by either slowly cooling a saturated solution or by slowly evaporating the solvent from a solution. A solubility study of the closely related DAST (4-dimethylamino-N-methyl-4-stilbazolium tosylate) in a methanol-acetone mixture highlights the importance of determining the solubility curve for the specific solvent system being used.[4]
Slow Cooling Method
The slow cooling method is a widely used technique for growing large, high-quality single crystals.
-
Prepare a saturated solution of purified this compound in methanol at an elevated temperature (e.g., 55°C).
-
Filter the hot, saturated solution into a clean, pre-warmed crystallization dish.
-
Seal the dish and place it in a temperature-controlled environment, such as a programmable oven or a water bath.
-
Slowly cool the solution to a temperature where nucleation is expected to occur (e.g., 43°C) at a very slow cooling rate. For the similar compound DAST, a cooling rate of 0.5°C/day has been successfully used.[5]
-
Once small seed crystals have formed, continue to cool the solution at a controlled, slow rate (e.g., 0.3°C/day to 1°C/day) to promote the growth of large single crystals.[5]
Caption: Workflow for the Slow Cooling Crystal Growth Method.
Slow Solvent Evaporation Method
The slow solvent evaporation technique is a simpler method that can also yield high-quality crystals.
-
Prepare a saturated or near-saturated solution of this compound in methanol at room temperature.
-
Filter the solution into a clean crystallization vessel (e.g., a beaker or a vial).
-
Cover the vessel with a perforated lid (e.g., parafilm with small pinholes) to allow for slow evaporation of the solvent.
-
Place the vessel in a location with a stable temperature and minimal vibrations.
-
Monitor the crystal growth over a period of several days to weeks. The rate of evaporation can be controlled by the number and size of the perforations in the lid.
Caption: Vapor Diffusion Setup for Crystal Growth.
Seeded Solution Growth Method
For growing larger single crystals with controlled orientation, the seeded solution growth method is preferred.
-
Prepare a slightly supersaturated solution of this compound in methanol at a specific temperature.
-
Select a small, high-quality this compound crystal to act as a seed. This seed crystal can be obtained from spontaneous nucleation in a previous experiment.
-
Mount the seed crystal on a holder and introduce it into the supersaturated solution.
-
Maintain the temperature of the solution precisely to control the supersaturation level and promote gradual growth on the seed crystal.
-
The crystal can be slowly rotated to ensure uniform growth.
Characterization of this compound Single Crystals
The quality of the grown this compound single crystals should be assessed using various characterization techniques.
| Parameter | Technique | Description |
| Crystalline Structure | Single-Crystal X-ray Diffraction (SCXRD) | Determines the crystal system, space group, and lattice parameters. Confirms the single-crystal nature. |
| Crystal Quality | High-Resolution X-ray Diffraction (HRXRD) | Measures the full width at half maximum (FWHM) of the rocking curve to assess crystalline perfection. |
| Optical Properties | UV-Vis-NIR Spectroscopy | Determines the optical transmission window and the cutoff wavelength. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Measures the decomposition temperature of the crystal. |
| Vibrational Modes | Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the crystal. |
Data Presentation
The following table summarizes key parameters and reported values for this compound and the related DAST crystals. This data can be used as a benchmark for optimizing the crystal growth process.
| Property | This compound | DAST | Reference |
| Solvent for Crystal Growth | Methanol | Methanol, Methanol-Acetone | [1],[4] |
| Crystal Growth Method | Slow Cooling, Slow Solvent Evaporation | Slow Cooling | [1],[5] |
| Cooling Rate (Slow Cooling) | - | 0.5 °C/day | [5] |
| Solubility in Methanol | High | - | |
| Solubility in Methanol-Acetone ( g/100ml ) | - | Increases with temperature (e.g., ~2.5 g at 25°C, ~6 g at 45°C) | [4] |
Logical Relationships in Crystal Growth
The quality of the final this compound single crystal is dependent on a complex interplay of several parameters. The following diagram illustrates the key relationships.
Caption: Factors Influencing this compound Crystal Quality.
References
- 1. Analysis of the growth and physicochemical properties of the newly developed stilbazolium derivative 4- N , N -dimethylamino-4- N -methyl stilbazolium ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05302K [pubs.rsc.org]
- 2. Growth, electrical and optical studies, and terahertz wave generation of organic NLO crystals: this compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Terahertz (THz) Generation in DSTMS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental setup and protocols for the generation of high-power, broadband terahertz (THz) radiation using the organic crystal 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS). This compound is a highly efficient nonlinear optical crystal for THz generation via optical rectification of femtosecond laser pulses.
Principle of THz Generation in this compound
Terahertz generation in this compound is based on the principle of optical rectification (OR), a second-order nonlinear optical process. When an intense, ultrashort laser pulse propagates through a non-centrosymmetric crystal like this compound, it induces a nonlinear polarization that follows the envelope of the laser pulse intensity. This time-varying polarization acts as a source of electromagnetic radiation in the THz frequency range. The efficiency of this process is critically dependent on the phase matching between the group velocity of the optical pump pulse and the phase velocity of the generated THz wave. This compound exhibits favorable phase-matching properties when pumped by lasers in the near-infrared range, typically between 1200 nm and 1700 nm.[1] However, efficient generation has also been demonstrated with pump wavelengths around 1030 nm.[1]
Experimental Parameters and Performance
The following table summarizes key experimental parameters and the resulting THz generation performance from various studies utilizing this compound crystals. This data allows for a comparative analysis of different pump laser systems and their impact on the generated THz output.
| Pump Laser Parameter | Cr:forsterite Laser | Optical Parametric Chirped Pulse Amplifier (OPCPA) | Yb-doped Laser |
| Wavelength | 1.25 µm[2] | ~1.3-1.5 µm (Optimal)[3] | 1030 nm[1] |
| Pulse Duration | 100 fs[2] | 137 fs[3] | 90 fs[1] |
| Pulse Energy | Up to 30 mJ[2] | 10 mJ[3] | Not Specified, Peak Power: 2.04 x 10¹⁰ W/cm²[1] |
| Repetition Rate | 10 Hz[4] | Not Specified | Not Specified |
| This compound Crystal Thickness | 440 ± 5 µm[5] | 420 µm[3] | 0.42 mm[1] |
| Generated THz Pulse Energy | Up to 270 µJ (in OH1), Hundreds of µJ in this compound[2] | 175 µJ[3] | 0.4 µJ[1] |
| Peak THz Electric Field | Up to 18 MV/cm[2] | ~17 MV/cm[3] | 236 kV/cm[1] |
| THz Spectrum Bandwidth | 0.1 - 8 THz[2] | 0.1 - 4.5 THz[3] | 0.1 - 6 THz[1] |
| Optical-to-THz Conversion Efficiency | > 3%[2] | Not specified, but high[3] | 0.22%[1] |
Experimental Setup and Protocol
This section outlines a generalized protocol for establishing a THz generation setup using a this compound crystal. The specific parameters should be adjusted based on the available laser system and experimental goals.
Core Components
-
Femtosecond Laser System: A high-power, ultrashort pulse laser system, such as a Cr:forsterite laser, an OPCPA, or a Yb-doped laser system.
-
Optical Components: Beam splitters, mirrors, lenses, variable neutral density filters, and waveplates for beam steering, power control, and polarization management.
-
This compound Crystal: A high-quality, polished this compound crystal of appropriate thickness (typically a few hundred micrometers).
-
THz Filtering: A high-density polyethylene (HDPE) filter or a high-resistance silicon wafer to block the residual pump beam and transmit the generated THz radiation.[3]
-
THz Detection System: An electro-optic (EO) sampling setup is commonly used for the characterization of the THz electric field. This typically includes a ZnTe or GaP crystal, a quarter-wave plate, a Wollaston polarizer, and a set of balanced photodiodes.
-
THz Power/Energy Meter: A calibrated THz detector (e.g., Golay cell or pyroelectric detector) for measuring the average power or pulse energy of the generated THz beam.
Experimental Workflow Diagram
Caption: Experimental workflow for THz generation and detection using a this compound crystal.
Step-by-Step Protocol
-
Laser Preparation and Beam Splitting:
-
Ensure the femtosecond laser system is operating at the desired parameters (wavelength, pulse duration, energy, and repetition rate).
-
Use a beam splitter to divide the laser output into a strong pump beam (typically 90% of the energy) for THz generation and a weaker probe beam (10%) for EO sampling.
-
-
Pump Beam Path and Focusing:
-
Direct the pump beam towards the this compound crystal.
-
Use a lens to focus the pump beam onto the this compound crystal. The spot size should be optimized to achieve high pump fluence without damaging the crystal.
-
-
THz Generation and Filtering:
-
Position the this compound crystal at the focus of the pump beam. The crystal orientation should be optimized for maximum THz generation.
-
The generated THz pulse will co-propagate with the residual pump beam.
-
Place an HDPE filter after the this compound crystal to block the residual near-infrared pump beam while transmitting the THz radiation.[3]
-
-
THz Beam Collimation and Focusing:
-
Use a pair of off-axis parabolic mirrors to first collimate the diverging THz beam and then focus it onto the EO detection crystal. Parabolic mirrors are used to avoid chromatic aberrations in the broadband THz pulse.
-
-
Electro-Optic (EO) Sampling Detection:
-
The probe beam is time-delayed with respect to the THz pulse using a delay stage.
-
The THz pulse and the time-delayed probe pulse are spatially overlapped in an EO crystal (e.g., ZnTe).
-
The electric field of the THz pulse induces a transient birefringence in the EO crystal, which alters the polarization of the probe beam.
-
This polarization change is measured using a quarter-wave plate, a Wollaston polarizer, and a set of balanced photodiodes.
-
By varying the time delay between the THz pulse and the probe pulse, the temporal waveform of the THz electric field can be reconstructed.
-
-
Data Acquisition and Analysis:
-
The signal from the balanced photodiodes is sent to a data acquisition system.
-
The THz waveform is recorded as a function of the delay stage position.
-
A Fourier transform of the time-domain waveform yields the THz frequency spectrum.
-
Key Considerations and Best Practices
-
Crystal Damage Threshold: Organic crystals like this compound have a lower damage threshold compared to inorganic crystals.[6] Careful control of the pump fluence is crucial to prevent crystal damage.
-
Phase Matching: The efficiency of THz generation is highly dependent on the phase matching between the pump and THz waves. The optimal pump wavelength for this compound is in the range of 1.3-1.5 µm.[3]
-
Crystal Thickness: The choice of crystal thickness is a trade-off between interaction length and THz absorption. Thinner crystals are generally better for generating broader THz bandwidths.[1]
-
Purging: Water vapor in the ambient air has strong absorption lines in the THz frequency range. For accurate spectroscopic measurements, it is advisable to purge the THz beam path with dry air or nitrogen.
Conclusion
This compound is a versatile and highly efficient organic crystal for the generation of high-power, broadband THz pulses. By carefully selecting the pump laser source and optimizing the experimental parameters, it is possible to generate THz radiation with high pulse energies and peak electric fields, opening up new possibilities for research in nonlinear THz spectroscopy, materials science, and drug development.
References
Application Notes and Protocols for Pumping DSTMS Crystals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective pumping of 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) crystals, a prominent organic nonlinear crystal for efficient terahertz (THz) wave generation. Understanding the optimal laser parameters is crucial for maximizing the conversion efficiency and achieving desired THz radiation characteristics for applications in spectroscopy, imaging, and material characterization.
Introduction to this compound Crystals
This compound is an organic salt crystal known for its large second-order nonlinear optical susceptibility, making it highly efficient for generating THz radiation through optical rectification (OR) and difference frequency generation (DFG).[1] Its favorable properties include a high damage threshold and good phase-matching capabilities in the near-infrared pumping range.[2][3] These characteristics make this compound a material of choice for generating high-power, broadband THz pulses.[4][5]
Laser Requirements for Pumping this compound
The selection of an appropriate laser source is critical for efficient THz generation from this compound crystals. The key parameters to consider are the laser wavelength, pulse duration, pulse energy, and beam quality.
Wavelength:
The optimal pump wavelength for this compound is dictated by the phase-matching conditions required for efficient optical rectification. While this compound can be pumped by a variety of lasers, the most efficient THz generation is typically achieved using near-infrared wavelengths.[5][6] Pumping in the 1200-1600 nm range is common to satisfy the phase-matching condition for broadband THz generation.[7] However, efficient generation has also been demonstrated with other wavelengths, including those from Ti:sapphire and Yb-doped lasers.[3][7]
Pulse Duration:
Ultrashort laser pulses in the femtosecond (fs) regime are necessary to provide the high peak intensities required to drive the nonlinear optical process efficiently. Shorter pulse durations generally lead to broader THz bandwidths.
Pulse Energy and Fluence:
Higher pump pulse energies can lead to higher THz output energies. However, it is crucial to operate below the damage threshold of the this compound crystal to avoid irreversible damage. The pump fluence (energy per unit area) is a critical parameter that needs to be carefully controlled.
Data Presentation: Laser Parameters and Performance
The following table summarizes key laser parameters and corresponding performance metrics for THz generation in this compound crystals as reported in various studies.
| Laser Type | Wavelength (nm) | Pulse Duration (fs) | Pump Energy (mJ) | Pump Fluence (mJ/cm²) | Crystal Thickness (µm) | Conversion Efficiency (%) | Resulting THz Characteristics | Reference |
| Ti:sapphire Amplifier | 800 | 25 | 0.2 | 100 (GW/cm²) | 380 | - | 0.5-26 THz bandwidth, several hundred kV/cm field | [4] |
| Ti:sapphire Amplifier | 800 | 60 | - | < 20 | 200 | - | Broadband spectra 1-5 THz | [3][8] |
| Yb-laser | 1030 | 90 | - | - | 420 | 0.22 | 0.1-6 THz bandwidth, 236 kV/cm peak electric field | [7] |
| Cr:forsterite Laser | 1240 | 100 | - | < 17 | - | - | 0.3-4.5 THz smooth spectrum, 9.6 MV/cm peak field | [9] |
| Cr:forsterite Laser | 1250 | 100 | 30 | ~6.6 | - | > 3 | >10 MV/cm electric field, 0.1-8 THz frequency range | [5][10][11] |
| OPCPA | - | 137 | 10 | - | 420 | - | 175 µJ THz pulse energy, 17 MV/cm electric field | [2] |
Experimental Protocols
General Protocol for THz Generation via Optical Rectification in this compound
This protocol outlines a typical experimental setup for generating THz radiation from a this compound crystal using an ultrashort pulse laser.
Materials and Equipment:
-
Ultrafast laser system (e.g., Ti:sapphire amplifier, Cr:forsterite laser, or OPA)
-
This compound crystal of appropriate thickness
-
Optical components: mirrors, lenses, beam splitters, polarizers
-
THz detection system (e.g., electro-optic sampling)
-
Optical power/energy meter
-
Variable attenuator
Methodology:
-
Laser Beam Preparation:
-
Ensure the pump laser is operating at the desired wavelength, pulse duration, and repetition rate.
-
Use a variable attenuator to control the pump power and avoid crystal damage.
-
The polarization of the pump beam should be aligned with the crystallographic axis of the this compound crystal that has the highest nonlinear coefficient (typically the a-axis).
-
-
Pumping the this compound Crystal:
-
The pump beam is directed onto the this compound crystal. The beam can be either collimated or focused, depending on the desired THz output characteristics and the damage threshold of the crystal.[3][10] For high-energy applications, a collimated beam is often used to spread the energy over a larger area.
-
The this compound crystal is mounted on a holder that allows for precise alignment.
-
-
THz Generation and Collection:
-
As the intense, ultrashort laser pulse propagates through the this compound crystal, it generates a THz pulse via optical rectification.
-
The generated THz radiation co-propagates with the pump beam.
-
A low-pass filter (e.g., a high-density polyethylene sheet) is used to block the residual pump beam and transmit the THz radiation.[2]
-
Off-axis parabolic mirrors are typically used to collimate and then focus the THz beam onto the detector.
-
-
Detection and Characterization:
-
A portion of the initial laser beam is split off to be used as a probe beam for electro-optic (EO) sampling.
-
The THz electric field is characterized by measuring the change in polarization of the probe beam as it co-propagates with the THz pulse through an EO detection crystal (e.g., GaP or ZnTe).
-
The THz pulse energy can be measured using a calibrated Golay cell or pyroelectric detector.
-
Visualizations
Experimental Workflow for THz Generation
Caption: Experimental workflow for THz generation and detection using a this compound crystal.
Logical Relationship of Pumping Parameters
Caption: Key laser and crystal parameters influencing THz generation efficiency and output.
References
- 1. Optica Publishing Group [opg.optica.org]
- 2. Optica Publishing Group [opg.optica.org]
- 3. arxiv.org [arxiv.org]
- 4. Ultra-broadband terahertz pulses generated in the organic crystal this compound [opg.optica.org]
- 5. Optica Publishing Group [opg.optica.org]
- 6. Teracryst Private Limited [teracryst.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. High-energy terahertz pulses from organic crystals: DAST and this compound pumped at Ti:sapphire wavelength [infoscience.epfl.ch]
- 9. Generation of terahertz radiation with a specified spectral profile from a mosaic combined organic crystal [opg.optica.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for Terahertz (THz) Generation in DSTMS: A Guide to Phase-Matching Conditions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The organic crystal 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) has emerged as a cornerstone material for generating high-power, broadband terahertz (THz) radiation.[1][2] Its large second-order nonlinear optical susceptibility and superior phase-matching capabilities make it exceptionally efficient for THz generation via optical rectification (OR) of femtosecond laser pulses.[1][3] Achieving optimal THz output hinges on satisfying the phase-matching condition, which ensures a constructive interference of the generated THz waves throughout the crystal. This document provides a detailed overview of the principles, quantitative data, and experimental protocols necessary to achieve efficient THz generation in this compound.
Fundamentals of Phase-Matching in this compound
THz generation in this compound is predominantly achieved through optical rectification, a second-order nonlinear process. The fundamental principle for efficient conversion is velocity matching , where the group velocity of the optical pump pulse (vg) matches the phase velocity of the generated THz wave (vpTHz) within the crystal.[4] This condition can be expressed in terms of the optical group refractive index (ng) and the refractive index at the THz frequency (nTHz):
ng(λp) ≈ nTHz(νTHz)
where λp is the pump wavelength and νTHz is the THz frequency.
The degree to which this condition is met determines the coherence length (lc) , which is the maximum crystal length over which the generated THz wave can add constructively. The coherence length is given by the formula:
lc = c / (2 * νTHz * |ng(λp) - nTHz(νTHz)|)
where c is the speed of light in a vacuum.[1] A longer coherence length allows for the use of thicker crystals, leading to more efficient THz generation.[4] For this compound, the optimal velocity matching is typically achieved for pump wavelengths in the near-infrared, specifically between 1.3 µm and 1.5 µm.[3]
Logical Framework for Achieving Phase-Matching
The efficiency of THz generation is a direct consequence of how well the phase-matching condition is satisfied. This relationship is governed by the interplay between the pump laser's characteristics and the intrinsic optical properties of the this compound crystal.
Caption: Logical flow for achieving phase-matching in this compound.
Quantitative Data and Performance Summary
The choice of pump laser parameters and this compound crystal thickness is critical for optimizing THz generation. The following tables summarize key material properties and reported experimental performance metrics.
Table 1: Material Properties of this compound Relevant to THz Generation
| Property | Value / Range | Reference |
| Second-Order Nonlinear Coefficient (d111) | ~210-428 pm/V | [3][5] |
| Effective Nonlinear Coefficient (deff) | ~230 pm/V | [1] |
| Optimal Pump Wavelength Range | 1200 - 1700 nm | [1][3] |
| Optical Absorption (800-1600 nm) | < 1 cm-1 | [1] |
| Key THz Absorption Peak | ~1.1 THz (due to TO phonon resonance) | [1][3] |
Table 2: Performance of THz Generation in this compound under Various Pumping Conditions
| Pump Wavelength (nm) | Pump Energy / Fluence | Crystal Thickness (mm) | THz Pulse Energy (µJ) | Peak E-Field (MV/cm) | Spectral Range (THz) | Conversion Efficiency (%) | Reference |
| 1030 | 180 µJ | 0.42 | 0.4 | 0.236 | 0.1 - 6 | 0.22 | [1] |
| 1250 | 30 mJ | Partitioned Crystal | 900 | > 42 | 0.1 - 5 | ~3.0 | [6][7] |
| 1250 | ~5 mJ/cm² | N/A | 62 | > 10 | 0.1 - 4 | > 3.0 | [4][8] |
| 1400 (center) | 10 mJ | N/A | 175 | ~17 | 0.1 - 4.5 | ~1.75 | [3][9] |
| 1030 | 490 µJ | N/A | 0.9328 | 0.819 | N/A | 0.19 | [10] |
Experimental Protocol: THz Generation via Optical Rectification in this compound
This protocol outlines a generalized procedure for generating and characterizing THz pulses using a this compound crystal, based on common experimental setups.[1][3][6]
Objective: To efficiently generate broadband THz radiation from a this compound crystal using a femtosecond laser source.
Materials:
-
Femtosecond Laser System (e.g., Yb-doped, Cr:forsterite, or OPA/OPCPA).
-
Pulse Compressor (if required).
-
Beam Splitter.
-
High-reflectivity mirrors for the pump wavelength.
-
Focusing lens or curved mirror.
-
This compound crystal of appropriate thickness (e.g., 0.42 mm).[1]
-
THz low-pass filters (e.g., Teflon, Silicon).
-
Off-axis parabolic mirrors for collimating and focusing the THz beam.
-
Electro-Optic (EO) sampling setup for detection (e.g., ZnTe or GaP crystal, quarter-wave plate, Wollaston prism, balanced photodetectors).
-
Delay stage for the probe beam.
Procedure:
-
Laser Source Preparation:
-
Ensure the laser system is stable and delivering pulses with the desired center wavelength (e.g., 1030 nm or 1250-1500 nm), pulse duration (typically <150 fs), and energy.
-
If necessary, compress the laser pulses to the shortest possible duration to maximize peak power.[1]
-
-
Beam Splitting and Path Setup:
-
Use a beam splitter to divide the laser output into a high-power pump beam (typically 90%) and a low-power probe beam (10%) for detection.[1][3]
-
Direct the pump and probe beams along their respective optical paths using mirrors. Incorporate a motorized delay stage into the probe beam path to control the timing relative to the pump pulse.
-
-
THz Generation:
-
Align the pump beam to be focused onto the this compound crystal using a lens. The polarization of the pump beam should be aligned with the crystal's a-axis for maximum efficiency.[5]
-
Position the this compound crystal at the focus of the pump beam. The crystal should be mounted in a holder that allows for orientation adjustments.
-
The optical rectification process within the crystal generates a THz pulse that co-propagates with the pump beam.
-
-
Pump Beam Filtering:
-
After the this compound crystal, place one or more THz low-pass filters (e.g., Teflon) to block the residual near-infrared pump beam while transmitting the generated THz radiation.[6]
-
-
THz Beam Collection and Focusing:
-
Use a set of off-axis parabolic mirrors to collimate the divergent THz beam and then focus it onto the electro-optic detection crystal.
-
-
Electro-Optic (EO) Detection:
-
Spatially and temporally overlap the focused THz beam and the weak probe beam within the EO crystal (e.g., ZnTe).
-
The electric field of the THz pulse induces a transient birefringence in the EO crystal, which alters the polarization of the probe pulse.
-
Measure this polarization change using a quarter-wave plate, a Wollaston prism (which splits the probe into two orthogonal polarizations), and a set of balanced photodetectors.
-
By varying the arrival time of the probe pulse using the delay stage and recording the differential signal from the photodetectors, the temporal waveform of the THz electric field can be reconstructed.
-
-
Data Analysis:
-
The recorded time-domain waveform provides information about the THz pulse's amplitude and phase.
-
Perform a Fast Fourier Transform (FFT) on the time-domain data to obtain the frequency spectrum of the generated THz pulse, revealing its bandwidth.
-
Experimental Workflow Diagram
The following diagram illustrates a standard experimental setup for THz generation and detection using this compound.
Caption: Typical experimental workflow for THz generation and EO detection.
Factors Limiting Efficiency
While this compound is highly efficient, several factors can limit THz conversion, even when phase-matching is nominally achieved:
-
Material Absorption: this compound exhibits phonon absorption peaks in the THz range, notably around 1.1 THz, which can create dips in the generated spectrum and absorb THz energy.[1][3]
-
Three-Photon Absorption (3PA): At high pump fluences, nonlinear absorption processes like 3PA in the this compound crystal can deplete the pump pulse energy, limiting the overall conversion efficiency.[5]
-
Cascaded Optical Rectification: At high intensities, a cascaded OR process can occur, leading to a red-shift and broadening of the pump spectrum. This alters the group velocity and can degrade the phase-matching condition for the original pulse spectrum.[5][9]
-
Pump Beam Quality: A uniform, high-quality pump beam profile is crucial for optimal energy distribution and efficient conversion across the crystal aperture.[4]
Conclusion: Efficient generation of high-field THz pulses from this compound crystals is critically dependent on satisfying the phase-matching condition, which is fundamentally a velocity-matching requirement between the optical pump and the THz wave. By selecting a pump wavelength between 1.2 µm and 1.5 µm, optimizing the crystal thickness to the coherence length, and managing pump fluence to avoid detrimental nonlinear effects, researchers can achieve high conversion efficiencies, often exceeding 3%.[4][8] The protocols and data presented here serve as a comprehensive guide for designing and implementing robust experimental setups for a wide range of applications in spectroscopy, material science, and beyond.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Growth, electrical and optical studies, and terahertz wave generation of organic NLO crystals: this compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Optica Publishing Group [opg.optica.org]
- 4. Optica Publishing Group [opg.optica.org]
- 5. Optica Publishing Group [opg.optica.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. High efficiency THz generation in this compound, DAST and OH1 pumped by Cr:forsterite laser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scidb.cn [scidb.cn]
Application Notes and Protocols for Fast Electro-Optic Modulation Using DSTMS
For Researchers, Scientists, and Drug Development Professionals
Introduction to DSTMS and Electro-Optic Modulation
4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate (this compound) is an organic nonlinear optical (NLO) crystal renowned for its large electro-optic coefficients and high-speed modulation capabilities.[1][2] This makes it a highly promising material for a variety of applications, including high-speed photonic devices, efficient terahertz (THz) wave generation and detection, and optical parametric generation.[1] The electro-optic effect, specifically the Pockels effect in non-centrosymmetric materials like this compound, describes the change in the refractive index of the material in response to an applied electric field. This property allows for the modulation of light at very high frequencies, making this compound a key component in next-generation optical communication and sensing technologies.
For drug development professionals, the application of this compound-based technologies, particularly in the terahertz (THz) frequency range, offers innovative, non-destructive methods for pharmaceutical analysis.[1][3][4] THz time-domain spectroscopy (THz-TDS) and imaging, which can be realized using this compound for generation and detection, enable the detailed characterization of solid dosage forms, including coating thickness, tablet integrity, and the detection of internal defects or chemical inconsistencies.[5][4]
Key Properties of this compound
A summary of the key quantitative properties of this compound is presented in the table below, highlighting its suitability for electro-optic applications.
| Property | Value | Wavelength/Conditions | Reference |
| Electro-optic Coefficient (r111) | 37 pm/V (electronic contribution) | Not specified | |
| Nonlinear Optical Coefficient (d111) | 214 ± 20 pm/V | 1.9 µm | |
| Birefringence (Δn) | 0.5 | 1.55 µm | |
| Absorption Coefficient (α) | < 0.7 cm-1 | 1.55 µm (Telecommunication wavelengths) | |
| Transparency Range | 600 nm to 2000 nm |
Experimental Protocols
Protocol 1: Characterization of the Electro-Optic Coefficient of a this compound Crystal
This protocol outlines the measurement of the Pockels effect in a this compound crystal using a Mach-Zehnder interferometer.
Objective: To determine the electro-optic coefficient (r111) of a this compound crystal.
Materials:
-
This compound crystal, cut and polished with electrodes applied.
-
Continuous-wave (CW) laser source (e.g., at 1550 nm).
-
Polarizer.
-
Beam splitter (50/50).
-
Two mirrors.
-
This compound crystal mount with electrical contacts.
-
High-voltage amplifier.
-
Function generator.
-
Photodetector.
-
Oscilloscope.
-
Optical components (lenses, etc.).
Methodology:
-
Setup the Mach-Zehnder Interferometer:
-
Align the CW laser beam to pass through the polarizer.
-
Use the beam splitter to divide the polarized beam into two arms of the interferometer.
-
Place the this compound crystal in one arm of the interferometer. The laser beam should be polarized along the crystal's principal axis corresponding to the r111 coefficient.
-
Use mirrors to direct the beams in both arms to a second beam splitter to recombine them.
-
Position the photodetector to capture the interference pattern from the recombined beams.
-
-
Apply Modulating Voltage:
-
Connect the function generator to the high-voltage amplifier.
-
Connect the output of the high-voltage amplifier to the electrodes on the this compound crystal.
-
Apply a sinusoidal voltage from the function generator to the crystal.
-
-
Measure the Modulated Signal:
-
Observe the output of the photodetector on the oscilloscope. The applied voltage will modulate the refractive index of the this compound crystal, causing a phase shift in the light passing through it. This phase shift will result in an intensity modulation at the output of the interferometer.
-
Measure the half-wave voltage (Vπ), which is the voltage required to induce a phase shift of π, resulting in a maximum change in the output intensity.
-
-
Calculate the Electro-Optic Coefficient:
-
The electro-optic coefficient r111 can be calculated using the following formula: r_111 = (λ * d) / (n^3 * L * V_π) where:
-
λ is the wavelength of the laser.
-
d is the thickness of the crystal between the electrodes.
-
n is the refractive index of the crystal along the direction of light polarization.
-
L is the length of the crystal that the light passes through.
-
Vπ is the measured half-wave voltage.
-
-
Protocol 2: Fast Electro-Optic Amplitude Modulation using this compound
This protocol describes how to set up a basic amplitude modulator using a this compound crystal within a crossed-polarizer configuration.
Objective: To demonstrate high-speed amplitude modulation of a laser beam using a this compound crystal.
Materials:
-
This compound crystal with electrodes.
-
Pulsed or CW laser source.
-
Two high-quality polarizers.
-
High-speed arbitrary waveform generator (AWG) or pulse generator.
-
High-speed photodetector.
-
High-speed oscilloscope.
-
Optical mounting components.
Methodology:
-
Optical Setup:
-
Position the first polarizer after the laser source to ensure a linearly polarized input beam. The polarization should be at 45° to the principal axis of the this compound crystal.
-
Place the this compound crystal after the first polarizer.
-
Position the second polarizer (analyzer) after the crystal, with its polarization axis crossed (at 90°) with respect to the first polarizer.
-
-
Electrical Setup:
-
Connect the high-speed AWG to the electrodes of the this compound crystal. The electric field should be applied along the crystal's principal axis.
-
-
Modulation and Detection:
-
Without any voltage applied to the crystal, the light should be blocked by the crossed analyzer, resulting in minimal output intensity.
-
Apply a high-speed electrical signal (e.g., a square wave or a digital data stream) from the AWG to the crystal.
-
The applied electric field will induce a birefringence in the crystal, causing a change in the polarization state of the light passing through it.
-
This change in polarization will allow some of the light to pass through the analyzer.
-
The high-speed photodetector will convert the modulated optical signal into an electrical signal.
-
Observe and analyze the modulated signal on the high-speed oscilloscope. The output optical signal should replicate the pattern of the input electrical signal from the AWG.
-
Protocol 3: Non-destructive Tablet Coating Analysis using THz-TDS with this compound
This protocol provides a workflow for analyzing the coating of pharmaceutical tablets using a THz time-domain spectroscopy system that utilizes this compound for THz generation and detection.
Objective: To non-destructively measure the coating thickness and uniformity of a pharmaceutical tablet.
Materials:
-
THz Time-Domain Spectrometer (THz-TDS) with this compound as the THz emitter and detector.
-
Femtosecond laser source.
-
Pharmaceutical tablets for analysis.
-
Sample holder and translation stage for mapping.
Methodology:
-
System Setup and Calibration:
-
Align the femtosecond laser onto the this compound emitter crystal to generate THz pulses.
-
Align the generated THz beam through the sample position and onto the this compound detector crystal.
-
Calibrate the system by taking a reference measurement without the tablet in the beam path.
-
-
Sample Measurement:
-
Place a pharmaceutical tablet on the sample holder.
-
Acquire THz waveforms in reflection or transmission mode. For coating analysis, reflection mode is typically used. The THz pulse will reflect from the outer surface of the coating and from the interface between the coating and the tablet core.
-
The time delay between these two reflected pulses corresponds to the thickness of the coating.
-
-
Data Analysis and Imaging:
-
Calculate the coating thickness (d) using the time delay (Δt) between the reflected pulses and the refractive index (n) of the coating material in the THz range: d = (c * Δt) / (2 * n) where c is the speed of light.
-
To assess uniformity, mount the tablet on a 2D translation stage and repeat the measurement at multiple points across the tablet surface.
-
Generate a 2D or 3D map of the coating thickness to visualize its uniformity.[5]
-
Visualizations
Caption: Experimental workflow for fast electro-optic amplitude modulation using a this compound crystal.
Caption: Workflow for non-destructive pharmaceutical tablet analysis using THz-TDS with this compound.
Caption: Signal flow diagram illustrating the Pockels effect in an electro-optic modulator.
References
- 1. Frontiers | Progress in application of terahertz time-domain spectroscopy for pharmaceutical analyses [frontiersin.org]
- 2. Oxford Terahertz Photonics Group [www-thz.physics.ox.ac.uk]
- 3. pharmtech.com [pharmtech.com]
- 4. Terahertz applications in pharmaceutical industry | TeraSense [terasense.com]
- 5. Terahertz Technology: A Boon to Tablet Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DSTMS in Optical Parametric Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) is an organic nonlinear optical (NLO) crystal renowned for its exceptionally large second-order nonlinear optical coefficients. This property makes it a highly efficient material for various applications in nonlinear optics, most notably in the generation of high-power, broadband Terahertz (THz) radiation through optical parametric generation (OPG) and difference frequency generation (DFG). The unique characteristics of this compound allow for efficient conversion of near-infrared laser light into the THz frequency range, opening up new possibilities for spectroscopy, imaging, and material characterization. These application notes provide an overview of the use of this compound in optical parametric generation, including its material properties, experimental protocols, and safety considerations.
Key Applications of this compound in Optical Parametric Generation
The primary application of this compound in the context of optical parametric generation is as a highly efficient emitter of Terahertz (THz) radiation.[1] This is achieved through the process of optical rectification, a second-order nonlinear optical phenomenon. The high nonlinear susceptibility of this compound allows for efficient conversion of the energy from high-intensity, femtosecond near-infrared laser pulses into single-cycle, high-field THz pulses.[2]
The generated broadband THz radiation has numerous applications in scientific research and drug development, including:
-
Terahertz Time-Domain Spectroscopy (THz-TDS): A powerful technique for characterizing the low-frequency vibrational modes of molecules, making it valuable for identifying and analyzing pharmaceuticals, explosives, and other chemical compounds.
-
Nonlinear THz Spectroscopy: The intense THz pulses generated by this compound can be used to probe and control material properties on ultrafast timescales, enabling the study of nonlinear responses in various materials.
-
Biomedical Imaging: THz radiation can penetrate many non-polar materials, offering a non-invasive imaging modality with potential applications in medical diagnostics and quality control of pharmaceuticals.
Quantitative Data
The performance of this compound in optical parametric generation is critically dependent on various experimental parameters. The following tables summarize key quantitative data gathered from multiple studies.
Table 1: Nonlinear Optical Properties of this compound
| Property | Value | Wavelength (nm) | Reference |
| Nonlinear Optical Coefficient (d₁₁) | 214 ± 20 pm/V | 1900 | [1] |
| Electro-optic Coefficient (r₁₁) | 37 pm/V | 1900 | [1] |
| Melting Point | 250°C | - | [1] |
Table 2: Terahertz Generation Performance of this compound
| Pumping Scheme | Conversion Efficiency (Optical to THz) | THz Bandwidth | Reference |
| Simple Collinear Scheme | 1-3% | 15 THz | [1] |
| Cr:forsterite laser pump (1.25 µm) | > 3% | 0.1-8 THz | [3] |
Table 3: THz Conversion Efficiency vs. Pump Fluence
| Pump Fluence (mJ/cm²) | THz Conversion Efficiency | Notes | Reference |
| Low fluence regime | Linear dependence | Expected for a 2nd order nonlinear effect. | [4] |
| High fluence regime | Saturation observed | Limited by three-photon absorption (3PA) and cascaded optical rectification. | [4] |
| ~4.0 | - | Transmitted spectrum of the optical pump was measured at this fluence. | [5] |
Experimental Protocols
This section provides a generalized protocol for the generation of Terahertz (THz) radiation using a this compound crystal via optical parametric generation (optical rectification).
I. Crystal Handling and Preparation
This compound crystals are delicate and require careful handling.
-
Handling: Always handle the crystal by its edges using clean, powder-free gloves or tweezers. Avoid touching the optical surfaces to prevent contamination and damage.[6][7]
-
Mounting: Secure the this compound crystal in a suitable mount that allows for precise angular adjustment. The crystal should be mounted in a strain-free manner to avoid introducing any mechanical stress, which can affect its optical properties. For very small crystals, specialized micromanipulators may be necessary for precise positioning.[6][8]
-
Environment: Maintain a clean, low-humidity environment to prevent surface contamination and degradation of the crystal.
II. Experimental Setup for THz Generation
A typical experimental setup for THz generation using this compound involves a high-power femtosecond laser source, optical components for beam conditioning, the this compound crystal, and a detection system.
References
- 1. wavequanta.com [wavequanta.com]
- 2. nccr-must.ch [nccr-must.ch]
- 3. High efficiency THz generation in this compound, DAST and OH1 pumped by Cr:forsterite laser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optica Publishing Group [opg.optica.org]
- 5. researchgate.net [researchgate.net]
- 6. jenabioscience.com [jenabioscience.com]
- 7. mail.gentaur-worldwide.com [mail.gentaur-worldwide.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of DSTMS by Condensation Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) is an organic nonlinear optical (NLO) material with applications in terahertz (THz) wave generation and detection. Its synthesis is typically achieved through a Knoevenagel condensation reaction, followed by a salt metathesis (ion exchange) reaction. This document provides a detailed protocol for the synthesis of this compound, intended for use by researchers in chemistry and materials science.
Reaction Scheme
The synthesis of this compound is a two-step process. The first step is the Knoevenagel condensation of 4-N,N-dimethylaminobenzaldehyde and 1,4-dimethylpyridinium iodide to form the intermediate, 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium iodide (DMSI). The second step is the metathesis of DMSI with a suitable 2,4,6-trimethylbenzenesulfonate salt to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes the reactants and their quantities for the synthesis of the intermediate DMSI, which is the precursor to this compound.
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| 1,4-Dimethylpyridinium iodide | C₇H₁₀IN | 235.07 | 2.35 | 10 |
| 4-N,N-Dimethylaminobenzaldehyde | C₉H₁₁NO | 149.19 | 1.79 | 10 |
| Piperidine (catalyst) | C₅H₁₁N | 85.15 | ~0.17 | ~2 |
| Methanol (solvent) | CH₄O | 32.04 | - | 30 mL |
Experimental Protocols
Part 1: Synthesis of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium iodide (DMSI)
This protocol is adapted from the synthesis of the analogous compound, DAST.[1]
Materials:
-
1,4-Dimethylpyridinium iodide
-
4-N,N-Dimethylaminobenzaldehyde
-
Piperidine
-
Methanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Crystallization dish
Procedure:
-
To a 100 mL round-bottom flask, add 1,4-dimethylpyridinium iodide (2.35 g, 10 mmol), 4-N,N-dimethylaminobenzaldehyde (1.79 g, 10 mmol), and methanol (30 mL).[1]
-
Add piperidine (0.2 mL, approx. 2 mmol) to the mixture.[1]
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the mixture to reflux and maintain reflux for 20 hours with continuous stirring.[1]
-
After 20 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Upon cooling, a precipitate of DMSI will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold methanol.
-
For purification, recrystallize the crude DMSI from methanol. This process may need to be repeated up to five times to achieve high purity.[1]
-
Dry the purified DMSI product in a vacuum oven.
Part 2: Synthesis of this compound from DMSI
Materials:
-
Purified DMSI from Part 1
-
Sodium 2,4,6-trimethylbenzenesulfonate
-
Methanol
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Prepare a saturated solution of DMSI in methanol at room temperature.
-
In a separate beaker, prepare a saturated solution of sodium 2,4,6-trimethylbenzenesulfonate in methanol.
-
While stirring, slowly add the sodium 2,4,6-trimethylbenzenesulfonate solution to the DMSI solution.
-
A precipitate of this compound should form upon mixing, driven by the lower solubility of the this compound salt compared to the starting materials and the sodium iodide byproduct.
-
Allow the mixture to stir for an additional 1-2 hours to ensure complete precipitation.
-
Collect the this compound precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold methanol to remove any remaining sodium iodide and unreacted starting materials.
-
Recrystallize the crude this compound from methanol to obtain a high-purity product.
-
Dry the final this compound product under vacuum.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis of this compound.
Knoevenagel Condensation Mechanism
Caption: Mechanism of the Knoevenagel condensation for DMSI synthesis.
References
Application Note: Characterization of DSTMS Crystals using FTIR and Raman Spectroscopy
Abstract
This application note provides a detailed protocol for the characterization of 4-N,N-dimethylamino-4-N-methyl-stilbazolium tosylate (DSTMS) crystals using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This compound is a promising organic nonlinear optical (NLO) material with applications in terahertz (THz) wave generation and electro-optics. Vibrational spectroscopy techniques are essential for confirming the molecular structure, identifying functional groups, and assessing the crystalline quality of this compound. This document outlines the experimental procedures for Attenuated Total Reflectance (ATR)-FTIR and micro-Raman spectroscopy and presents the expected vibrational frequencies and their assignments in a clear, tabular format for easy reference.
Introduction
4-N,N-dimethylamino-4-N-methyl-stilbazolium tosylate (this compound) is an organic salt crystal that has garnered significant attention for its large NLO susceptibility and electro-optic coefficients.[1][2][3] The molecular structure of this compound, consisting of a stilbazolium cation and a tosylate anion, gives rise to its desirable optical properties. The characterization of this compound crystals is crucial for quality control and for understanding the structure-property relationships that govern their performance in various optical devices.
FTIR and Raman spectroscopy are powerful, non-destructive techniques for probing the vibrational modes of molecules. FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about the functional groups present. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, revealing information about the vibrational, rotational, and other low-frequency modes in a system. Together, these two techniques provide complementary information about the molecular structure and crystalline environment of this compound.
This application note serves as a practical guide for researchers utilizing FTIR and Raman spectroscopy for the routine characterization of this compound crystals.
Experimental Protocols
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.
Instrumentation:
-
FTIR spectrometer equipped with a single-bounce diamond ATR accessory.
Protocol:
-
Background Collection:
-
Ensure the ATR crystal is clean by wiping it with a soft, lint-free cloth dampened with isopropanol or ethanol.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Preparation and Measurement:
-
Place a small amount of the this compound crystal onto the center of the ATR diamond crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the crystal sample and the diamond surface. A consistent pressure should be used for all measurements to ensure reproducibility.
-
Collect the FTIR spectrum of the this compound crystal. A typical measurement consists of 32-64 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The collected spectrum should be baseline corrected and ATR corrected using the spectrometer's software. The ATR correction accounts for the wavelength-dependent depth of penetration of the evanescent wave.
-
Micro-Raman Spectroscopy
Micro-Raman spectroscopy allows for the analysis of small crystal domains and can provide information on crystal orientation.
Instrumentation:
-
Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm), a high-resolution spectrometer, and a CCD detector.
Protocol:
-
Calibration:
-
Calibrate the spectrometer using a silicon standard to ensure the accuracy of the Raman shift.
-
-
Sample Preparation and Focusing:
-
Place the this compound crystal on a clean microscope slide.
-
Position the slide on the microscope stage and bring the crystal into focus using the microscope's objective lens (e.g., 50x or 100x).
-
-
Spectrum Acquisition:
-
Select the desired laser power and acquisition time. It is crucial to start with a low laser power to avoid sample damage, especially for organic crystals like this compound.
-
Acquire the Raman spectrum of the this compound crystal. The spectral range should cover the fingerprint region (typically 200-1800 cm⁻¹) and may be extended to lower or higher wavenumbers depending on the specific interest.
-
-
Data Processing:
-
The acquired spectrum should be baseline corrected to remove any fluorescence background. Cosmic rays, which appear as sharp, narrow peaks, should also be removed using the software's filtering tools.
-
Data Presentation
The following tables summarize the characteristic vibrational frequencies for this compound crystals as determined by FTIR and Raman spectroscopy. The assignments are based on data from this compound and its close structural analog, DAST (4-N,N-dimethylamino-4-N-methyl-stilbazolium tosylate), which exhibits very similar vibrational modes.
Table 1: FTIR Vibrational Frequencies and Assignments for this compound Crystals
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3035 | Medium | Aromatic C-H Stretching |
| ~2920 | Medium | Aliphatic C-H Stretching (CH₃) |
| ~1640 | Strong | C=C Stretching (Ethylenic Bridge) |
| ~1585 | Strong | Aromatic Ring C=C Stretching |
| ~1525 | Strong | Aromatic Ring C=C Stretching |
| ~1480 | Medium | Asymmetric CH₃ Bending |
| ~1370 | Medium | Symmetric CH₃ Bending |
| ~1340 | Medium | C-N Stretching |
| ~1170 | Strong | SO₃⁻ Symmetric Stretching (Tosylate) |
| ~1030 | Strong | SO₃⁻ Asymmetric Stretching (Tosylate) |
| ~820 | Strong | 1,4-Disubstituted Benzene Ring C-H Out-of-Plane Bending |
Table 2: Raman Shifts and Assignments for this compound Crystals
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| ~1577 | Very Strong | Aromatic Ring C=C Stretching |
| ~1450 | Medium | CH₃ Bending |
| ~1370 | Medium | Symmetric CH₃ Bending |
| ~1345 | Strong | C-N Stretching |
| ~1175 | Strong | SO₃⁻ Symmetric Stretching (Tosylate) |
| ~1120 | Medium | Aromatic C-H In-Plane Bending |
| ~825 | Medium | 1,4-Disubstituted Benzene Ring Breathing |
| ~630 | Medium | Phenyl Ring Deformation |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the spectroscopic techniques and the characterization of this compound crystals.
References
Troubleshooting & Optimization
Technical Support Center: DSTMS Terahertz Generation
Welcome to the technical support center for DSTMS (4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate) terahertz (THz) generation setups. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides
This section provides step-by-step guidance to diagnose and resolve common problems in this compound THz generation.
Issue 1: Low or No THz Signal
Symptoms: The detector shows a very weak signal or no signal at all, even with the pump laser on.
Possible Causes & Solutions:
-
Misalignment of the Pump Beam:
-
Verification: Check if the pump beam is centered on and passing through the this compound crystal. .
-
Solution: Carefully realign the pump laser beam path to ensure it is optimally incident on the crystal.
-
-
Incorrect Phase Matching:
-
Verification: The angle of the this compound crystal relative to the pump beam may be incorrect, leading to poor phase matching. The optimal pump wavelength for this compound is typically in the 1.3 µm to 1.5 µm range to achieve good velocity matching between the pump light and the generated THz wave.[1]
-
Solution: Adjust the crystal orientation (rotation and tilt) to maximize the THz signal. Perform a systematic scan of the crystal angle to find the optimal phase-matching condition.
-
-
Pump Laser Issues:
-
Verification: Confirm that the pump laser is operating at the correct wavelength, pulse duration, and power. Check for any instabilities in the laser output.
-
Solution: Consult the laser's manual for troubleshooting. Ensure the pump source, often an Optical Parametric Amplifier (OPA), is stable. Unstable OPAs can lead to fluctuating THz emission.[2]
-
-
Detector Problems:
-
Verification: Test the THz detector with a known source to ensure it is functioning correctly.
-
Solution: If the detector is faulty, it will need to be repaired or replaced.
-
Issue 2: THz Signal is Unstable or Fluctuating
Symptoms: The measured THz power or electric field strength varies significantly over time.
Possible Causes & Solutions:
-
Pump Laser Instability:
-
Verification: Monitor the power and beam pointing stability of the pump laser. Shot-to-shot amplitude fluctuations in the pump source are a common cause of unstable THz emission.[2]
-
Solution: Address any instabilities in the pump laser system. For OPA-based systems, this may involve realigning the OPA or troubleshooting the pump laser for the OPA.
-
-
Mechanical Vibrations:
-
Verification: Check for any sources of vibration on the optical table or in the surrounding environment.
-
Solution: Isolate the experimental setup from vibrations using an actively damped optical table and by enclosing the beam path.
-
-
Thermal Effects in the Crystal:
-
Verification: At high repetition rates and average powers, thermal lensing or other thermal effects in the this compound crystal can occur.
-
Solution: Consider active cooling of the crystal mount. Reduce the pump laser's average power or repetition rate if necessary.
-
Issue 3: Lower-Than-Expected THz Conversion Efficiency
Symptoms: The generated THz power is significantly lower than theoretical predictions or previously achieved results.
Possible Causes & Solutions:
-
Suboptimal Phase Matching:
-
Verification: Even a small deviation from the optimal phase-matching angle can drastically reduce efficiency. The coherence length for efficient generation is dependent on both the pump wavelength and the desired THz frequency.[2]
-
Solution: Perform a fine-tuning of the crystal orientation. For broadband THz generation, a thinner crystal might be necessary to satisfy the phase-matching condition over a wider frequency range.[3]
-
-
Poor Pump Beam Quality:
-
Verification: A non-uniform or distorted pump beam profile can lead to inefficient conversion. Hot spots in the beam can also damage the crystal at lower average fluences.[2]
-
Solution: Improve the beam quality of the pump laser using spatial filtering. Ensure a clean, Gaussian-like beam profile is incident on the crystal.
-
-
Incorrect Pump Pulse Duration or Chirp:
-
Verification: The efficiency of optical rectification is sensitive to the pump pulse duration. For very short pulses (e.g., 30 fs), pre-chirping the pulses can sometimes enhance THz generation efficiency by suppressing competing nonlinear effects.[4]
-
Solution: Optimize the pulse compression of your laser system. Experiment with introducing a small positive or negative chirp to the pump pulses to see if the THz signal improves.
-
-
Saturation Effects:
-
Verification: At high pump fluences, the THz conversion efficiency in this compound is known to saturate. This can be caused by three-photon absorption (3PA) and cascaded optical rectification.[4]
-
Solution: Operate below the saturation fluence. In some cases, slightly defocusing the pump beam to increase the spot size on the crystal can lead to higher overall THz energy, even if the peak fluence is lower.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pump wavelength for this compound?
A1: The optimal pump wavelength for efficient THz generation in this compound is typically between 1200 nm and 1700 nm.[3] This range provides the best phase-matching conditions for a broad THz spectrum. Pumping at shorter wavelengths, such as with a 1030 nm Yb-laser, can still be effective, but the phase matching may be optimal only for lower THz frequencies (typically below 1 THz).[3][5]
Q2: Why is my generated THz spectrum so narrow or has a dip around 1 THz?
A2: The bandwidth of the generated THz spectrum can be limited by several factors. A dip or reduced intensity around 1 THz is a known characteristic of this compound and is attributed to a transverse optical (TO) phonon resonance, which causes strong absorption in the crystal.[3][5] Additionally, strong absorption at higher frequencies (above 5 THz) can also limit the usable bandwidth.[3][5] The thickness of the crystal also plays a role; thinner crystals are generally required for broader THz bandwidth.[3]
Q3: What are the signs of crystal damage in this compound?
A3: Signs of crystal damage can include a sudden and irreversible drop in THz output, visible changes on the crystal surface (such as discoloration or burn spots), or increased scattering of the pump beam as it passes through the crystal. The damage threshold for organic crystals like this compound is typically lower than that of inorganic crystals.[6]
Q4: How can I increase the generated THz electric field strength?
A4: Increasing the THz electric field strength can be achieved by:
-
Increasing the Pump Fluence: Be mindful of the saturation and damage thresholds.
-
Optimizing Focusing: Tightly focusing the generated THz beam is crucial.
-
Ensuring Optimal Pump Parameters: Use a pump laser with high beam quality, short pulse duration, and optimal wavelength.
-
Choosing the Right Crystal Thickness: The optimal thickness will be a trade-off between a longer interaction length and maintaining phase matching over the desired bandwidth.
Q5: Can I use a pump laser with a high repetition rate?
A5: Yes, high-repetition-rate lasers can be used. However, as the repetition rate increases, the average power also increases, which can lead to thermal effects in the crystal. While the energy conversion efficiency may remain nearly constant within the saturation regime, the total THz power might decrease slightly at higher repetition rates due to decreasing pump fluence for a fixed average power.[5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound terahertz generation setups, compiled from various studies.
| Parameter | Typical Value/Range | Notes |
| Nonlinear Coefficient (d_eff) | ~230 pm/V | [3] |
| Optimal Pump Wavelength | 1200 - 1700 nm | Provides best phase-matching conditions.[3] |
| Typical Crystal Thickness | 0.4 - 1.0 mm | Thinner crystals for broader bandwidth.[3] |
| Pump Fluence | 1 - 10 mJ/cm² | Saturation effects can be observed at higher fluences.[2] |
| Damage Threshold | < 20 mJ/cm² | Lower than many inorganic crystals.[6] |
| Energy Conversion Efficiency | 0.2% - >3% | Highly dependent on pump parameters and phase matching.[2][3] |
| THz Absorption Peak | ~1 THz | Due to a TO phonon resonance.[3][5] |
Experimental Protocols
Protocol 1: Alignment of the this compound Crystal for Optimal THz Generation
Objective: To align the this compound crystal to achieve maximum THz output through proper orientation and phase matching.
Materials:
-
Pump laser system (e.g., Ti:Sapphire pumped OPA)
-
This compound crystal on a rotation and tilt mount
-
THz detector (e.g., electro-optic sampling setup or pyroelectric detector)
-
Appropriate filters to block the pump beam before the detector
Procedure:
-
Initial Pump Beam Alignment:
-
Ensure the pump laser beam is collimated and has a clean, circular profile.
-
Align the beam path so that it passes through the center of all optical components and is incident on the location where the crystal will be placed.
-
-
Crystal Placement:
-
Mount the this compound crystal on a stage that allows for both rotation and tilting.
-
Place the crystal in the beam path at the desired location for THz generation.
-
-
Coarse Alignment:
-
With the pump laser at low power, observe the transmitted beam after the crystal.
-
Adjust the crystal's tilt and rotation to ensure the transmitted beam is not clipped and follows the intended path.
-
-
THz Signal Optimization:
-
Place the THz detector after the crystal, ensuring that filters are in place to block the residual pump light.
-
Increase the pump power to a level sufficient for THz generation but well below the damage threshold.
-
Slowly rotate the crystal while monitoring the THz signal. Find the angle that maximizes the signal.
-
Once the optimal rotation angle is found, perform a similar fine-tuning adjustment for the tilt of the crystal.
-
Iterate between rotating and tilting the crystal in small increments to find the global maximum of the THz signal. This corresponds to the optimal phase-matching condition.
-
-
Final Checks:
-
Once the maximum signal is achieved, the crystal is optimally aligned.
-
You can now proceed with your experiment. Note the optimal angular position of the crystal for future reference.
-
Visualizations
Logical Diagram: Troubleshooting Low THz Signal
Caption: A flowchart for troubleshooting a low THz signal in a this compound setup.
Signaling Pathway: Factors Affecting THz Conversion Efficiency
Caption: Key factors influencing THz conversion efficiency in this compound.
References
- 1. Optica Publishing Group [opg.optica.org]
- 2. Optica Publishing Group [opg.optica.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Optica Publishing Group [opg.optica.org]
- 5. High-repetition-rate strong-field terahertz source by optical rectification in this compound crystals | High Power Laser Science and Engineering | Cambridge Core [resolve.cambridge.org]
- 6. arxiv.org [arxiv.org]
Technical Support Center: Optimizing Pump Laser Parameters for DSTMS
Welcome to the technical support center for optimizing pump laser parameters for Terahertz (THz) generation in 4-N, N-dimethylamino-4-N-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) crystals. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for THz generation in this compound?
A1: The primary mechanism is optical rectification (OR), a second-order nonlinear optical process. In OR, an intense, ultrashort laser pulse (the pump) passes through the this compound crystal, inducing a nonlinear polarization that results in the emission of a THz-frequency electromagnetic pulse.[1][2] Organic crystals like this compound are highly effective for this process due to their large second-order nonlinear optical susceptibility.[1]
Q2: What is the optimal pump laser wavelength for this compound?
A2: The optimal pump wavelength for this compound to achieve high THz conversion efficiency is typically in the short-wave infrared (SWIR) range, between 1.3 µm and 1.5 µm.[3][4] This range provides the best phase-matching conditions, where the group velocity of the optical pump pulse matches the phase velocity of the generated THz wave.[2][3] However, efficient generation has also been demonstrated with other wavelengths, including 800 nm, 1030 nm, and 1250 nm, by utilizing different nonlinear susceptibility coefficients.[1][2][3]
Q3: How does the pump pulse duration affect THz generation?
A3: Ultrashort pulse durations, typically in the femtosecond (fs) range, are critical for effective optical rectification.[1] Shorter pulses have higher peak powers for a given energy and a broader spectrum, which contributes to generating a broader THz spectrum. For instance, compressing a 1030 nm Yb-laser from 800 fs down to 90 fs has been shown to enable strong-field THz generation in this compound.[1]
Q4: What is pump fluence, and how does it impact THz output?
A4: Pump fluence is the optical energy delivered per unit area (e.g., in mJ/cm²). Generally, increasing the pump fluence increases the generated THz pulse energy.[3] However, beyond a certain point, saturation effects can occur where the conversion efficiency levels off or even decreases.[2][4] Exceeding the material's damage threshold can also permanently damage the crystal.[5] For a 0.2 mm thick this compound crystal pumped at 800 nm, the THz energy increases almost linearly up to a pump fluence of 14 mJ/cm².[3]
Q5: Why is crystal thickness an important parameter?
A5: The crystal thickness influences the interaction length for the optical rectification process. However, it also affects the absorption of the generated THz waves and the phase-matching bandwidth.[1] Thicker crystals can lead to stronger THz re-absorption at certain frequencies.[2] The optimal thickness is a trade-off between maximizing the interaction length and minimizing absorptive losses and phase mismatch.
Troubleshooting Guide
Issue: Low or no THz signal detected.
-
Possible Cause 1: Improper Phase-Matching.
-
Solution: Ensure the pump laser wavelength is appropriate for the this compound crystal. The optimal range is typically 1.3-1.5 µm.[3][4] If using other wavelengths like 800 nm or 1030 nm, verify that the crystal orientation and pump polarization are correct to utilize the appropriate nonlinear coefficient (e.g., χOR122 for 800 nm pumping).[3]
-
-
Possible Cause 2: Incorrect Pump Pulse Duration.
-
Possible Cause 3: Misalignment of Optics.
-
Solution: Carefully align the pump beam to be collinear with the detection axis and ensure it is properly focused onto the this compound crystal. Check the alignment of all subsequent optics, including parabolic mirrors and the detection crystal.
-
Issue: THz conversion efficiency saturates or decreases at high pump fluences.
-
Possible Cause 1: Multi-Photon Absorption.
-
Possible Cause 2: Thermal Effects.
-
Solution: High average power can cause thermal lensing and other thermal effects in the crystal, degrading performance.[1] Consider using a lower repetition rate or implementing a cooling system for the crystal mount.
-
-
Possible Cause 3: Cascaded Optical Rectification.
Issue: The measured THz spectrum is unexpectedly narrow or has absorption lines.
-
Possible Cause 1: Material Absorption.
-
Solution: this compound has known absorption features in the THz range, including a strong absorption peak around 1 THz and others at higher frequencies (5.1, 6.0, 6.8, and 8.3 THz).[1] These are intrinsic to the material. The measured spectrum will naturally be limited by these absorption bands.
-
-
Possible Cause 2: Water Vapor Absorption.
-
Solution: Water vapor in the beam path has strong absorption lines throughout the THz range. Purge the entire THz beam path with dry air or nitrogen to eliminate this atmospheric absorption.
-
-
Possible Cause 3: Limited Detector Bandwidth.
-
Solution: Ensure your THz detector is sensitive across your frequency range of interest. For example, a 400 µm thick GaP crystal is suitable for detection, but its response is also frequency-dependent.[6]
-
Data Presentation: Pump Parameters for this compound
The following table summarizes various experimental parameters for THz generation in this compound as reported in the literature.
| Pump Wavelength (nm) | Pulse Duration (fs) | Max. Pump Fluence (mJ/cm²) | Crystal Thickness (mm) | Max. Conversion Efficiency | Reference |
| 1250 | Not Specified | ~6.6 | Not Specified | >3% | [2][4] |
| 1030 | 90 | Not Specified | Not Specified | 0.22% | [1] |
| 800 | 68 | ~14 | 0.2 | 6x10⁻⁵ | [3][5] |
| 1428 | 35 (probe) | 4.0 | 0.54 | Not Specified | [6] |
Experimental Protocols & Visualizations
Protocol: THz Generation and Detection using this compound
This protocol outlines a typical pump-probe setup for this compound-based THz time-domain spectroscopy (TDS).
Objective: To generate and detect a broadband THz pulse using a this compound crystal.
Materials:
-
Femtosecond laser system (e.g., Ti:sapphire amplifier or Yb-doped laser).[1][7]
-
Optical components: beam splitters, mirrors, delay line, lenses/parabolic mirrors.
-
<001>-cut this compound crystal (emitter).[6]
-
Electro-optic crystal for detection (e.g., GaP or ZnTe).[6][8]
-
Quarter-wave plate and Wollaston prism.
-
Balanced photodiode detector.[8]
-
Lock-in amplifier.
Methodology:
-
Beam Splitting: The output of the femtosecond laser is split into two beams using a beam splitter: a high-power pump beam (~90%) and a lower-power probe beam (~10%).[7]
-
Pump Path: The pump beam is directed towards the this compound crystal. A variable attenuator can be used to control the pump power (and thus fluence). The beam should be focused onto the crystal to achieve the required intensity for optical rectification.
-
THz Generation: As the pump pulse passes through the this compound crystal, a broadband THz pulse is emitted in the forward direction.
-
THz Focusing & Collimation: The divergent THz beam is collected and collimated or focused using off-axis parabolic mirrors to avoid chromatic dispersion.
-
Probe Path & Delay: The probe beam is sent through a controllable optical delay line, which allows for varying the arrival time of the probe pulse relative to the THz pulse at the detector.[7][9]
-
Co-propagation: The THz beam and the time-delayed probe beam are combined using a pellicle beam splitter or a silicon wafer to propagate collinearly into the detector crystal.
-
Electro-Optic Sampling (Detection):
-
The THz pulse induces a temporary birefringence in the detector crystal via the Pockels effect.
-
This birefringence changes the polarization of the probe pulse that passes through the crystal at the same time.[8]
-
The polarization change is converted into an intensity change using a quarter-wave plate and a Wollaston prism, which splits the beam into two orthogonal polarizations.
-
-
Signal Measurement: The intensity difference between the two orthogonal polarizations is measured by a balanced photodiode detector. This differential signal is directly proportional to the electric field of the THz pulse at that specific time delay.[8]
-
Data Acquisition: The output from the balanced photodiode is sent to a lock-in amplifier for noise reduction. By scanning the optical delay line and recording the detector signal at each position, the temporal waveform of the THz electric field is reconstructed.[8]
Diagrams
Caption: A typical experimental workflow for THz generation and detection.
Caption: A decision tree for troubleshooting a weak or absent THz signal.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Optica Publishing Group [opg.optica.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Optica Publishing Group [opg.optica.org]
- 6. Optica Publishing Group [opg.optica.org]
- 7. ornl.gov [ornl.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Gedik Group - Research [web.mit.edu]
DSTMS Crystal Laser Damage Threshold Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the laser-induced damage threshold (LIDT) of DSTMS (4-dimethylamino-N,N-dimethyl-4-styrylpyridinium tosylate) crystals.
Frequently Asked Questions (FAQs)
Q1: What is the laser-induced damage threshold (LIDT)?
A1: The laser-induced damage threshold is the maximum laser fluence (energy per unit area, typically in J/cm²) or intensity (power per unit area, in W/cm²) that a material can withstand without incurring permanent damage when exposed to a laser beam under specific conditions.[1][2] For pulsed lasers, LIDT is usually given in J/cm², while for continuous wave (CW) lasers, it is expressed in W/cm².[1][2]
Q2: Why is it crucial to determine the LIDT for this compound crystals?
A2: this compound crystals are valuable for applications like terahertz (THz) wave generation due to their excellent nonlinear optical properties. However, these experiments often involve high-intensity lasers. Determining the LIDT is critical to:
-
Prevent catastrophic damage to the crystal.
-
Ensure the reliability and reproducibility of experimental results.
-
Establish safe operating parameters for the laser system.
-
Avoid costly and time-consuming crystal replacement.
Q3: What are the common signs of laser-induced damage in this compound crystals?
A3: Laser damage can manifest in several ways, from subtle surface changes to catastrophic failure. Visually, you might observe:
-
Pitting or crater formation on the crystal surface.
-
Discoloration or darkening of the crystal.
-
Internal fractures or "star" cracking.
-
Increased light scattering from the irradiated area.
-
Complete breakdown or shattering of the crystal at high fluences.
Q4: What factors can influence the measured LIDT of a this compound crystal?
A4: The LIDT is not an intrinsic material property but depends on a range of factors:
-
Laser Parameters: Wavelength, pulse duration, repetition rate, and beam quality (spatial and temporal profile).[3][4]
-
Material Properties: Crystal quality, purity, surface finish, and the presence of defects or inclusions.[5][6]
-
Experimental Conditions: Angle of incidence, polarization of the laser beam, and ambient temperature and humidity.
Troubleshooting Guide
Q: My this compound crystal damaged at a much lower laser fluence than expected. What could be the cause?
A: Several factors could lead to premature damage:
-
Hot Spots in the Laser Beam: An uneven beam profile with intensity spikes ("hot spots") can locally exceed the damage threshold even if the average fluence is low.
-
Poor Crystal Quality: Subsurface defects, inclusions from the growth process, or poor surface polishing can act as initiation sites for damage.[5]
-
Back Reflections: Reflections from other optical components in your setup can constructively interfere with the main beam, creating high-intensity regions on the crystal.
-
Repetitive Laser Pulses: The damage threshold for multiple pulses (S-on-1) can be lower than for a single pulse (1-on-1) due to material fatigue or incubation effects.[3]
Q: The damage threshold values I measure are inconsistent across different test sites on the same crystal. Why is this happening?
A: Inconsistent LIDT measurements can be attributed to:
-
Inhomogeneous Crystal Quality: The distribution of defects and impurities may not be uniform throughout the crystal.
-
Laser Fluence Instability: Fluctuations in the laser output energy will lead to variations in the fluence delivered to each test site.
-
Inconsistent Focusing: Any drift in the focusing lens or the crystal position will change the beam spot size and thus the fluence.
-
Surface Contamination: Dust particles or residues on the crystal surface can absorb laser energy and initiate damage at lower fluences.
Experimental Protocol: Determining the LIDT of this compound Crystals (1-on-1 Method)
This protocol describes the "1-on-1" test method, compliant with ISO 21254-1, where each test site on the crystal is irradiated with a single laser pulse.[7][8]
1. Crystal Preparation and Mounting:
-
Clean the this compound crystal using an appropriate solvent (e.g., spectroscopic grade methanol or isopropanol) and a non-abrasive technique to remove any surface contaminants.
-
Mount the crystal securely on a multi-axis translation stage that allows for precise positioning of different test sites in the laser beam path.
2. Experimental Setup:
-
Laser Source: A pulsed laser system with adjustable energy/power, a well-characterized pulse duration, and a Gaussian (TEM00) spatial profile.
-
Energy/Power Control: A variable attenuator (e.g., a half-wave plate and a polarizer) to precisely control the laser energy delivered to the crystal.
-
Energy/Power Meter: To accurately measure the energy of each laser pulse.
-
Focusing Optics: A lens with a known focal length to focus the laser beam onto the crystal surface.
-
Beam Diagnostics: A beam profiler to measure the spot size (1/e² diameter) at the focal plane.
-
Damage Detection: An in-situ microscope or a scattered light detector to monitor for the onset of damage. A Nomarski microscope is recommended for post-irradiation inspection.[7]
3. Measurement Procedure:
-
Site Selection: Define a grid of test sites on the crystal surface. The distance between sites should be at least 5-10 times the beam diameter to avoid any influence from adjacent tested areas.
-
Initial Fluence: Start with a laser fluence well below the expected damage threshold.
-
Irradiation: Irradiate a set number of sites (e.g., 10-20) at this fluence level, with each site receiving only a single pulse.
-
Damage Assessment: Inspect each site for any laser-induced change using the damage detection system.
-
Increase Fluence: Incrementally increase the laser fluence and repeat steps 3 and 4 for a new set of test sites.
-
Data Collection: Continue this process until you reach a fluence level where all test sites are damaged. For each fluence level, record the number of damaged sites.
4. Data Analysis:
-
Calculate Damage Probability: For each fluence level, calculate the damage probability by dividing the number of damaged sites by the total number of sites tested at that fluence.
-
Plot Data: Create a plot of damage probability versus laser fluence.
-
Determine LIDT: Linearly extrapolate the data points to a damage probability of zero. The fluence at which this line intersects the x-axis is defined as the 0% damage probability LIDT.[7]
Quantitative Data Summary
The following table summarizes reported laser-induced damage threshold values for this compound and the related organic crystal DAST.
| Crystal | Laser Wavelength | Pulse Duration | Damage Threshold (Fluence) | Damage Threshold (Intensity) | Reference |
| This compound | 800 nm | 68 fs | Slightly lower than 20 mJ/cm² | Slightly lower than 300 GW/cm² | [9] |
| DAST | 800 nm | 68 fs | 20 mJ/cm² | 300 GW/cm² | [9] |
Visualizations
Caption: Experimental workflow for determining the 1-on-1 laser-induced damage threshold.
Caption: Key factors influencing the laser-induced damage threshold of optical crystals.
References
- 1. Laser Induced Damage Threshold Tutorial [shalomeo.com]
- 2. Understanding Laser-Induced Damage Threshold - Avantier Inc. [avantierinc.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. rhysearch.ch [rhysearch.ch]
- 6. Nonlinear Optical Crystal Company | Gamdan Optics | San Jose California | High Damage Threshold | Low Absorption [gamdan.com]
- 7. edmundoptics.com [edmundoptics.com]
- 8. ISO 1-on-1 LIDT test (21254-1,2) - Lidaris [lidaris.com]
- 9. ISO S-on-1 LIDT test (21254-1,2) - Lidaris [lidaris.com]
Minimizing optical absorption in DSTMS crystals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing optical absorption in DSTMS (4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate) crystals during their experiments.
Troubleshooting Guides
This section addresses specific issues that can lead to increased optical absorption in this compound crystals.
Issue 1: High Optical Absorption Observed in Grown Crystals
-
Question: My grown this compound crystals exhibit high optical absorption in the desired wavelength range. What are the potential causes and how can I resolve this?
-
Answer: High optical absorption in this compound crystals is primarily caused by crystal defects, incorporated impurities, and solvent inclusions. To address this, consider the following troubleshooting steps:
-
Review Precursor Purity: Impurities in the this compound precursor materials can be incorporated into the crystal lattice, leading to absorption. Ensure high purity of the starting materials.
-
Optimize Crystal Growth Rate: A rapid crystal growth rate can lead to the formation of defects and solvent inclusions. A slower cooling rate during solution growth is recommended to allow for a more ordered crystal lattice to form.[1]
-
Solvent Quality: The purity of the solvent (typically methanol) is crucial. Impurities in the solvent can be incorporated into the crystal. Use high-purity, spectroscopy-grade solvents.
-
Post-Growth Annealing: Annealing the crystals after growth can help to reduce lattice strain and heal some point defects, thereby potentially reducing optical absorption.
-
Issue 2: Inconsistent Optical Quality Between Crystal Batches
-
Question: I am observing significant variations in optical absorption between different batches of this compound crystals grown under what I believe are identical conditions. What could be the source of this inconsistency?
-
Answer: Inconsistencies in optical quality can arise from subtle variations in the experimental environment and procedure. Key factors to investigate include:
-
Temperature Control: Ensure precise and consistent temperature control during the entire crystal growth process, including the dissolution and cooling phases.
-
Solvent Evaporation: Uncontrolled solvent evaporation can alter the supersaturation of the solution, leading to inconsistent growth rates. Use a well-sealed container for crystal growth.
-
Purity of Starting Materials: Variations in the purity of different batches of this compound precursors or solvent can lead to inconsistencies.
-
Hygroscopic Effects: this compound crystals are known to be hygroscopic.[2] Absorption of atmospheric moisture can affect the crystal's optical properties. Handle and store crystals in a dry environment (e.g., a desiccator or glovebox).
-
Frequently Asked Questions (FAQs)
Crystal Growth and Purity
-
What is the recommended method for growing high-quality this compound crystals with low optical absorption? The slow cooling of a saturated solution is a widely used and effective method for growing high-quality organic crystals like this compound.[2][3] This method allows for the controlled formation of a well-ordered crystal lattice with fewer defects.
-
How critical is the purity of the precursor materials for minimizing optical absorption? Extremely critical. Impurities in the starting materials are a primary source of optical absorption as they can be incorporated into the crystal lattice, creating defect sites that absorb light.[4][5][6]
-
What is the ideal solvent for this compound crystal growth? Methanol is the most commonly used solvent for growing this compound crystals.[7][8] It is essential to use high-purity, anhydrous, spectroscopic-grade methanol to minimize the incorporation of impurities.
Characterization and Measurement
-
How can I accurately measure the optical absorption of my this compound crystals? UV-Vis-NIR spectroscopy is the standard technique for measuring the optical absorption of this compound crystals.[7] Proper sample preparation, including polishing the crystal faces and ensuring a clear optical path, is crucial for obtaining accurate results.
-
What is the expected transparency range for high-quality this compound crystals? High-quality this compound crystals are expected to be transparent in the near-infrared region, which is critical for their application in nonlinear optics and terahertz (THz) generation.[9][10] The absorption edge is in the visible range.
-
How does the hygroscopic nature of this compound affect optical measurements? The absorption of water can alter the crystal's refractive index and introduce absorption bands, particularly in the infrared region.[2] It is crucial to handle and measure this compound crystals in a controlled, low-humidity environment to obtain reliable optical data.
Data Presentation
Table 1: Factors Influencing Optical Absorption in this compound Crystals
| Factor | High Absorption Scenario | Recommended Practice for Low Absorption |
| Precursor Purity | Use of unpurified or low-grade starting materials. | Recrystallization of precursor materials to >99% purity. |
| Solvent Purity | Use of technical-grade solvents with water or other impurities. | Use of anhydrous, spectroscopic-grade methanol. |
| Cooling Rate | Rapid cooling (e.g., > 5 °C/day). | Slow and controlled cooling (e.g., < 1 °C/day).[1] |
| Atmosphere | Growth and handling in ambient, humid air. | Growth in a sealed container and handling in a dry box or desiccator. |
| Post-Growth Treatment | No post-growth treatment. | Annealing at elevated temperatures (below melting point) to reduce defects. |
Experimental Protocols
Protocol 1: Slow Cooling Solution Growth of this compound Crystals
-
Precursor Purification:
-
Synthesize this compound via a condensation reaction.[8]
-
Purify the synthesized this compound powder by recrystallization from methanol until a high-purity product is obtained.
-
-
Preparation of Saturated Solution:
-
In a clean, sealed crystallizer vessel, dissolve the purified this compound powder in anhydrous, spectroscopic-grade methanol at a temperature slightly above the desired saturation point (e.g., 45-50 °C).
-
Stir the solution gently until all the powder is dissolved.
-
-
Crystal Growth:
-
Filter the warm, saturated solution through a pre-warmed filter to remove any particulate matter.
-
Allow the solution to cool to a temperature where it is just saturated.
-
Introduce a seed crystal if available to promote controlled growth.
-
Place the crystallizer in a programmable temperature controller.
-
Implement a slow cooling program, for example, a cooling rate of 0.1-1.0 °C per day.
-
-
Crystal Harvesting and Handling:
-
Once the crystals have reached the desired size, carefully remove them from the solution.
-
Gently wash the crystals with a small amount of cold, pure methanol to remove any residual solution from the surface.
-
Dry the crystals in a desiccator or under a gentle stream of dry nitrogen.
-
Store the crystals in a desiccator to prevent moisture absorption.
-
Protocol 2: UV-Vis-NIR Spectroscopy for Optical Absorption Measurement
-
Sample Preparation:
-
Select a grown this compound crystal with good visual clarity and minimal visible defects.
-
Cut and polish the crystal to create two parallel, flat surfaces for the optical path.
-
Ensure the crystal is handled in a low-humidity environment to prevent surface degradation due to moisture.
-
-
Spectrometer Setup:
-
Turn on the UV-Vis-NIR spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stable readings.
-
Perform a baseline correction or "zero" measurement with an empty sample holder to account for the instrument's dark current and any ambient light.
-
-
Measurement:
-
Mount the prepared this compound crystal in the spectrometer's sample holder, ensuring it is perpendicular to the light beam.
-
Acquire the transmission or absorption spectrum over the desired wavelength range.
-
For accurate absorption coefficient calculation, the thickness of the crystal along the optical path must be precisely measured.
-
-
Data Analysis:
-
The absorption coefficient (α) can be calculated from the measured absorbance (A) and the crystal thickness (L) using the Beer-Lambert law.
-
Protocol 3: Post-Growth Annealing of this compound Crystals
-
Crystal Preparation:
-
Select a grown this compound crystal for annealing.
-
Place the crystal in a clean, inert crucible (e.g., alumina or quartz).
-
-
Annealing Process:
-
Place the crucible in a programmable furnace with a controlled atmosphere (e.g., dry nitrogen or argon).
-
Slowly ramp up the temperature to the desired annealing temperature. This should be significantly below the melting point of this compound (258 °C) to avoid decomposition. A starting point could be in the range of 100-150 °C.
-
Hold the crystal at the annealing temperature for an extended period (e.g., 24-48 hours) to allow for atomic rearrangement and defect reduction.
-
Slowly cool the furnace back to room temperature at a controlled rate to prevent thermal shock and the introduction of new stresses.
-
-
Post-Annealing Characterization:
-
After annealing, re-measure the optical absorption of the crystal using UV-Vis-NIR spectroscopy to evaluate the effectiveness of the process.
-
Visualizations
Caption: Experimental workflow for obtaining low-absorption this compound crystals.
Caption: Troubleshooting flowchart for high optical absorption in this compound crystals.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. acadpubl.eu [acadpubl.eu]
- 4. youtube.com [youtube.com]
- 5. google.com [google.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Growth, electrical and optical studies, and terahertz wave generation of organic NLO crystals: this compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Electro-Optic this compound Crystals – Rainbow Photonics [rainbowphotonics.com]
- 10. Terahertz-frequency upconversion detection with organic crystal this compound [opg.optica.org]
Troubleshooting low conversion efficiency in DSTMS THz generation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DSTMS (4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate) for Terahertz (THz) generation.
Troubleshooting Guide: Low THz Conversion Efficiency
Low conversion efficiency is a common challenge in this compound THz generation. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal performance.
Question: My THz signal is weak or non-existent. What are the first things I should check?
Answer:
-
Laser Alignment: Ensure the pump laser is properly aligned onto the this compound crystal. The beam should be centered on the crystal's clear aperture and perpendicular to its surface. Misalignment can lead to a significant loss of interaction length and reduced efficiency.
-
Crystal Orientation: Verify that the this compound crystal is correctly oriented for optimal phase matching. The pump laser polarization must be aligned with the crystal's electro-optic axis for efficient optical rectification.
-
Pump Wavelength: Confirm that your pump laser wavelength is within the optimal range for this compound, typically between 1200 nm and 1700 nm, to satisfy phase-matching conditions.[1] While generation is possible with other wavelengths, such as 1030 nm, the efficiency might be lower.[1]
-
Blockage of THz Path: Check for any obstructions in the THz beam path after the crystal, such as misaligned optics or apertures. Use a THz card or pyroelectric detector to trace the beam path.
-
Detector Operation: Ensure your THz detector (e.g., electro-optic sampling with a GaP crystal or a pyroelectric detector) is powered on, properly aligned, and functioning correctly.
Question: I've checked the basics, but my conversion efficiency is still low. What are the next steps?
Answer:
If the basic checks do not resolve the issue, consider the following factors that significantly impact conversion efficiency:
-
Pump Fluence: The pump fluence (energy per unit area) is a critical parameter. While higher fluence can increase THz generation, excessive levels lead to saturation and even a decrease in efficiency. This saturation is primarily caused by three-photon absorption (3PA) and cascaded optical rectification.[2]
-
Troubleshooting:
-
Measure your pump beam's spatial profile and energy to accurately calculate the fluence.
-
Systematically vary the pump energy and observe the THz signal. If you see the signal saturate or decrease at higher energies, you are likely operating above the optimal fluence.
-
A more uniform, "top-hat" or Gaussian-like beam profile is preferable to a beam with hotspots, as it allows for a more optimal distribution of pump energy.[3]
-
-
-
Phase Matching: Efficient THz generation relies on phase matching between the optical pump pulse and the generated THz wave.
-
Troubleshooting:
-
Crystal Thickness: The crystal thickness should be close to the coherence length for the desired THz frequencies. For broadband THz generation above 1 THz, a thinner crystal is generally required.[1]
-
Pump Pulse Duration: The duration of the pump pulse affects the phase-matching bandwidth. While shorter pulses can generate broader THz spectra, they can also enhance detrimental nonlinear effects. Pre-chirping the pump pulse can sometimes improve conversion efficiency.[2]
-
-
-
Crystal Quality and Absorption:
Frequently Asked Questions (FAQs)
Q1: What is the optimal pump wavelength for this compound?
A1: The optimal pump wavelength for this compound to achieve high conversion efficiency is typically in the range of 1200 nm to 1700 nm.[1] This is because the phase-matching conditions are most favorable in this window. Pumping at shorter wavelengths, such as with Ti:sapphire lasers, has been demonstrated but generally results in lower conversion efficiency.[1]
Q2: How does the thickness of the this compound crystal affect THz generation?
A2: The crystal thickness is crucial for phase matching. For efficient generation of a broad range of THz frequencies, the crystal thickness should not significantly exceed the coherence length. A thinner crystal is often necessary for broadband THz generation at higher frequencies (> 1 THz).[1]
Q3: Why does the THz conversion efficiency saturate at high pump fluences?
A3: The saturation of THz conversion efficiency in this compound at high pump fluences is primarily attributed to two nonlinear effects: three-photon absorption (3PA) of the pump light and cascaded optical rectification.[2] These processes effectively limit the useful pump energy that can be converted into THz radiation.
Q4: Can I use a pump laser with a wavelength of 1030 nm for THz generation in this compound?
A4: Yes, it is possible to generate THz radiation in this compound using a 1030 nm pump laser, such as an Yb-laser.[1] However, the phase-matching conditions are generally less optimal compared to pumping in the 1200-1700 nm range, which may result in lower conversion efficiency.[1]
Q5: What kind of conversion efficiency can I expect from this compound?
A5: Under optimal conditions, this compound can achieve laser-to-THz energy conversion efficiencies of over 3%.[3][4] However, the actual efficiency depends on numerous factors, including pump wavelength, pump fluence, pulse duration, and crystal thickness. For example, a 0.42 mm thick this compound crystal pumped by a 90 fs, 1030 nm laser has shown a conversion efficiency of 0.22%.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound THz generation from various experimental setups.
| Parameter | Value | Pump Laser | Reference |
| Conversion Efficiency | > 3% | Cr:forsterite (1.25 µm) | [3][4] |
| 0.22% | Yb-laser (1030 nm, 90 fs) | [1] | |
| Optimal Pump Wavelength | 1200 - 1700 nm | - | [1] |
| Pump Fluence (Saturation Onset) | ~2 mJ/cm² | Cr:forsterite (1.25 µm) | [3] |
| 0.4 - 4.0 mJ/cm² (investigated range) | OPA (1.4 µm) | [2] | |
| Crystal Thickness | 0.42 mm | Yb-laser (1030 nm) | [1] |
| 0.54 mm | OPA (1.4 µm) | [2] | |
| Generated THz Spectrum | 0.1 - 8 THz | Cr:forsterite (1.25 µm) | [4] |
| 0.1 - 6 THz | Yb-laser (1030 nm) | [1] |
Experimental Protocols
Protocol 1: Optimizing Pump Beam Alignment
-
Initial Setup: Place a THz power meter or pyroelectric detector after the this compound crystal to monitor the generated THz power.
-
Coarse Alignment: Use an IR card or camera to ensure the pump beam is centered on the this compound crystal.
-
Fine Alignment: While monitoring the THz signal, make fine adjustments to the last two mirrors before the crystal to steer the beam.
-
Maximization: Systematically adjust the horizontal and vertical position of the beam on the crystal to maximize the measured THz power.
-
Iterate: Repeat the fine adjustments until the maximum possible THz signal is achieved.
Protocol 2: Determining Optimal Pump Fluence
-
Beam Characterization: Measure the pump beam's 1/e² diameter at the crystal position using a beam profiler.
-
Energy Measurement: Use a calibrated power meter to measure the average power of the pump laser before the crystal. Calculate the pulse energy based on the laser's repetition rate.
-
Fluence Calculation: Calculate the peak fluence using the formula: Fluence = (2 * Pulse Energy) / (π * (beam radius)²).
-
Systematic Variation: Insert a variable attenuator (e.g., a half-wave plate and a polarizer) in the pump beam path before the crystal.
-
Data Acquisition: Start at a low pump energy and gradually increase it, recording the pump energy and the corresponding THz signal at each step.
-
Analysis: Plot the THz signal as a function of the pump fluence. The optimal fluence is the point just before the curve starts to saturate or decline.
Visualizations
A simplified workflow for a typical this compound THz generation experiment.
A logical flowchart for troubleshooting low THz conversion efficiency.
References
Technical Support Center: Best Practices for DSTMS Crystals
This guide provides researchers, scientists, and drug development professionals with best practices for handling and storing Drug-Sensitive Target Mutant Screening (DSTMS) crystals. Find troubleshooting tips and frequently asked questions to ensure the integrity and quality of your crystals throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal short-term storage conditions for my this compound crystals?
For short-term storage, ranging from a single day to a few weeks, it is recommended to keep protein crystals in a simple buffer solution at 4°C.[1][2] To prevent microbial growth, the addition of agents like sodium azide (0.05% w/v) or thimerosal (0.01% w/v) is advisable.[3] It is crucial to use clean, autoclaved polypropylene tubes or glassware for storage.[1]
Q2: What is the best method for long-term storage of this compound crystals?
For long-term storage, spanning from a month to over a year, snap-freezing single-use aliquots in liquid nitrogen and storing them at -80°C or in liquid nitrogen is the preferred method.[1][3][4] This minimizes the risk of degradation from repeated freeze-thaw cycles.[3] Lyophilization, or freeze-drying, is another excellent option for indefinite storage, as it protects the protein from hydrolysis and other chemical degradation.[3]
Q3: My this compound crystals are sensitive and tend to crack. What can I do?
Crystal cracking can be caused by mechanical stress during handling or osmotic shock.[5][6] Ensure you are using appropriately sized crystal mounting loops, just slightly larger than the crystals themselves.[5] When introducing cryoprotectants, do so in a stepwise manner to avoid rapid changes in the solvent environment.[6] If cracking occurs upon freezing, you may need to optimize your cryoprotectant solution by testing different agents or concentrations.[5][7]
Q4: I'm observing poor diffraction quality from my crystals. What are the likely causes?
Poor diffraction can stem from several factors, including suboptimal crystal quality, improper cryoprotection leading to ice formation, or radiation damage during data collection.[8][9] Ensure your initial protein sample is of high purity (>95%) and homogeneity.[10] Lattice strain, caused by the accumulation of impurities, can also be a factor; filtering your protein and crystallization solutions through a 0.22-micron filter may help.[11] Additionally, crystal twinning, where two separate crystal lattices grow from the same point, can be a complex issue requiring significant changes in crystallization conditions to resolve.[12][13]
Q5: Are there special considerations for handling crystals of mutant proteins?
Yes, mutant proteins can sometimes be less stable or have different solubility properties than their wild-type counterparts. This can affect crystallization outcomes and the physical robustness of the crystals. It is important to handle these crystals with extra care and to screen a wider range of conditions for cryoprotection, as they may be more susceptible to cracking or disorder.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Crystal Cracking or Dissolving During Cryoprotection | - Osmotic shock from rapid cryoprotectant addition.- Incompatible cryoprotectant.- Cryoprotectant concentration is too high or too low. | - Introduce the cryoprotectant in a stepwise manner, with incremental increases in concentration.[6]- Screen a variety of cryoprotectants (e.g., glycerol, ethylene glycol, sugars).[8]- Test a range of final cryoprotectant concentrations to find the optimal one for your specific crystal.[14] |
| Ice Rings in Diffraction Pattern | - Insufficient cryoprotection, leading to the formation of crystalline ice upon freezing.[8][14] | - Increase the concentration of the cryoprotectant.- Test alternative cryoprotectants that may be more effective for your mother liquor.- Ensure rapid and complete plunging of the crystal into liquid nitrogen.[5] |
| High Mosaicity in Diffraction Data | - Mechanical stress during handling and mounting.- Suboptimal freezing protocol.- Long soak times in cryoprotectant. | - Handle crystals gently with appropriately sized loops.- Optimize the flash-cooling process.- Reduce the soaking time in the cryoprotectant solution to a few seconds.[5][6] |
| No Crystals Formed | - Protein purity or homogeneity is insufficient.- Incorrect protein concentration.- Suboptimal crystallization conditions (pH, precipitant, temperature). | - Further purify your protein sample using techniques like multistep chromatography.[10]- Screen a range of protein concentrations.- Perform a broad screen of different crystallization conditions.[10] |
| Crystals are too Small or Needle-like | - Nucleation rate is too high. | - Try reducing the protein or precipitant concentration.- Consider microseeding techniques to control nucleation and promote the growth of larger, single crystals.[11][15] |
Experimental Protocols
Protocol 1: Stepwise Cryoprotection of this compound Crystals
This protocol is designed to minimize osmotic shock when preparing crystals for cryo-cooling.
-
Prepare a series of cryoprotectant solutions: Prepare solutions with increasing concentrations of your chosen cryoprotectant in the crystal's mother liquor (e.g., 5%, 10%, 15%, 20% glycerol).
-
Transfer the crystal: Using a crystal loop, carefully transfer the crystal from its growth drop to the drop with the lowest cryoprotectant concentration.
-
Incubate: Allow the crystal to soak for a short period (e.g., 30-60 seconds).
-
Stepwise transfer: Sequentially transfer the crystal to drops with increasing cryoprotectant concentrations, with a brief incubation at each step.
-
Final soak: Transfer the crystal to the final target concentration of the cryoprotectant.
-
Mount and freeze: Quickly mount the crystal and flash-cool it by plunging it into liquid nitrogen.[5]
Protocol 2: Crystal Mounting and Flash-Cooling
This protocol outlines the standard procedure for mounting and freezing a cryoprotected crystal.
-
Select a mounting loop: Choose a nylon loop that is slightly larger than the crystal.[5]
-
Pick up the crystal: Carefully scoop the cryoprotected crystal out of the solution with the loop. The crystal should be held in a thin film of the cryoprotectant solution.
-
Flash-cool: Immediately and rapidly plunge the loop with the crystal into liquid nitrogen.[5][6] The goal is to vitrify the surrounding solution, preventing the formation of damaging ice crystals.[9]
-
Storage: Transfer the frozen crystal to a labeled cryo-vial and store it in a liquid nitrogen dewar until ready for data collection.
Visual Guides
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. susupport.com [susupport.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 6. pages.vassar.edu [pages.vassar.edu]
- 7. researchmap.jp [researchmap.jp]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Crystals with problems – Terese Bergfors [xray.teresebergfors.com]
- 12. news-medical.net [news-medical.net]
- 13. researchgate.net [researchgate.net]
- 14. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 15. youtube.com [youtube.com]
Technical Support Center: Enhancing the Stability of THz Pulses from DSTMS
Welcome to the technical support center for the generation of stable Terahertz (THz) pulses using DSTMS (4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate) crystals. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental setups for enhanced stability.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low THz Output Power
-
Question: My measured THz power is significantly lower than expected. What are the possible causes and how can I fix this?
-
Answer: Low THz output power can stem from several factors:
-
Suboptimal Phase Matching: The phase matching condition is critical for efficient THz generation in this compound. This is highly dependent on the pump laser's center wavelength. For this compound, the optimal pump wavelength is typically in the range of 1200-1600 nm. If your laser is outside this range, the conversion efficiency will be significantly lower.
-
Incorrect Crystal Orientation: The polarization of the pump beam must be aligned with the crystallographic axis of the this compound crystal that yields the highest nonlinear coefficient. Ensure the crystal is correctly oriented in your setup.
-
Crystal Degradation: this compound is an organic crystal and can degrade over time, especially when exposed to high pump fluences or environmental factors. Visually inspect the crystal for any signs of damage or discoloration.
-
Pump Beam Misalignment: Ensure the pump beam is properly aligned and focused onto the this compound crystal. Any clipping or deviation of the beam can lead to reduced THz generation.
-
Low Pump Power/Fluence: The generated THz power is dependent on the pump power. Verify that your laser is operating at the expected power level and that the fluence at the crystal is appropriate, without exceeding the damage threshold.
-
Issue 2: High Pulse-to-Pulse Instability of THz Pulses
-
Question: I am observing significant fluctuations in the energy of my THz pulses from one shot to the next. What could be causing this instability?
-
Answer: Pulse-to-pulse instability in the generated THz signal is often directly linked to the stability of the pump laser. The energy stability of the THz pulse typically follows the trend of the pump laser pulse.
-
Pump Laser Instability: Monitor the pulse-to-pulse energy stability of your pump laser. If the laser itself is unstable, this will be transferred to the THz output. Consult your laser's manual for troubleshooting its stability.
-
Mode Quality of the Pump Beam: A poor spatial mode (beam profile) of the pump laser can lead to fluctuations in the interaction with the this compound crystal, causing instability in the generated THz pulses. Ensure your pump beam has a clean, Gaussian-like profile.
-
Air Currents and Temperature Fluctuations: The beam path of both the pump and the generated THz pulse can be affected by air currents and temperature changes in the laboratory. It is recommended to enclose the beam path to minimize these environmental effects.
-
Mechanical Vibrations: Vibrations from optical mounts, tables, or other laboratory equipment can cause misalignment and lead to instability. Ensure all components are securely mounted on a vibration-damped optical table.
-
Issue 3: Long-Term Drift in THz Power
-
Question: Over the course of a long experiment, I notice a gradual decrease or drift in the average THz power. What is the likely cause?
-
Answer: Long-term drift in THz power can be attributed to a few key factors:
-
Thermal Effects in the this compound Crystal: High average power from the pump laser can lead to heating of the this compound crystal. This can change the refractive index and affect the phase-matching condition, leading to a drop in THz generation efficiency. If possible, consider using a crystal mount with temperature stabilization or reducing the average power of your pump laser.
-
Pump Laser Power Drift: Similar to pulse-to-pulse instability, long-term drift in the output power of your pump laser will directly translate to a drift in the THz power. Monitor your laser's power over the same timescale as your experiment to check for any drift.
-
Photodegradation of the this compound Crystal: Prolonged exposure to the high-intensity pump laser can cause gradual degradation of the organic this compound crystal. This is a cumulative effect that can lead to a slow decline in THz output. It may be necessary to periodically replace the crystal.
-
Issue 4: Distortions in the THz Spectrum
-
Question: The spectrum of my generated THz pulses shows unexpected absorption lines or is narrower than expected. What could be the issue?
-
Answer: The spectral characteristics of the generated THz pulses are influenced by several factors:
-
Water Vapor Absorption: The THz frequency range is notorious for strong absorption lines from atmospheric water vapor. To obtain a clean spectrum, it is crucial to purge the THz beam path with dry air or nitrogen.
-
Phonon Resonance in this compound: this compound has a known absorption peak at around 1 THz due to a transverse optical (TO) phonon resonance. This will naturally create a dip in the generated THz spectrum in that region.
-
Crystal Thickness: The thickness of the this compound crystal affects the phase-matching bandwidth. Thinner crystals are generally better for generating broader THz spectra.
-
Pump Pulse Duration: The bandwidth of the generated THz pulse is also related to the duration of the pump pulse. Shorter pump pulses will generally produce a broader THz spectrum.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical energy conversion efficiency I can expect from a this compound crystal?
A1: The optical-to-THz energy conversion efficiency of this compound can vary significantly depending on the pump laser parameters (wavelength, pulse duration, fluence) and the crystal thickness. Reported efficiencies are typically in the range of 0.1% to over 3%. For example, with a 1030 nm Yb-laser, a conversion efficiency of 0.22% has been reported. Pumping with a Cr:forsterite laser at 1.25 µm has shown efficiencies exceeding 3%.
Q2: What is the damage threshold of this compound crystals?
A2: The damage threshold of this compound is a critical parameter to avoid destroying the crystal. While it can vary between different crystal suppliers and batches, a peak intensity of around 100 GW/cm² has been cited as a safe operating limit to prevent damage. It is always recommended to start with a lower pump fluence and gradually increase it while monitoring the THz output and inspecting the crystal for any signs of damage.
Q3: How does the pump wavelength affect THz generation in this compound?
A3: The pump wavelength is crucial for achieving optimal phase matching between the optical pump pulse and the generated THz wave. For this compound, the ideal pump wavelength is generally considered to be in the 1.3–1.5 µm range to achieve good velocity matching and low absorption in the crystal. However, efficient THz generation has also been demonstrated with pump wavelengths around 1.03 µm and 1.25 µm.
Q4: Why is it important to purge the THz beam path with nitrogen or dry air?
A4: The THz region of the electromagnetic spectrum contains numerous strong absorption lines due to the rotational and vibrational transitions of water molecules present in the ambient air. These absorption lines can significantly distort the measured THz spectrum and reduce the transmitted THz power. Purging the beam path with a dry gas like nitrogen minimizes this effect, allowing for accurate spectroscopic measurements and higher signal-to-noise ratios.
Q5: Can I use a Ti:Sapphire laser to pump a this compound crystal?
A5: Yes, Ti:Sapphire lasers, typically centered around 800 nm, can be used to generate THz pulses in this compound through difference-frequency generation within the broad spectrum of the laser pulse. However, the conversion efficiency may be lower compared to pumping at the optimal phase-matching wavelengths in the near-infrared.
Quantitative Data Summary
The following table summarizes key quantitative data from various experiments on THz generation from this compound.
| Pump Laser Wavelength (nm) | Pump Pulse Duration (fs) | This compound Crystal Thickness (µm) | Pump-to-THz Conversion Efficiency (%) | Generated THz Pulse Energy (µJ) | Peak THz Electric Field (kV/cm) | Reference |
| 1030 | 90 | 420 | 0.22 | 0.4 | 236 | |
| 1450 | 137 | 420 | 1.73 | 175 | 17,000 | |
| 1030 | 95 | Not Specified | 0.19 | 0.9328 | 819 | |
| 1250 | 100 | Not Specified | > 3.0 | Not Specified | Not Specified | |
| 800 | 25 | 380 | Not Specified | Not Specified | Several Hundred |
Experimental Protocols
Methodology for THz Generation via Optical Rectification in this compound
-
Pump Laser Preparation:
-
A femtosecond laser system (e.g., Yb-doped or Cr:forsterite laser) is used as the pump source.
-
The laser output is typically passed through a pulse compressor to achieve a short pulse duration (e.g., < 100 fs).
-
A variable attenuator is used to control the pump power incident on the this compound crystal.
-
-
THz Generation:
-
The pump beam is focused onto a this compound crystal of a specific thickness (e.g., 420 µm).
-
The crystal is mounted on a holder that allows for precise alignment of its crystallographic axes with the polarization of the pump beam.
-
Optical rectification within the this compound crystal generates a broadband THz pulse that co-propagates with the pump beam.
-
-
Filtering and Collimation:
-
A filter, such as a high-density polyethylene (HDPE) plate, is placed after the crystal to block the residual pump laser beam while transmitting the THz radiation.
-
A series of off-axis parabolic mirrors are used to collimate and then focus the generated THz beam.
-
-
Detection:
-
The THz electric field is typically characterized using electro-optic (EO) sampling.
-
For EO sampling, a small fraction of the initial laser beam is split off to be used as a probe beam.
-
The THz beam and the probe beam are made collinear and focused onto an EO crystal (e.g., ZnTe or GaP).
-
The THz electric field induces a change in the polarization of the probe beam, which is then measured using a balanced photodetector setup.
-
By varying the time delay between the THz pulse and the probe pulse, the temporal profile of the THz electric field can be reconstructed.
-
Visualizations
Caption: Logical relationship between input parameters, root causes, and stability issues.
Caption: Troubleshooting workflow for diagnosing THz pulse instability.
DSTMS Crystal Polishing Technical Support Center
Welcome to the technical support center for the refinement of DSTMS (Drug Substance Thermal Mechanical Stabilization) crystal polishing techniques. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their crystal polishing experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of polishing this compound crystals?
A1: The primary goal of polishing this compound crystals is to achieve an ultra-smooth, defect-free surface. This is critical in drug development as the surface characteristics of an active pharmaceutical ingredient (API) can significantly influence its dissolution rate, bioavailability, and overall performance. A well-polished crystal provides a uniform surface for subsequent analyses and ensures consistency in experimental results.
Q2: What are the common types of defects observed on this compound crystal surfaces after initial processing?
A2: After initial processing, such as cutting or grinding, this compound crystals can exhibit a range of surface and subsurface defects. These commonly include scratches, micro-cracks, pits, and a general unevenness of the surface topography. These imperfections can act as stress concentrators and may negatively impact the physical and chemical stability of the drug substance.
Q3: Why is a multi-stage polishing approach recommended for this compound crystals?
A3: A multi-stage polishing approach, which involves a sequential reduction in abrasive grit size, is recommended to gently remove material and minimize the introduction of new defects.[1] Starting with a coarser grit effectively removes the bulk of the initial surface damage, while subsequent stages with finer abrasives progressively reduce the surface roughness to achieve a mirror-like finish. This methodical approach ensures that the final surface is as close to pristine as possible.
Q4: How does improper cleaning between polishing steps affect the final crystal quality?
A4: Improper cleaning between polishing steps is a common source of contamination and can lead to scratching of the crystal surface.[2] Abrasive particles from a coarser grit stage can be carried over to a finer grit stage, resulting in deep scratches that are difficult to remove in later steps. It is crucial to thoroughly clean the crystal and the polishing equipment between each stage to ensure a high-quality final polish.
Q5: Can the polishing process alter the crystalline form of the this compound crystal?
A5: While the primary goal of polishing is to improve the surface finish, excessive pressure or heat generated during the process can potentially induce phase transformations or amorphization on the crystal surface. It is important to use appropriate polishing parameters, including moderate pressure and adequate lubrication, to minimize these risks. Monitoring the crystalline form using techniques like X-ray diffraction (XRD) before and after polishing is recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound crystal polishing.
Issue 1: Uneven or Wavy Crystal Surface After Polishing
-
Possible Causes:
-
Inconsistent Pressure: Applying uneven pressure across the crystal surface during polishing can lead to a non-uniform material removal rate.
-
Worn or Deformed Polishing Pad: A polishing pad that is not perfectly flat will impart its topography to the crystal surface.
-
Inadequate Lubrication: Insufficient lubrication can cause the crystal to stick to the polishing pad, leading to an uneven finish.
-
-
Solutions:
-
Ensure Uniform Pressure: Use a polishing machine with a calibrated pressure gauge or develop a consistent manual technique to apply even pressure.
-
Inspect and Replace Polishing Pads: Regularly check polishing pads for wear and flatness. Replace them if they show any signs of damage or deformation.
-
Optimize Lubricant Flow: Ensure a consistent and adequate flow of lubricant during the polishing process to maintain a uniform slurry layer between the crystal and the pad.
-
Issue 2: Scratches on the Final Polished Surface
-
Possible Causes:
-
Contamination: Abrasive particles from a previous, coarser polishing stage may not have been completely removed. Dust or other environmental contaminants can also cause scratching.
-
Incorrect Abrasive Selection: Using an abrasive that is too coarse for the final polishing stage will inevitably leave scratches.
-
Agglomeration of Abrasive Particles: In some slurries, the abrasive particles can clump together, forming larger aggregates that can scratch the surface.
-
-
Solutions:
-
Thorough Cleaning: Implement a rigorous cleaning protocol for the crystal, sample holder, and all polishing equipment between each step. Ultrasonic cleaning in an appropriate solvent is often effective.
-
Follow a Graduated Grit Sequence: Always progress from a coarser to a finer abrasive without skipping intermediate grit sizes.
-
Use High-Quality Slurries: Employ slurries from reputable suppliers that are well-dispersed and have a narrow particle size distribution to prevent agglomeration.
-
Issue 3: Hazy or Dull Appearance After Final Polishing
-
Possible Causes:
-
Insufficient Polishing Time: The final polishing step may not have been carried out for a long enough duration to remove the fine scratches from the previous stage.
-
Incompatible Polishing Slurry: The chemical components of the slurry may be reacting with the this compound crystal surface, causing a chemical etch rather than a smooth polish.
-
Residue from Cleaning Agents: Solvents or detergents used for cleaning may leave a thin film on the crystal surface.
-
-
Solutions:
-
Optimize Polishing Time: Experiment with increasing the duration of the final polishing step to ensure complete removal of subsurface damage from the preceding step.
-
Select an Appropriate Slurry: Choose a slurry that is chemically compatible with the this compound crystal. A pH-neutral slurry is often a good starting point.
-
Rinse Thoroughly: After cleaning, rinse the crystal with a high-purity solvent (e.g., isopropanol or ethanol) and dry with a stream of clean, dry nitrogen to prevent residue.
-
Data Presentation
The following tables summarize key quantitative parameters for a typical multi-stage this compound crystal polishing process. These values should be considered as starting points and may require optimization for specific crystal properties and desired outcomes.
Table 1: Lapping and Polishing Parameters
| Stage | Abrasive Type | Mean Abrasive Size (µm) | Applied Pressure (kPa) | Rotational Speed (rpm) | Typical Duration (min) |
| Lapping | Diamond | 15 | 60 - 80 | 80 - 100 | 10 - 20 |
| Coarse Polish | Diamond | 6 | 40 - 60 | 60 - 80 | 15 - 25 |
| Intermediate Polish | Diamond | 3 | 30 - 50 | 50 - 70 | 20 - 30 |
| Fine Polish | Alumina | 1 | 20 - 40 | 40 - 60 | 30 - 45 |
| Final Polish | Colloidal Silica | 0.05 | 10 - 20 | 30 - 50 | 45 - 60 |
Table 2: Expected Outcomes
| Stage | Material Removal Rate (MRR) (µm/hr) | Surface Roughness (Ra) (nm) |
| After Lapping | > 100 | 50 - 100 |
| After Coarse Polish | 50 - 80 | 10 - 20 |
| After Intermediate Polish | 20 - 40 | 5 - 10 |
| After Fine Polish | 5 - 15 | 1 - 3 |
| After Final Polish | < 5 | < 1 |
Note: Ra (Roughness Average) is a common parameter for surface roughness. Lower values indicate a smoother surface.
Experimental Protocols
Protocol 1: Multi-Stage Mechanical Polishing of this compound Crystals
This protocol describes a general procedure for polishing a mounted this compound crystal to a high-quality finish.
Materials:
-
This compound crystal mounted on a sample holder
-
Polishing machine with variable speed and pressure controls
-
Lapping and polishing discs
-
Diamond slurries (15, 6, and 3 µm)
-
Alumina slurry (1 µm)
-
Colloidal silica suspension (0.05 µm)
-
Polishing lubricants/extenders
-
Ultrasonic cleaner
-
High-purity solvents (e.g., isopropanol, ethanol)
-
Clean, dry nitrogen gas source
-
Lint-free wipes
Procedure:
-
Lapping: a. Install a lapping disc on the polishing machine. b. Apply 15 µm diamond slurry and an appropriate lubricant to the disc. c. Mount the sample holder and set the pressure to 60-80 kPa and rotational speed to 80-100 rpm. d. Lap the crystal for 10-20 minutes, or until the initial surface damage is removed. e. Thoroughly clean the sample holder and crystal in an ultrasonic bath with a suitable solvent for 5 minutes. Rinse with fresh solvent and dry with nitrogen gas.
-
Coarse Polishing: a. Replace the lapping disc with a coarse polishing pad. b. Apply 6 µm diamond slurry and lubricant to the pad. c. Set the pressure to 40-60 kPa and rotational speed to 60-80 rpm. d. Polish for 15-25 minutes. e. Clean the sample as described in step 1e.
-
Intermediate Polishing: a. Change to a new polishing pad for intermediate polishing. b. Use 3 µm diamond slurry and lubricant. c. Adjust the pressure to 30-50 kPa and rotational speed to 50-70 rpm. d. Polish for 20-30 minutes. e. Clean the sample as described in step 1e.
-
Fine Polishing: a. Use a fresh, fine polishing pad. b. Apply 1 µm alumina slurry. c. Set the pressure to 20-40 kPa and rotational speed to 40-60 rpm. d. Polish for 30-45 minutes. e. Clean the sample as described in step 1e.
-
Final Polishing: a. Use a dedicated final polishing pad. b. Apply 0.05 µm colloidal silica suspension. c. Reduce the pressure to 10-20 kPa and rotational speed to 30-50 rpm. d. Polish for 45-60 minutes, or until a mirror-like surface is achieved. e. Perform a final, thorough cleaning as described in step 1e, ensuring no residue from the colloidal silica remains.
Visualizations
References
Technical Support Center: Troubleshooting Protein Thermal Shift Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Protein Thermal Shift Assays (TSA), also known as Differential Scanning Fluorimetry (DSF). These guides address common issues encountered during experiments to ensure data quality and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a Protein Thermal Shift Assay?
A Protein Thermal Shift Assay is a technique used to determine the thermal stability of a protein. It involves incubating a protein with a fluorescent dye (like SYPRO Orange) and gradually increasing the temperature. As the protein unfolds (denatures) due to the heat, its hydrophobic core becomes exposed. The dye binds to these exposed hydrophobic regions and its fluorescence increases significantly. The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm), which is a key indicator of the protein's stability.[1]
Q2: How can TSA be applied in drug development?
TSA is a valuable tool in drug discovery for screening and characterizing ligand binding. The binding of a small molecule ligand to a protein often increases the protein's thermal stability. This stabilization results in a higher melting temperature (a "thermal shift"). By measuring the change in Tm (ΔTm) in the presence of different compounds, researchers can identify potential drug candidates that bind to the target protein.[1]
Q3: What are the critical components and reagents in a TSA experiment?
A typical TSA experiment requires:
-
The purified target protein.
-
A fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).
-
A buffer system to maintain a stable pH.
-
The test ligands (e.g., small molecules, peptides).
-
A real-time PCR instrument or a dedicated DSF instrument to control the temperature ramp and measure fluorescence.[1][2]
Troubleshooting Guide
Problem 1: High initial fluorescence reading.
Q: My fluorescence signal is very high at the beginning of the experiment, even at low temperatures. What could be the cause?
A: High initial fluorescence often indicates that the fluorescent dye is binding to the protein before thermal denaturation. This can be due to several factors:
-
Partially unfolded or aggregated protein: The protein sample may not be properly folded, exposing hydrophobic regions at the start.[3] Consider repurifying the protein or performing buffer screening to find conditions that enhance its stability.[4]
-
Insufficient protein purity: Impurities in the protein sample can sometimes be unfolded and bind to the dye.[3]
-
Inappropriate dye concentration: A very high concentration of the dye might lead to non-specific binding or background fluorescence.
-
Inherently disordered proteins: Some proteins are naturally disordered and will exhibit high initial fluorescence.[3] For such proteins, TSA with this type of dye may not be a suitable technique.[4]
Problem 2: No clear melting transition or no defined peak.
Q: The fluorescence curve is flat, or I cannot determine a clear melting temperature (Tm). What should I do?
A: A lack of a clear sigmoidal melting curve can be problematic. Here are some troubleshooting steps:
-
Optimize protein and dye concentrations: Perform a titration study to find the optimal concentrations of both the protein and the dye.[4]
-
Check buffer compatibility: The buffer composition can significantly impact protein stability. Some buffers, like those with a pH that is highly temperature-dependent (e.g., Tris), can destabilize the protein during the experiment.[3] It is advisable to screen different buffers to find one that provides a clear melting transition.[4]
-
Protein precipitation: The protein may be precipitating at higher temperatures, which can quench the fluorescence signal. This can sometimes be observed as a sharp drop in fluorescence after the peak.[1]
Problem 3: Multiple peaks in the melting curve.
Q: I am observing more than one peak in the derivative plot of my melting curve. What does this signify?
A: Multiple peaks can indicate the unfolding of different domains within a single protein or the presence of multiple protein species in the sample.
-
Multi-domain proteins: If your protein has multiple, independently folding domains, you may observe a separate melting transition for each.
-
Sample heterogeneity: The presence of contaminants or different oligomeric states of your protein can also result in multiple peaks. Consider further purification steps like size-exclusion chromatography.
Problem 4: Ligand-induced fluorescence quenching or enhancement.
Q: My ligand seems to be interfering with the fluorescence signal. How can I confirm this and what can I do?
A: Some ligands are autofluorescent at the excitation and emission wavelengths of the dye, or they can quench the dye's fluorescence.
-
Run a ligand-only control: To check for autofluorescence, run a sample containing only the ligand and the buffer (no protein).[3]
-
Alternative dyes: If ligand interference is confirmed, consider using a different fluorescent dye with a distinct spectral profile.[3]
Data Presentation
Table 1: Example of Buffer Screening Results for Protein X
| Buffer Condition | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) in °C (relative to Buffer A) |
| 20 mM HEPES pH 7.5, 150 mM NaCl | 48.2 | 0.0 |
| 20 mM Tris pH 7.5, 150 mM NaCl | 46.5 | -1.7 |
| 20 mM Phosphate pH 7.5, 150 mM NaCl | 49.8 | +1.6 |
| 20 mM HEPES pH 7.5, 300 mM NaCl | 50.1 | +1.9 |
Table 2: Example of Ligand Binding Analysis for Protein X in Optimal Buffer
| Ligand | Ligand Concentration (µM) | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) in °C (relative to No Ligand) |
| No Ligand | 0 | 50.1 | 0.0 |
| Compound A | 10 | 54.3 | +4.2 |
| Compound B | 10 | 50.5 | +0.4 |
| Compound C | 10 | 52.8 | +2.7 |
Experimental Protocols
Protocol: Standard Protein Thermal Shift Assay
-
Prepare the Master Mix: In a microcentrifuge tube, prepare a master mix containing the purified protein at the desired final concentration in the chosen assay buffer.
-
Prepare the Dye Solution: Dilute the fluorescent dye (e.g., SYPRO Orange) in the assay buffer to the desired working concentration.
-
Dispense Ligands: In a 96-well PCR plate, dispense the test ligands at various concentrations. Include appropriate controls such as "no ligand" (buffer only) and "ligand only" wells.[2]
-
Add Protein and Dye: Add the protein master mix and the dye solution to each well of the PCR plate. The final volume in each well is typically 20-25 µL.
-
Seal and Centrifuge: Seal the plate with an optically clear seal and briefly centrifuge to ensure all components are mixed and at the bottom of the wells.
-
Set up the Real-Time PCR Instrument: Place the plate in the instrument. Set up the instrument protocol to record fluorescence during a temperature ramp, for example, from 25 °C to 95 °C with a ramp rate of 0.5 °C per minute.[1]
-
Data Analysis: After the run, analyze the fluorescence data. The melting temperature (Tm) is typically determined from the peak of the first derivative of the melting curve.
Visualizations
Caption: Experimental workflow for a Protein Thermal Shift Assay.
Caption: Hypothetical signaling pathway analyzable with TSA.
References
- 1. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Troubleshooting - Thermott [thermott.com]
- 4. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
Comparison of DSTMS with other organic NLO crystals like OH1 and BNA
For researchers, scientists, and professionals in drug development, the selection of optimal nonlinear optical (NLO) materials is paramount for advancing enabling technologies. This guide provides a detailed comparison of three prominent organic NLO crystals: 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS), 2-(3-(4-hydroxystyryl)-5,5-dimethylcyclohex-2-enylidene)malononitrile (OH1), and N-benzyl-2-methyl-4-nitroaniline (BNA). The comparison focuses on their NLO properties, crystal growth, and performance in key applications, supported by experimental data.
Performance Comparison
The selection of an appropriate NLO crystal is often dictated by the specific application requirements, such as high conversion efficiency for second-harmonic generation (SHG) or terahertz (THz) wave generation, and a high laser damage threshold (LDT) for high-power applications. The following table summarizes the key performance metrics for this compound, OH1, and BNA based on available experimental data.
| Property | This compound | OH1 | BNA |
| Nonlinear Optical Coefficient | d₁₁ = 214 ± 20 pm/V | - | d_eff = 234 ± 31 pm/V |
| THz Generation Efficiency | 3% | 3.2% | 0.25% - 0.8% |
| Laser Damage Threshold (LDT) | Higher than BNA | Higher than BNA | ~6 mJ/cm² (at 800 nm pump)[1], >10 mJ/cm² (at 1200 nm pump)[2][3] |
| Pump Wavelength for THz Generation | ~1.3 - 1.5 µm[4] | ~1.2 - 1.46 µm[5] | ~800 nm, 1.15 - 1.55 µm[1][2] |
| THz Emission Spectrum | 0.3 - 15 THz[6] | 0.1 - 3 THz[6] | 0.2 - 7 THz[2] |
In-Depth Analysis
OH1 (2-(3-(4-hydroxystyryl)-5,5-dimethylcyclohex-2-enylidene)malononitrile) is another highly efficient organic crystal for THz generation, with a reported optical-to-THz conversion efficiency of 3.2%.[7][8][9] Similar to this compound, it is typically pumped in the near-infrared range of 1.2 µm to 1.46 µm to achieve optimal phase-matching for generating radiation up to 3 THz.[5] A key advantage of OH1 is the absence of a strong absorption feature around 1 THz, which is present in DAST and this compound crystals.[5]
BNA (N-benzyl-2-methyl-4-nitroaniline) has garnered significant attention due to its ability to be pumped by the more common and readily available Ti:sapphire lasers operating around 800 nm, in addition to longer near-infrared wavelengths.[1] This simplifies the experimental setup required for THz generation. However, its optical-to-THz conversion efficiency is generally lower than that of this compound and OH1, with reported values ranging from 0.25% to 0.8%.[1][7][8] A notable drawback of BNA is its lower laser damage threshold compared to this compound and DAST.[5] Experimental data shows a damage threshold of approximately 6 mJ/cm² when pumped at 800 nm and over 10 mJ/cm² with a 1200 nm pump.[1][2][3]
Experimental Methodologies
A comprehensive understanding of the performance of these NLO crystals requires standardized and reproducible experimental protocols for their synthesis, crystal growth, and characterization.
Crystal Growth
The quality of the NLO crystals is critically dependent on the growth method. The slow evaporation and slow cooling methods are commonly employed for growing high-quality single crystals of this compound, OH1, and BNA from a supersaturated solution.
General Procedure for Slow Evaporation Method:
-
Synthesis of the compound: The respective compounds (this compound, OH1, or BNA) are synthesized through appropriate chemical reactions. For instance, this compound is synthesized by a condensation method.[10]
-
Preparation of a supersaturated solution: The synthesized material is dissolved in a suitable solvent (e.g., methanol for this compound) at an elevated temperature to create a supersaturated solution.
-
Filtration: The hot, saturated solution is filtered to remove any impurities.
-
Crystal growth: The filtered solution is allowed to cool down slowly and the solvent to evaporate at a controlled rate in a dust-free environment. This slow process allows for the formation of large, high-quality single crystals over a period of days to weeks.
Nonlinear Optical Characterization
Several techniques are employed to quantify the NLO properties of these crystals.
-
Second-Harmonic Generation (SHG) Efficiency: The Kurtz-Perry powder technique is a widely used method for the initial screening of materials for their SHG efficiency.[11][12][13][14][15] In this method, a powdered sample of the crystal is irradiated with a high-intensity laser, and the intensity of the generated second-harmonic light is measured and compared to that of a standard reference material like potassium dihydrogen phosphate (KDP).
-
Nonlinear Optical Coefficients: The Maker-fringe technique is a precise method to determine the components of the second-order nonlinear optical tensor (d coefficients).[16][17] A polished, plane-parallel single crystal is rotated in a laser beam, and the intensity of the second-harmonic light is measured as a function of the angle of incidence. The resulting interference pattern (Maker fringes) is analyzed to extract the nonlinear coefficients.
-
Third-Order NLO Properties: The Z-scan technique is a simple and effective method for measuring the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials.[18] A single Gaussian laser beam is focused, and the sample is moved along the beam axis (the z-axis). The transmittance of the sample is measured through a finite aperture in the far-field as a function of the sample's position. The "closed-aperture" Z-scan is sensitive to nonlinear refraction, while the "open-aperture" Z-scan (where the aperture is removed) measures nonlinear absorption.
Visualizing the Comparison
To further aid in the understanding of these NLO crystals, the following diagrams illustrate their molecular structures and a logical workflow for their comparative analysis.
Caption: Molecular structures of this compound, OH1, and BNA.
Caption: Workflow for comparing organic NLO crystals.
References
- 1. Optica Publishing Group [opg.optica.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Optica Publishing Group [opg.optica.org]
- 5. Terahertz generation optimization in an OH1 nonlinear organic crystal pumped by a Cr:forsterite laser [opg.optica.org]
- 6. eksmaoptics.com [eksmaoptics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Growth, electrical and optical studies, and terahertz wave generation of organic NLO crystals: this compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. [PDF] A powder technique for the evaluation of nonlinear optical materials | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. kurtz-perry powder technique: Topics by Science.gov [science.gov]
- 16. fonlo.org [fonlo.org]
- 17. arxiv.org [arxiv.org]
- 18. youtube.com [youtube.com]
ZnTe vs. DSTMS: A Comparative Guide to Broadband Terahertz Generation
For researchers, scientists, and professionals in drug development, the choice of nonlinear crystal is critical for efficient broadband terahertz (THz) generation. This guide provides an objective comparison of two prominent materials: the inorganic semiconductor Zinc Telluride (ZnTe) and the organic salt 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS).
The selection between ZnTe and this compound significantly impacts the achievable THz bandwidth, electric field strength, and overall conversion efficiency. While ZnTe has historically been a workhorse for THz generation, particularly with Ti:sapphire lasers, organic crystals like this compound have emerged as a superior alternative for generating high-field, ultra-broadband THz pulses.
Performance Comparison at a Glance
The following table summarizes key performance metrics for ZnTe and this compound based on reported experimental data. It is important to note that direct comparisons are challenging due to the wide variation in experimental conditions such as pump wavelength, pulse duration, and pump fluence.
| Parameter | ZnTe | This compound | Key Considerations |
| Nonlinear Optical Properties | |||
| Effective Nonlinear Coefficient (d_eff) | ~3.9 pm/V | ~230 pm/V[1] | The significantly larger nonlinear coefficient of this compound is a primary reason for its higher THz generation efficiency. |
| Figure of Merit (FOM_THz) | ~160 | ~5600 (for DAST, a similar organic crystal)[2] | The FOM, which accounts for refractive indices and the electro-optic coefficient, further highlights the superior intrinsic properties of organic crystals for THz generation. |
| Performance Metrics | |||
| Optical-to-THz Conversion Efficiency | Up to 0.7% (with 1.7 µm pump)[3] | Up to 0.22% (with 1030 nm pump)[1] | While a high efficiency for ZnTe is reported under specific, longer wavelength pumping conditions, this compound and similar organic crystals generally offer higher efficiencies, especially for generating very high-field THz pulses.[4] |
| Generated THz Bandwidth | Typically up to ~3-4 THz[5] | 0.1 to >30 THz[2] | This compound offers a significantly broader THz generation bandwidth, which is a major advantage for many spectroscopic applications. ZnTe's bandwidth is often limited by its phonon absorption band between 4 and 6 THz. |
| Peak THz Electric Field | Tens to hundreds of kV/cm | Up to 17 MV/cm (with high-power OPCPA pump)[4] | This compound is capable of generating much higher peak electric fields, enabling studies of nonlinear THz phenomena. |
| Optimal Pump Wavelength | ~800 nm | 1200 - 1600 nm[4] | The optimal pump wavelength is dictated by the phase-matching conditions of the crystal. |
| Damage Threshold | Relatively high | Lower than inorganic crystals[6] | The lower damage threshold of organic crystals requires careful management of pump laser fluence. |
The Physics of Terahertz Generation: Optical Rectification
The generation of broadband THz pulses in both ZnTe and this compound is governed by the second-order nonlinear optical process known as optical rectification. In this process, the electric field of an ultrashort laser pulse induces a nonlinear polarization in the crystal. This induced polarization follows the intensity envelope of the pump pulse, resulting in the emission of a single-cycle electromagnetic pulse in the THz frequency range.
Experimental Protocol for Comparative Analysis
To objectively compare the performance of ZnTe and this compound for broadband THz generation, a standardized experimental setup and protocol are essential. The following outlines a typical experimental workflow.
Experimental Setup
The core of the experimental setup consists of a femtosecond laser system, the nonlinear crystal for THz generation, a set of parabolic mirrors for collimating and focusing the THz beam, and a detection system, which often employs electro-optic sampling with another nonlinear crystal.
Detailed Methodology
-
Laser Source Preparation:
-
Utilize a femtosecond laser system with appropriate pulse duration (e.g., <100 fs) and center wavelength for the crystal being tested (e.g., ~800 nm for ZnTe, 1200-1600 nm for this compound).
-
Use a variable attenuator to control the pump power incident on the crystal.
-
-
THz Generation:
-
Mount the ZnTe or this compound crystal at the focus of the pump beam. Ensure the crystal orientation is optimized for maximum THz generation. For <110>-cut ZnTe, the pump polarization should be optimized with respect to the crystal axes.[7] For this compound, the pump polarization is typically aligned along the crystallographic a-axis.
-
Use off-axis parabolic mirrors to collimate the generated THz beam and steer it towards the detection setup. This minimizes chromatic aberrations that are significant in the broadband THz range.
-
-
THz Detection (Electro-Optic Sampling):
-
The probe beam, split from the main laser output, is time-delayed with respect to the pump beam using a mechanical delay stage.
-
The THz beam and the time-delayed probe beam are collinearly focused onto an electro-optic detection crystal (e.g., a thin ZnTe crystal).
-
The electric field of the THz pulse induces a birefringence in the detection crystal, which alters the polarization of the probe pulse.
-
A Wollaston prism separates the probe beam into two orthogonal polarization components, which are then detected by a balanced photodetector.
-
The differential signal from the photodetector is proportional to the electric field of the THz pulse at a specific time delay.
-
-
Data Acquisition and Analysis:
-
By scanning the time delay of the probe beam, the temporal waveform of the THz electric field is reconstructed.
-
A Fourier transform of the time-domain waveform yields the amplitude and phase spectrum of the generated THz pulse.
-
The conversion efficiency is calculated by measuring the average power of the THz beam (using a calibrated power meter or bolometer) and dividing it by the average power of the incident pump beam.
-
Conclusion
For applications requiring ultra-broadband THz radiation and high electric field strengths, this compound is demonstrably superior to ZnTe. Its significantly larger nonlinear coefficient translates to higher conversion efficiencies and the ability to generate exceptionally high-field THz pulses. However, the choice of crystal ultimately depends on the specific experimental requirements, including the available laser source and the desired THz frequency range. ZnTe remains a viable and cost-effective option for applications where the required bandwidth is within its phase-matching capabilities and the need for extremely high electric fields is not paramount. The provided experimental protocol offers a framework for researchers to conduct their own comparative studies to determine the optimal material for their specific research needs.
References
A Comparative Analysis of DSTMS and GaP for Terahertz Emission
For researchers, scientists, and drug development professionals, the choice of emitter material is critical in harnessing the potential of Terahertz (THz) spectroscopy and imaging. This guide provides a detailed, data-driven comparison of two prominent materials for THz emission: the organic crystal 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate (DSTMS) and the inorganic semiconductor Gallium Phosphide (GaP).
The generation of high-power, broadband THz radiation is a key focus in advancing THz applications. This compound has emerged as a leading organic nonlinear crystal, renowned for its exceptionally high second-order nonlinear optical properties. In contrast, GaP is a well-established inorganic crystal, widely utilized for THz generation through optical rectification. This guide will objectively compare their performance based on experimental data, providing insights into their respective advantages and limitations.
Performance Comparison at a Glance
The following tables summarize the key performance metrics of this compound and GaP for THz emission, based on reported experimental findings.
| Parameter | This compound | GaP |
| Material Type | Organic Crystal | Inorganic Semiconductor |
| Generation Mechanism | Optical Rectification | Optical Rectification |
| Typical Pump Wavelength | 1.25 - 1.5 µm | ~1 µm |
| Optical-to-THz Conversion Efficiency | Up to 3.3% | 10⁻⁵ - 10⁻⁴ |
| Generated THz Spectrum | 0.1 - 8 THz | Up to ~8 THz |
| Peak THz Electric Field | Up to 17 MV/cm | ~kV/cm range |
| Nonlinear Optical Coefficient (d_eff) | High | Moderate |
| Phase Matching | Collinear | Collinear |
Table 1: General Properties and THz Emission Performance.
| Parameter | This compound | GaP |
| Pump Fluence for Optimal Performance | Typically a few mJ/cm² | Can vary, but generally in the µJ/cm² to mJ/cm² range |
| Damage Threshold | Generally lower than many inorganic crystals. A related organic crystal, DAST, is noted to have a higher damage threshold than this compound. | Generally higher than organic crystals, but can be limited by multi-photon absorption at high fluences. |
Table 2: Pumping Conditions and Material Limitations.
Experimental Protocols
Efficient THz generation from both this compound and GaP is typically achieved through optical rectification of femtosecond laser pulses. The detection of the generated THz radiation is commonly performed using electro-optic sampling. Below are detailed methodologies for these key experiments.
THz Generation via Optical Rectification
Objective: To generate broadband THz radiation from a nonlinear crystal.
Materials and Equipment:
-
Femtosecond laser system (e.g., Ti:Sapphire amplifier with an Optical Parametric Amplifier for wavelength tuning)
-
This compound or GaP crystal of appropriate thickness (e.g., 0.5 mm)
-
Optical components: mirrors, lenses, beam splitters, chopper
-
Off-axis parabolic mirrors for collimating and focusing the THz beam
-
THz-transparent material (e.g., high-density polyethylene - HDPE) to block the residual pump beam
Procedure:
-
Pump Beam Preparation: The output of the femtosecond laser system is directed towards the experimental setup. The beam is typically passed through a chopper for lock-in detection. A beam splitter is used to divert a small portion of the beam to be used as a probe for detection.
-
Focusing onto the Crystal: The main pump beam is focused onto the this compound or GaP crystal using a lens. The polarization of the pump beam is aligned with the appropriate crystallographic axis of the emitter crystal to maximize the nonlinear interaction.
-
THz Beam Collection: The generated THz radiation co-propagates with the residual pump beam. This composite beam is then collimated using an off-axis parabolic mirror.
-
Pump Beam Filtering: The residual pump beam is blocked using a THz-transparent filter, such as an HDPE plate, allowing only the THz radiation to pass.
-
Focusing for Detection or Application: The clean THz beam is then focused using a second off-axis parabolic mirror onto the detector crystal or the sample under investigation.
THz Detection via Electro-Optic Sampling
Objective: To measure the temporal waveform of the generated THz electric field.
Materials and Equipment:
-
Generated THz beam
-
Probe beam (a small fraction of the initial laser pulse)
-
Detector crystal (e.g., a thin ZnTe or GaP crystal)
-
Delay stage for the probe beam
-
Quarter-wave plate
-
Wollaston prism (or another polarizing beam splitter)
-
Balanced photodetector
-
Lock-in amplifier
Procedure:
-
Probe Beam Path: The probe beam is directed onto a motorized delay stage to precisely control its arrival time at the detector crystal relative to the THz pulse.
-
Co-propagation with THz Beam: The probe beam is combined with the THz beam using a pellicle beam splitter or a holey mirror, making them collinear as they pass through the detector crystal.
-
Polarization Modulation: The linearly polarized probe beam passes through the detector crystal. The electric field of the THz pulse induces a transient birefringence in the detector crystal, which in turn alters the polarization of the probe beam from linear to slightly elliptical. The degree of ellipticity is proportional to the instantaneous THz electric field strength.
-
Polarization Analysis: The probe beam then passes through a quarter-wave plate, which converts the elliptical polarization into a rotation of the linear polarization. A Wollaston prism then splits the probe beam into two orthogonally polarized components.
-
Signal Detection: The two orthogonally polarized components are directed onto a balanced photodetector. The difference in the intensity of these two components is proportional to the THz-induced polarization change.
-
Data Acquisition: The output of the balanced photodetector is sent to a lock-in amplifier, which is synchronized with the chopper in the pump beam path to improve the signal-to-noise ratio.
-
Waveform Reconstruction: By scanning the delay stage, the entire temporal waveform of the THz electric field can be sampled and reconstructed.
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows for THz generation and detection.
Caption: Workflow for THz generation via optical rectification in this compound or GaP.
A Comparative Guide to Pump Wavelengths in Distributed Temperature and Strain Sensing (DTSS)
For researchers, scientists, and drug development professionals, selecting the appropriate distributed sensing technology is critical for ensuring data accuracy and reliability in experimental and monitoring applications. This guide provides an objective comparison of the performance of Distributed Temperature and Strain Sensing (DTSS) systems utilizing different pump wavelengths, supported by experimental data and detailed methodologies.
The performance of a DTSS system, which relies on analyzing the backscattered light in an optical fiber to determine temperature and strain, is significantly influenced by the wavelength of the laser pump source. The two most prevalent wavelengths used in commercial and research systems are 1064 nm and 1550 nm. The choice between these wavelengths presents a fundamental trade-off between the sensing range and the signal-to-noise ratio.
Performance Comparison: 1064 nm vs. 1550 nm Pump Wavelengths
The selection of the pump wavelength has a direct impact on key performance indicators of a DTSS system. Systems operating at 1550 nm are generally favored for long-range applications due to lower optical fiber attenuation at this wavelength. Conversely, 1064 nm systems typically provide a stronger backscattered signal, making them well-suited for shorter-range applications where higher resolution may be required.[1][2]
| Performance Metric | 1064 nm Pump | 1550 nm Pump | Rationale |
| Maximum Sensing Range | Typically up to 10 km | Up to 100 km or more | Lower fiber attenuation at 1550 nm allows the signal to travel further.[1][2] |
| Signal Strength (Backscatter) | Higher | Lower | The scattering efficiency is generally higher at shorter wavelengths.[1] |
| Spatial Resolution | Potentially higher for short ranges | Standard | A stronger signal can allow for finer spatial resolution. |
| Temperature/Strain Resolution | Generally high | High, but can be influenced by SNR over long distances | Dependent on signal-to-noise ratio, which is affected by range. |
| Measurement Time | Potentially faster for high resolution | May require longer integration times for long ranges | A stronger signal can reduce the required averaging time. |
| Compatibility with Telecom Infrastructure | Less common | High | 1550 nm is the standard wavelength for telecommunications, allowing for potential integration. |
Signaling Pathways and Experimental Workflows
The underlying physical principles for DTSS are Raman and Brillouin scattering.
-
Raman Scattering: This inelastic scattering process is sensitive to the vibrational modes of the fiber's silica molecules, which are temperature-dependent. Raman-based systems are therefore ideal for Distributed Temperature Sensing (DTS).[1][2]
-
Brillouin Scattering: This process results from the interaction of light with acoustic phonons in the fiber. The frequency shift of the backscattered Brillouin signal is dependent on both temperature and strain, forming the basis for combined Distributed Temperature and Strain Sensing (DTSS).
The following diagram illustrates a typical experimental workflow for benchmarking the performance of a DTSS system.
Experimental Protocols
Below are detailed methodologies for key experiments in benchmarking DTSS system performance.
Protocol for Determining Maximum Sensing Range
-
Objective: To determine the maximum length of optical fiber over which reliable temperature or strain measurements can be obtained.
-
Methodology:
-
A long spool of the fiber under test (FUT) is connected to the DTSS interrogator.
-
The far end of the fiber is properly terminated to avoid reflections.
-
The DTSS system is set to its longest measurement time to maximize the signal-to-noise ratio (SNR).
-
A temperature or strain event is induced at the far end of the fiber (e.g., by placing a section in a temperature-controlled bath or applying a known strain).
-
The maximum range is defined as the distance at which the SNR of the backscattered signal falls below a predefined threshold (typically 3 dB), rendering the temperature or strain measurement unreliable.
-
This procedure is repeated for both 1064 nm and 1550 nm based systems for a direct comparison.
-
Protocol for Evaluating Spatial Resolution
-
Objective: To measure the minimum distance between two distinct temperature or strain events that the DTSS system can resolve.
-
Methodology:
-
Two short sections of the FUT, separated by a known distance, are subjected to a temperature or strain change (e.g., using two separate heating elements).
-
The DTSS system is used to measure the temperature or strain profile along the fiber.
-
The spatial resolution is determined by finding the minimum separation distance at which the two events can be distinguished as separate peaks in the measurement profile, typically defined as the full width at half maximum (FWHM) of the measured response to a point event.
-
The experiment is conducted with different pulse widths from the laser source, as shorter pulse widths generally lead to better spatial resolution.[1] For instance, a 50 ns pulse width corresponds to a spatial resolution of approximately 5 meters.[3]
-
Protocol for Assessing Temperature/Strain Accuracy and Resolution
-
Objective: To quantify the accuracy and resolution of the temperature and strain measurements.
-
Methodology:
-
A section of the FUT is placed in a highly stable and calibrated temperature-controlled environment (e.g., a water bath or an oven).
-
The temperature of the environment is varied in small, precise steps across the desired measurement range (e.g., 20 °C to 100 °C).[3]
-
At each step, the temperature is measured by both the DTSS system and a high-precision reference thermometer.
-
Accuracy is determined by the difference between the DTSS measurement and the reference thermometer reading.
-
Resolution is defined as the standard deviation of the DTSS measurements over a stable period at a constant temperature.
-
For strain measurements, a similar procedure is followed using a calibrated tensile testing machine to apply known strain values.
-
A characteristic curve of the sensor's response can be established, and its sensitivity can be calculated from the slope of this curve. For example, a sensitivity of 0.0018 ±0.0001 /°C has been reported for a 1064 nm Raman DTS system.[3]
-
Alternative Technologies
While Raman and Brillouin-based DTSS are the dominant technologies, it is worth noting that Rayleigh scattering-based systems also exist. These systems can offer extremely high spatial resolution (on the order of micrometers) but are typically limited to much shorter sensing ranges (tens of meters). The choice of technology, therefore, depends heavily on the specific application's requirements for range versus resolution.
References
Cross-Validation of DSTMS Electro-Optic Sampling: A Comparative Guide
In the rapidly evolving field of terahertz (THz) science and technology, the accurate detection and characterization of THz radiation are paramount. Electro-optic (EO) sampling using the organic crystal 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) has emerged as a powerful technique for broadband THz detection. This guide provides a comprehensive comparison of this compound electro-optic sampling with alternative methods, supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the optimal technique for their applications.
Performance Comparison of THz Detection Methods
The choice of a THz detection method hinges on a variety of factors, including the desired bandwidth, sensitivity, and the specific experimental conditions. Below is a summary of the key performance metrics for this compound electro-optic sampling compared to other common techniques.
| Detection Method | Active Medium | Typical Bandwidth (THz) | Key Advantages | Key Limitations |
| This compound Electro-Optic Sampling | This compound organic crystal | > 10 | Extremely broad bandwidth, high electro-optic coefficient.[1] | Highly birefringent, requiring specialized detection schemes; hygroscopic.[1] |
| Conventional Electro-Optic Sampling | GaP, ZnTe, GaAs inorganic crystals | < 5 | Well-established technique, simpler optical setups for non-birefringent crystals. | Limited bandwidth due to phonon absorption and velocity mismatch.[1][2] |
| Photoconductive Antenna (PCA) Detection | Low-temperature grown GaAs (LT-GaAs) or other semiconductors | < 6 | High sensitivity and signal-to-noise ratio at lower THz frequencies.[3][4] | Bandwidth limited by carrier lifetime and antenna structure; lower dynamic range compared to some EO methods.[4][5] |
| Alternative Organic Crystal EO Sampling | DAST, OH1 | > 8 | High electro-optic coefficients, broad bandwidth. | Similar limitations to this compound (e.g., birefringence, material availability and quality). |
Experimental Protocols
This compound Electro-Optic Sampling (Based on Laser Pulse Energy Changes)
This method is particularly suited for highly birefringent crystals like this compound, where conventional ellipsometry-based EO sampling is challenging.[1]
Objective: To measure the electric field of a THz pulse using the change in energy of a probe laser pulse induced by the THz field in a this compound crystal.
Materials:
-
Femtosecond laser source (e.g., Ti:sapphire laser)
-
THz emitter (e.g., two-color air plasma or another this compound crystal for generation)
-
Parabolic mirrors for collimating and focusing the THz beam
-
This compound detection crystal
-
Polarizers
-
Balanced photodiode detector
-
Lock-in amplifier
-
Delay stage
Procedure:
-
The output of the femtosecond laser is split into a pump beam and a probe beam.
-
The pump beam is used to generate a THz pulse via a suitable emitter.
-
The THz pulse is collected and focused onto the this compound detection crystal using parabolic mirrors.
-
The probe beam is time-delayed with respect to the THz pulse using a mechanical delay stage and is also focused onto the this compound crystal, co-propagating with the THz pulse.
-
The polarization of the probe beam is set by a polarizer before the crystal.
-
After the crystal, the probe beam passes through a second polarizer.
-
The intensity (energy) of the probe beam is measured by a balanced photodiode detector.
-
The THz-induced change in the probe beam's polarization state leads to a change in its energy after the second polarizer. This change is proportional to the THz electric field.
-
The signal from the photodiode is sent to a lock-in amplifier, which is referenced to a chopper in the pump beam path to improve the signal-to-noise ratio.
-
By scanning the delay between the THz pulse and the probe pulse, the temporal waveform of the THz electric field is reconstructed.
Conventional Free-Space Electro-Optic Sampling (FS-EOS) with ZnTe
Objective: To measure the THz electric field using the Pockels effect in a non-birefringent crystal like ZnTe.[6][7]
Materials:
-
Femtosecond laser source
-
THz emitter
-
Parabolic mirrors
-
ZnTe <110> oriented crystal
-
Quarter-wave plate
-
Wollaston prism (or polarizing beam splitter)
-
Balanced photodiode detector
-
Lock-in amplifier
-
Delay stage
Procedure:
-
Similar to the this compound setup, the laser output is split into a pump and a probe beam.
-
The THz pulse is generated and co-propagates with the time-delayed probe beam through the ZnTe crystal.
-
The probe beam is linearly polarized before the crystal.
-
The THz electric field induces a birefringence in the ZnTe crystal (Pockels effect), causing the polarization of the probe beam to become elliptical.
-
A quarter-wave plate is placed after the crystal to convert this elliptical polarization into a rotation of the linear polarization.
-
A Wollaston prism then splits the probe beam into two orthogonal polarization components.
-
The intensity difference between these two components is measured by a balanced photodiode detector. This difference is directly proportional to the THz electric field strength.
-
The signal is processed using a lock-in amplifier.
-
The temporal waveform of the THz field is mapped out by varying the delay of the probe pulse.
Photoconductive Antenna (PCA) Detection
Objective: To measure the THz electric field by detecting the transient photocurrent induced in a semiconductor by the THz field.[3][4]
Materials:
-
Femtosecond laser source
-
THz emitter
-
Parabolic mirrors
-
PCA detector (e.g., LT-GaAs with a dipole antenna structure)
-
Current preamplifier
-
Lock-in amplifier
-
Delay stage
Procedure:
-
A pump beam generates the THz pulse.
-
The THz pulse is focused onto the gap of the PCA's dipole antenna.
-
A time-delayed probe pulse (gating pulse) is also focused onto the antenna gap, generating photocarriers in the semiconductor substrate.
-
The electric field of the incident THz pulse acts as a bias, accelerating the photocarriers and inducing a transient photocurrent.
-
This photocurrent is proportional to the instantaneous THz electric field at the time of the probe pulse's arrival.
-
The photocurrent is measured using a current preamplifier and a lock-in amplifier.
-
By scanning the time delay of the probe pulse, the THz waveform is sampled.
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for this compound electro-optic sampling and its alternatives.
Caption: Workflow for this compound electro-optic sampling based on laser pulse energy changes.
Caption: Workflow for conventional free-space electro-optic sampling with a non-birefringent crystal.
Caption: Workflow for THz detection using a photoconductive antenna.
Concluding Remarks
This compound electro-optic sampling stands out for applications requiring ultra-broadband THz detection, offering a bandwidth that significantly surpasses conventional inorganic crystals and photoconductive antennas.[1] However, its implementation requires addressing the challenges posed by its high birefringence. For applications where high sensitivity in the lower THz range is critical, photoconductive antennas remain a competitive alternative. Conventional electro-optic sampling with inorganic crystals provides a balance of performance and simplicity for moderate bandwidth applications. The selection of the most appropriate technique will ultimately be guided by the specific requirements of the research or application, including desired spectral range, sensitivity, and experimental complexity.
References
- 1. researchgate.net [researchgate.net]
- 2. proceedings.jacow.org [proceedings.jacow.org]
- 3. GIST Scholar: Fabrication and Characterization of Terahertz Plasmonic Photoconductive antennas [scholar.gist.ac.kr]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Advantages of DSTMS over inorganic crystals like LiNbO3 for THz sources
An Objective Comparison of DSTMS and Lithium Niobate (LiNbO3) for Terahertz (THz) Generation
Introduction
The generation of high-power, broadband terahertz (THz) radiation is crucial for a multitude of applications, including advanced spectroscopy, high-speed communications, non-destructive imaging, and the manipulation of quantum materials. Nonlinear optical crystals are at the heart of many efficient THz sources, converting near-infrared femtosecond laser pulses into THz waves via optical rectification (OR). Among the various materials used, the organic crystal 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (this compound) and the inorganic crystal Lithium Niobate (LiNbO3) are prominent candidates. This guide provides an objective comparison of their performance for THz generation, supported by experimental data, to assist researchers in selecting the optimal material for their needs.
Fundamental Material Properties
The efficiency of THz generation through optical rectification is fundamentally linked to the second-order nonlinear optical susceptibility of the crystal. Organic crystals like this compound have been specifically engineered to exhibit very large nonlinear coefficients.[1][2]
Key Advantages of this compound:
-
Higher Nonlinear Coefficient: this compound possesses a significantly larger nonlinear coefficient compared to LiNbO3, which is a primary factor contributing to its higher optical-to-THz conversion efficiency.[1][2]
-
Favorable Phase-Matching: this compound allows for efficient THz generation in a simple collinear phase-matching geometry, where the pump beam and the generated THz wave travel in the same direction.[2][3] This simplifies the experimental setup considerably.
-
Low THz Absorption: Due to the nature of its phonon resonances, this compound features low absorption across a broad THz frequency range, enabling the generation of ultra-broadband THz pulses.[2]
In contrast, while LiNbO3 is a robust and widely used crystal, it has a lower nonlinear coefficient and suffers from strong THz absorption due to phonon resonances, which limits the generated bandwidth.[4][5] Furthermore, achieving efficient phase-matching in LiNbO3 often requires more complex experimental arrangements, such as the tilted-pulse-front technique, to overcome the large velocity mismatch between the optical pump and the generated THz wave.[5][6][7]
Performance Comparison: this compound vs. LiNbO3
The theoretical advantages of this compound translate directly into superior experimental performance in key areas of THz generation. The following table summarizes quantitative data from various studies.
| Performance Metric | This compound | LiNbO3 | Key Advantage |
| Optical-to-THz Conversion Efficiency | > 3%[8], 1.75% (175 µJ THz from 10 mJ pump)[9], 0.22%[1] | ~0.1% - 0.7%[6][10], up to 3.8% (cryogenically cooled)[7] | This compound (at room temperature) |
| Spectral Bandwidth | 0.1 - 8 THz[8], 0.1 - 6 THz[1], 0.1 - 4.5 THz[9] | Typically < 3 THz[5][11] | This compound |
| Maximum Electric Field | 17 MV/cm[9], >10 MV/cm[8], 236 kV/cm[1] | Record of 6.3 MV/cm[10], typically hundreds of kV/cm[11] | This compound |
| Nonlinear Coefficient (d_eff) | ~230 pm/V[1] | d33 ≈ 31.5 pm/V[12], d31 ≈ -4.52 pm/V[12] | This compound |
| Phase-Matching Geometry | Collinear[2][3] | Tilted-Pulse-Front[6][7], Cherenkov[7] | This compound (Simpler) |
Experimental Protocols and Methodologies
The difference in phase-matching requirements leads to distinct experimental setups for optimal THz generation in this compound and LiNbO3.
Logical Workflow for THz Generation by Optical Rectification
The fundamental process of THz generation via optical rectification in a nonlinear crystal follows a general workflow, starting from a femtosecond laser source and ending with the characterization of the generated THz pulse.
Experimental Setup for this compound (Collinear Geometry)
THz generation in this compound typically employs a simple collinear geometry. An intense near-infrared (NIR) pump pulse, often from an optical parametric amplifier (OPA) centered between 1200-1600 nm, is focused onto the this compound crystal.[1][3] The generated THz beam co-propagates with the pump beam and is then separated using a THz-transmissive/NIR-blocking filter (e.g., silicon). The THz pulse is subsequently collimated and focused onto a detector for characterization, commonly using electro-optic (EO) sampling.
Experimental Setup for LiNbO3 (Tilted-Pulse-Front)
To achieve high conversion efficiency, LiNbO3 often requires a tilted-pulse-front (TPF) setup.[6][7] In this non-collinear technique, a diffraction grating is used to introduce angular dispersion to the pump pulse (typically 800 nm or 1030 nm). A lens or telescope system then images this dispersed beam into the LiNbO3 crystal, creating a pulse front that is tilted with respect to the phase front. This tilt angle is precisely adjusted to match the phase velocity of the generated THz radiation, fulfilling the phase-matching condition. This setup is inherently more complex and sensitive to alignment than the collinear geometry used for this compound.[5]
Conclusion
For researchers and professionals seeking high-performance THz sources, this compound offers significant advantages over the inorganic crystal LiNbO3. The primary benefits of this compound include:
-
Higher Conversion Efficiency: Stemming from its superior nonlinear coefficient, this compound consistently demonstrates higher optical-to-THz conversion efficiencies at room temperature.[8]
-
Broader Spectral Bandwidth: this compound generates significantly broader THz spectra, often spanning from 0.1 to over 6 THz, which is critical for broadband spectroscopy and applications requiring multi-octave bandwidth.[1][8]
-
Simplified Experimental Setup: The ability to achieve efficient phase-matching in a simple collinear geometry reduces experimental complexity, cost, and alignment sensitivity compared to the tilted-pulse-front technique often required for LiNbO3.[2]
While LiNbO3 remains a viable and robust material, particularly for applications requiring narrower bandwidths below 2 THz, this compound stands out as the superior choice for generating intense, ultra-broadband THz pulses with high efficiency.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Optica Publishing Group [opg.optica.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Enhanced Terahertz Generation From the Lithium Niobate Metasurface [frontiersin.org]
- 5. arxiv.org [arxiv.org]
- 6. Terahertz generation in lithium niobate driven by Ti:sapphire laser pulses and its limitations [opg.optica.org]
- 7. mdpi.com [mdpi.com]
- 8. Optica Publishing Group [opg.optica.org]
- 9. Optica Publishing Group [opg.optica.org]
- 10. researchgate.net [researchgate.net]
- 11. arxiv.org [arxiv.org]
- 12. photo-lovers.org [photo-lovers.org]
Comparative study of THz spectra generated from DSTMS and other organic crystals
For researchers, scientists, and drug development professionals, the selection of an appropriate organic crystal for terahertz (THz) generation is a critical decision that influences experimental outcomes. This guide provides a comparative analysis of 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) with other prominent organic crystals, namely DAST, OH1, and BNA. The comparison is based on key performance metrics such as THz generation efficiency, spectral bandwidth, and optimal pump wavelengths, supported by experimental data from peer-reviewed studies.
The quest for efficient and broadband THz sources has led to the development and characterization of various organic nonlinear crystals. Among these, this compound has emerged as a material of significant interest due to its large nonlinear optical susceptibility and favorable phase-matching conditions. This guide aims to provide an objective comparison to aid in the selection of the most suitable crystal for specific research applications.
Comparative Performance of THz Generation
The efficiency of THz generation, the achievable spectral bandwidth, and the required pump laser characteristics are primary considerations in selecting an organic crystal. The following table summarizes the quantitative performance of this compound in comparison to DAST, OH1, and BNA, based on reported experimental findings.
| Crystal | Pump Wavelength (nm) | THz Frequency Range (THz) | Optical-to-THz Conversion Efficiency (%) | Peak Electric Field (MV/cm) | Reference |
| This compound | 1250 | 0.1 - 4 | > 3 | > 10 | [1][2][3] |
| 1030 | 0.1 - 6 | 0.22 | 0.236 | [4] | |
| 800 | 1 - 5 | 4x10⁻³ | - | [5][6] | |
| 1300-1500 | - | - | - | [7] | |
| DAST | 1250 | 0.1 - 8 | > 3 | > 10 | [1][2][3] |
| 800 | 1 - 5 | 6x10⁻³ | - | [5][6] | |
| OH1 | 1250 | 0.1 - 3 | > 3 | > 10 | [1][2][3] |
| 1350 | up to 3 | - | - | [1] | |
| BNA | 1150 - 1550 | up to 7 | 0.8 | 1 GV/m | [8] |
| 800 | up to 2.5 | 0.25 | - | [8] |
Key Observations:
-
This compound and DAST exhibit comparable high conversion efficiencies and generate high peak electric fields when pumped with a Cr:forsterite laser at 1.25 µm.[1][2][3] this compound is a derivative of DAST and shares similar optical properties.[9][10] However, this compound has been shown to have a slightly higher optical-to-THz energy efficiency than DAST.[9] In contrast, DAST may exhibit a higher peak electric field due to its broader generated spectrum and possesses a higher damage threshold.[9]
-
OH1 also demonstrates high efficiency with a Cr:forsterite laser pump, although its spectral range is narrower compared to DAST and this compound under similar conditions.[1]
-
BNA is notable for its efficient THz generation when pumped with near-infrared lasers, particularly in the 1.15 to 1.55 µm range, where it can generate a very broad spectrum up to 7 THz.[8] It is also unique in its ability to be efficiently pumped by the more common Ti:Sapphire lasers around 800 nm.[11][12]
-
The choice of pump wavelength is crucial for optimal phase-matching and, consequently, efficient THz generation. For DAST and this compound, the optimal pump wavelength is in the 1400-1500 nm range.[1]
Experimental Protocols
The generation and characterization of THz spectra from these organic crystals typically involve the following experimental steps, with specific parameters varying between studies.
1. THz Generation via Optical Rectification:
-
Pump Laser Source: A femtosecond laser system is employed as the pump source. Common choices include Ti:Sapphire amplifiers (around 800 nm), Cr:forsterite lasers (around 1250 nm), and optical parametric amplifiers (OPAs) that provide tunable wavelengths in the near-infrared.[1][4][8][13]
-
Optical Setup: The pump beam is directed onto the organic crystal. A variable neutral density filter is often used to control the pump fluence.[6][13] The crystal is oriented to achieve the maximum efficiency of THz generation, typically with the pump polarization parallel to the crystal's polar axis.[14]
-
THz Collection and Filtering: The generated THz radiation, which is collinear with the pump beam, is collected using off-axis parabolic mirrors.[14] A low-pass filter, such as a Teflon sheet, is used to block the residual pump beam.[6][13]
2. THz Detection and Characterization:
-
Detection Methods: The temporal profile and spectral content of the THz pulses are characterized using various techniques:
-
Electro-optic (EO) Sampling: This technique uses a second, time-delayed probe pulse and an electro-optic crystal (e.g., GaP) to measure the electric field of the THz pulse as a function of time.[14]
-
Golay Cell: A Golay cell can be used to measure the total energy of the THz pulse.[8][13]
-
Autocorrelation: A first-order autocorrelation setup, such as a THz Michelson interferometer, can be used to determine the spectral content of the THz radiation.[15]
-
-
Data Analysis: The time-domain signal from EO sampling is Fourier transformed to obtain the THz spectrum. The conversion efficiency is calculated by dividing the measured THz pulse energy by the incident pump pulse energy.
Visualizing the Process
To better understand the experimental workflow and the comparative logic, the following diagrams are provided.
References
- 1. Optica Publishing Group [opg.optica.org]
- 2. [PDF] High efficiency THz generation in this compound, DAST and OH1 pumped by Cr:forsterite laser. | Semantic Scholar [semanticscholar.org]
- 3. High efficiency THz generation in this compound, DAST and OH1 pumped by Cr:forsterite laser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optica Publishing Group [opg.optica.org]
- 8. arxiv.org [arxiv.org]
- 9. swissterahertz.com [swissterahertz.com]
- 10. Terahertz-frequency upconversion detection with organic crystal this compound [opg.optica.org]
- 11. researchgate.net [researchgate.net]
- 12. shamra-academia.com [shamra-academia.com]
- 13. researchgate.net [researchgate.net]
- 14. Generation of terahertz radiation with a specified spectral profile from a mosaic combined organic crystal [opg.optica.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of DSTMS: A Procedural Guide for Laboratory Professionals
Key Properties of DSTMS
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes the key quantitative data available for this compound.
| Property | Value |
| Molecular Formula | C₂₅H₃₀N₂O₃S |
| Molecular Weight | 438.59 g/mol |
| Purity | > 99.5%[1] |
| Melting Point | 250°C[2] |
| Nonlinear Optical Coefficient (d₁₁) at 1900nm | 214 pm/V[2] |
| Electro-optic Coefficient (r₁₁) at 1900nm | 37 pm/V[2] |
Experimental Protocol for Proper Disposal of this compound
The following protocol outlines the recommended step-by-step procedure for the safe disposal of this compound waste. This methodology is derived from standard laboratory practices for chemical waste management and should be executed in a controlled laboratory environment.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
-
Chemical fume hood
-
Designated, labeled hazardous waste container (solid waste)
-
Sealable plastic bags
-
Chemical spill kit
-
Waste manifest or logbook
Procedure:
-
Personnel Protection: Before handling this compound waste, ensure all appropriate personal protective equipment (PPE) is worn. This includes, at a minimum, safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Collect all solid this compound waste, including unused crystals, contaminated materials (e.g., weighing paper, gloves), and empty product containers, in a designated hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
-
Container Management:
-
The primary waste container should be made of a material compatible with organic solids.
-
Clearly label the container with "Hazardous Waste," the full chemical name "4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (this compound)," and the approximate quantity.
-
Keep the container securely closed when not in use.
-
-
Small Spills Cleanup:
-
In the event of a small spill, carefully sweep the solid material to avoid generating dust.
-
Place the swept material into a sealable plastic bag.
-
Wipe the spill area with a damp cloth, and place the cloth in the same plastic bag.
-
Seal the bag and place it in the designated hazardous waste container.
-
-
Storage:
-
Store the hazardous waste container in a well-ventilated, designated waste accumulation area, away from heat and sources of ignition.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed environmental waste management contractor.
-
Complete all necessary waste manifest documentation as required by institutional and local regulations.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
-
Decontamination:
-
Thoroughly clean all equipment and surfaces that have come into contact with this compound.
-
Dispose of any cleaning materials (e.g., wipes, gloves) as hazardous waste.
-
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Silylating Agents (e.g., DSTMS)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with silylating agents, referred to herein by the likely acronym DSTMS (di(trimethylsilyl)methane or similar compounds). Given the reactive and potentially hazardous nature of this class of chemicals, adherence to strict safety protocols is paramount. This document outlines personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a safe laboratory environment.
Disclaimer: The information provided is a general guideline for handling silylating agents. Always consult the specific Safety Data Sheet (SDS) for the exact chemical you are using before commencing any work.
Immediate Safety Information: Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the correct and consistent use of PPE. Silylating agents are often volatile, flammable, and moisture-sensitive, and can cause irritation to the skin, eyes, and respiratory system.[1][2] A comprehensive PPE strategy is therefore non-negotiable.
Summary of Required Personal Protective Equipment
The following table summarizes the minimum PPE requirements for handling silylating agents. A hazard assessment of the specific procedure may necessitate additional protection.[3]
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1][4] A face shield should be worn over goggles during tasks with a high risk of splashing.[5] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves are a minimum requirement for incidental contact.[3] For prolonged handling, consider thicker, reusable gloves. Always inspect gloves for defects before use and remove them before touching personal items or leaving the lab.[6] |
| Body | Flame-Resistant Laboratory Coat | The lab coat should be fully buttoned to protect skin and clothing from splashes.[1][4][5] For larger quantities or highly flammable silylating agents, a chemical-resistant apron over the lab coat is recommended.[7] |
| Respiratory | Chemical Fume Hood or Respirator | All work with silylating agents should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[4] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator is required.[1][8] |
| Feet | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills and dropped objects.[5] |
Operational Plan: Safe Handling and Experimental Workflow
Safe handling of silylating agents requires a systematic approach to minimize risk at every step. The following logical workflow outlines the key stages of handling these reactive compounds.
Safe Handling Workflow for Silylating Agents
Experimental Protocol: General Silylation for Gas Chromatography (GC) Analysis
This protocol provides a step-by-step methodology for a common application of silylating agents: the derivatization of a sample for GC analysis. Safety precautions are integrated into each step.
-
Preparation (in a chemical fume hood):
-
Weigh 1-10 mg of the sample into a 5 mL reaction vial.
-
If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. Silylating agents react violently with water.[2]
-
Ensure the reaction vial and all other glassware are scrupulously dry.
-
-
Reagent Addition (in a chemical fume hood):
-
Add the silylating agent (e.g., a commercially available silylating mixture) to the vial. It is advisable to use at least a 2:1 molar excess of the silylating reagent to the active hydrogen atoms in the sample.
-
The reagent can be used at full strength or diluted with a dry, aprotic solvent.
-
Keep the vial capped as much as possible to prevent exposure to atmospheric moisture.
-
-
Reaction (in a chemical fume hood):
-
Allow the mixture to stand at room temperature. Derivatization is often complete as soon as the sample dissolves.
-
For less reactive compounds, gentle warming (e.g., 70°C for 20-30 minutes) may be necessary. Use a heating block and ensure the setup is secure.
-
To confirm the completion of the reaction, analyze aliquots at different time intervals until the product peak in the GC chromatogram no longer increases.
-
-
Sample Analysis:
-
Once the reaction is complete, the sample can be diluted with an appropriate solvent and injected into the gas chromatograph.
-
The following diagram illustrates this experimental workflow.
Experimental Workflow for a General Silylation Reaction
Disposal Plan
Proper disposal of silylating agents and associated waste is critical to prevent environmental contamination and ensure laboratory safety. All waste must be handled in accordance with local, state, and federal regulations.[9]
Spill and Emergency Response
In the event of a spill:
-
Alert personnel in the immediate area and evacuate if necessary.[6]
-
Remove all sources of ignition.[1]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or dry lime.[1][4] Do not use water.
-
Collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[1][9]
-
For skin contact, flush the affected area with copious amounts of water and seek medical attention. For eye contact, use an eyewash station for at least 15 minutes and seek immediate medical attention.[10]
Waste Disposal Workflow
The following diagram outlines the decision-making process for the disposal of silylating agent waste.
Decision Workflow for Silylating Agent Waste Disposal
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. youtube.com [youtube.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
